molecular formula C8H5ClF2N2 B1369632 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole CAS No. 847615-28-5

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Cat. No.: B1369632
CAS No.: 847615-28-5
M. Wt: 202.59 g/mol
InChI Key: XKSUDTNRLIXEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole is a useful research compound. Its molecular formula is C8H5ClF2N2 and its molecular weight is 202.59 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(chloromethyl)-5,6-difluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2N2/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSUDTNRLIXEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592505
Record name 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847615-28-5
Record name 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5,6-difluoro-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry. We will explore its core chemical properties, synthesis, reactivity, and strategic applications, offering field-proven insights for its effective use in research and development.

Molecular Structure and Physicochemical Properties

This compound is a derivative of benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings. The strategic placement of a reactive chloromethyl group at the 2-position and two fluorine atoms on the benzene ring makes it a highly valuable intermediate for synthesizing diverse molecular libraries.

The fluorine atoms at the 5- and 6-positions are particularly significant in drug design. They can enhance metabolic stability, modulate the acidity (pKa) of the imidazole N-H proton, and improve ligand-target binding interactions through favorable electrostatic or hydrophobic contacts.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical and Identification Data

PropertyValueSource
Molecular Formula C₈H₅ClF₂N₂[1][2]
Molecular Weight 202.59 g/mol [1][2]
CAS Number 847615-28-5[3]
Appearance Expected to be a powder, similar to the non-fluorinated analog.[4]
Solubility Expected to be insoluble in water.[5]
Melting Point Expected to be a high-melting solid, likely decomposing near its melting point. The parent compound melts at 146-148 °C (dec.).[4]

Synthesis Methodology

The synthesis of 2-substituted benzimidazoles is classically achieved via the Phillips condensation reaction. This method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent under acidic conditions. For this compound, the logical precursors are 4,5-difluoro-o-phenylenediamine and chloroacetic acid. The acidic medium, typically hydrochloric acid, facilitates the cyclization and dehydration steps to form the imidazole ring.

G cluster_0 Reaction Workflow Reactant1 4,5-Difluoro-o-phenylenediamine Reagents 4N HCl Reflux Reactant1->Reagents Reactant2 Chloroacetic Acid Reactant2->Reagents Neutralization Neutralize with NH₄OH Reagents->Neutralization Product 2-Chloromethyl-5,6-difluoro- 1H-benzoimidazole Precipitate Filter, Dry, Recrystallize Neutralization->Precipitate Precipitate->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Representative Synthesis

This protocol is adapted from established methods for synthesizing related 2-chloromethyl benzimidazole derivatives.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4,5-difluoro-o-phenylenediamine (1 mmol) in 10 mL of 4N hydrochloric acid.

  • Addition of Reagent: Add chloroacetic acid (2 mmol) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the mixture to a pH of approximately 7-8 using a concentrated ammonium hydroxide solution. This step is performed in an ice bath to control the exothermic reaction.

  • Precipitation and Isolation: The neutralized solution will yield a precipitate. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water, dry it, and then recrystallize from a suitable solvent (e.g., methanol or ethanol) to obtain the purified this compound.

Spectroscopic Profile

Structural confirmation is achieved through standard spectroscopic techniques. While specific spectra for this exact compound are not publicly cataloged, its expected spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds.[7][8][9]

Table 2: Expected Spectroscopic Data

TechniqueExpected Signals and Interpretation
¹H NMR - Aromatic Protons (Ar-H): Two signals in the 7.0-7.8 ppm range. These protons will appear as doublets or triplets due to coupling with the adjacent fluorine atoms. - Methylene Protons (-CH₂Cl): A singlet peak expected around 4.5-5.0 ppm. - Imidazole Proton (N-H): A broad singlet typically observed downfield, between 12.0-13.5 ppm.[9]
¹³C NMR - Aromatic Carbons (Ar-C): Multiple signals in the 100-150 ppm range. Carbons directly bonded to fluorine will show large C-F coupling constants. - Imidazole Carbons (C=N, C-N): Signals expected in the 140-155 ppm region. - Methylene Carbon (-CH₂Cl): A signal expected around 40-45 ppm.
IR (KBr) - N-H Stretch: A broad absorption band around 3300-3450 cm⁻¹.[8] - C-H Stretch (Aromatic/Aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹. - C=N Stretch (Imidazole): A characteristic sharp peak in the 1610-1630 cm⁻¹ region.[8] - C-F Stretch: Strong absorption bands typically found in the 1100-1250 cm⁻¹ region.
Mass Spec (ESI) - [M+H]⁺: Expected at m/z 203.0182.[2] - [M-H]⁻: Expected at m/z 201.0036.[2]

Chemical Reactivity and Derivatization Potential

The primary site of reactivity on this compound is the chloromethyl group. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This reactivity is the cornerstone of its utility as a versatile chemical building block.[6][10]

A wide array of nucleophiles—including primary and secondary amines, thiols, alcohols, and carbanions—can be used to displace the chloride, enabling the straightforward synthesis of large, diverse libraries of benzimidazole derivatives. This is a common strategy in drug discovery to explore structure-activity relationships (SAR).[7][10]

G start 2-Chloromethyl-5,6-difluoro- 1H-benzoimidazole product 2-(Substituted-methyl)-5,6-difluoro- 1H-benzoimidazole (R-Nu-CH₂-Het) start->product Sₙ2 Reaction nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-SH, R-OH nucleophile->product base Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, EtOH) base->product

Caption: General scheme for the derivatization via nucleophilic substitution.

Experimental Protocol: Representative Derivatization

This protocol is based on methods used for synthesizing libraries of N-substituted 2-(aminomethyl)benzimidazoles.[6][10]

  • Reaction Setup: Dissolve this compound (1 mmol) in 20 mL of a suitable solvent like dimethylformamide (DMF) or ethanol in a round-bottom flask.

  • Addition of Reagents: Add an appropriate nucleophile (e.g., a substituted aniline, 1.1 mmol) and a base such as potassium carbonate (K₂CO₃, 2 mmol) or triethylamine (Et₃N, 2 mmol). A catalytic amount of potassium iodide (KI) can be added to accelerate the reaction.[10]

  • Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) for several hours until TLC indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography to yield the desired derivative.

Applications in Research and Drug Development

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets.[6] Consequently, its derivatives have demonstrated a vast spectrum of pharmacological activities.[10][11]

  • Antimicrobial and Antifungal Agents: Benzimidazole derivatives are widely explored as antimicrobial and antifungal agents.[6][10] Specifically, libraries synthesized from 2-chloromethyl-1H-benzimidazole have shown potent activity against various phytopathogenic fungi, highlighting their potential in agrochemical development.[7] The introduction of a sulfonyl group or specific halogenation patterns on derivatives has been shown to be critical for antifungal efficacy.[7]

  • Anticancer and Antiviral Research: The benzimidazole core is present in numerous anticancer and antiviral drugs.[10][12] The 5,6-difluoro substitution pattern, in particular, has been investigated in antiviral compounds targeting human cytomegalovirus (HCMV), where halogenation significantly influences activity.[12]

  • Versatile Intermediate: Beyond direct biological activity, the compound serves as a crucial intermediate for more complex molecules. It is a foundational piece for constructing lead compounds targeting enzymes, receptors, and signal transduction pathways in various disease models.[10]

Handling and Safety

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be inferred from the well-documented profile of its non-fluorinated parent, 2-chloromethylbenzimidazole.[4][13][14]

  • Hazard Classification: Expected to be harmful if swallowed (Acute Toxicity, Oral, Category 4) and to cause skin, eye, and respiratory irritation.[13][14]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. For handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[4]

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and bases.[15]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[13]

    • Skin: Wash off immediately with soap and plenty of water.[13]

    • Ingestion: If swallowed, call a poison control center or doctor immediately.[13]

    • Inhalation: Move the person to fresh air.[13]

References

An In-Depth Technical Guide to the Synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The introduction of fluorine atoms into the benzimidazole ring system can significantly modulate the compound's physicochemical and pharmacological properties. The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby favorably influencing a drug candidate's pharmacokinetic and pharmacodynamic profile. 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole is a key intermediate in the synthesis of various pharmaceutical compounds, making its efficient and reliable synthesis a critical aspect of drug discovery and development. This guide provides a comprehensive overview of the primary synthesis pathway for this valuable building block, grounded in established chemical principles and supported by practical insights.

Core Synthesis Pathway: The Phillips-Ladenburg Condensation

The most direct and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg reaction.[1] This acid-catalyzed condensation reaction involves the cyclization of an o-phenylenediamine with a carboxylic acid or its derivative. In the case of this compound, the synthesis logically proceeds through the reaction of 4,5-difluoro-1,2-phenylenediamine with chloroacetic acid .

Reaction Mechanism and Rationale

The reaction mechanism initiates with the protonation of the carbonyl oxygen of chloroacetic acid by the strong acid catalyst (typically hydrochloric acid), which enhances its electrophilicity. One of the amino groups of 4,5-difluoro-1,2-phenylenediamine then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfer and dehydration steps, ultimately leading to the formation of the imidazole ring fused to the difluorinated benzene ring. The presence of the electron-withdrawing fluorine atoms on the benzene ring can decrease the nucleophilicity of the amino groups, potentially requiring more forcing reaction conditions compared to the non-fluorinated analogue. The use of a strong acid catalyst is crucial to facilitate both the activation of the carboxylic acid and the dehydration steps.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 4,5-difluoro-1,2-phenylenediamine 4,5-Difluoro-1,2-phenylenediamine Target_Molecule This compound 4,5-difluoro-1,2-phenylenediamine->Target_Molecule Phillips-Ladenburg Condensation Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Target_Molecule HCl 4N HCl (Catalyst/Solvent) HCl->Target_Molecule Heat Reflux (100-120°C) Heat->Target_Molecule

Caption: Synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures for analogous benzimidazole syntheses.[3][4]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )PuritySupplier
4,5-Difluoro-1,2-phenylenediamine144.12>97%TCI, Sigma-Aldrich
Chloroacetic Acid94.50>99%Sigma-Aldrich
Hydrochloric Acid (4N)36.464 MFisher Scientific
Ammonium Hydroxide (concentrated)35.0528-30%VWR Chemicals
Methanol32.04ACS GradeEMD Millipore
Deionized Water18.02--
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,5-difluoro-1,2-phenylenediamine (10.0 g, 0.069 mol) and chloroacetic acid (7.8 g, 0.083 mol).

  • Acid Addition: Carefully add 100 mL of 4N hydrochloric acid to the flask. The mixture will likely form a slurry.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-120°C) with vigorous stirring. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to approximately 0-5°C. Slowly neutralize the acidic mixture by the dropwise addition of concentrated ammonium hydroxide until the pH reaches 8-9. This step should be performed in a well-ventilated fume hood as it is an exothermic reaction. A precipitate will form.

  • Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration through a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts.

  • Drying and Purification: Dry the crude product in a vacuum oven at 50-60°C. For further purification, the crude solid can be recrystallized from a suitable solvent such as methanol or an ethanol/water mixture to yield the final product, this compound, as a solid.

Experimental_Workflow Start Start Reactants Combine 4,5-difluoro-1,2-phenylenediamine, chloroacetic acid, and 4N HCl Start->Reactants Reflux Heat to reflux (100-120°C) for 4-6 hours Reactants->Reflux Cooling Cool to 0-5°C Reflux->Cooling Neutralization Neutralize with NH4OH to pH 8-9 Cooling->Neutralization Filtration Isolate solid by vacuum filtration Neutralization->Filtration Washing Wash with cold deionized water Filtration->Washing Drying Dry crude product Washing->Drying Recrystallization Recrystallize from methanol Drying->Recrystallization Final_Product Obtain pure this compound Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis.

Characterization of this compound

  • Melting Point: The melting point of the purified product should be determined and compared to any available literature values.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should be recorded to confirm the proton environment in the molecule. Expected signals would include those for the aromatic protons on the difluorobenzimidazole ring and a characteristic singlet for the chloromethyl (-CH₂Cl) protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show the number of unique carbon atoms and their chemical environments, including the characteristic signal for the chloromethyl carbon.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond of the imidazole ring, C-H bonds, C=N and C=C bonds of the aromatic system, and the C-Cl bond.

Applications in Drug Development

2-Chloromethyl-1H-benzoimidazole and its derivatives are versatile intermediates in the synthesis of a wide range of biologically active molecules.[3] The chloromethyl group is a reactive handle that allows for facile nucleophilic substitution reactions with various amines, thiols, and alcohols to generate a library of derivatives for structure-activity relationship (SAR) studies.[4][5] These derivatives have been investigated for their potential as antifungal, antibacterial, and anticancer agents.[5][6] The 5,6-difluoro substitution pattern is of particular interest as it can enhance the therapeutic potential of the resulting compounds.

Conclusion

The synthesis of this compound via the Phillips-Ladenburg condensation of 4,5-difluoro-1,2-phenylenediamine and chloroacetic acid is a robust and reliable method. This in-depth guide provides a strong foundational protocol for researchers in the field. Adherence to the detailed experimental procedure and thorough characterization of the final product are paramount to ensure the synthesis of high-purity material suitable for downstream applications in drug discovery and development. The strategic incorporation of fluorine atoms in this key benzimidazole intermediate opens avenues for the creation of novel therapeutic agents with potentially improved pharmacological profiles.

References

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds. This compound is a member of this class, distinguished by a reactive chloromethyl group at the 2-position and difluoro substitution on the benzene ring. While direct mechanistic studies on this specific molecule are not extensively documented, its structural features strongly suggest a mode of action centered on covalent modification of biological targets. This guide synthesizes information from related benzimidazole derivatives to propose a putative mechanism of action for this compound. We will explore its likely function as an alkylating agent, discuss potential molecular targets, and provide a comprehensive roadmap of experimental protocols for the elucidation and validation of its biological activity. This document is intended for researchers and scientists in drug development, offering a framework for investigating this promising compound.

The Benzimidazole Scaffold: A Privileged Core in Drug Discovery

The benzimidazole system, consisting of a fused benzene and imidazole ring, is a structural motif that confers significant therapeutic potential. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

This compound incorporates three key features that define its potential biological activity:

  • The Benzimidazole Core: Provides the fundamental scaffold for interaction with biological systems.

  • The 2-Chloromethyl Group: A reactive electrophilic center, poised for nucleophilic substitution reactions. This suggests the compound may act as an alkylating agent.[5]

  • The 5,6-Difluoro Substitution: The presence of fluorine atoms can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and the electronic nature of the aromatic system, potentially influencing target binding and reactivity.[6]

Putative Mechanism of Action: Covalent Alkylation of Biomolecules

The most compelling hypothesis for the mechanism of action of this compound is its function as a covalent alkylating agent. The chloromethyl group at the C2 position is an effective electrophile, making it susceptible to attack by nucleophilic residues present in biological macromolecules such as proteins and nucleic acids.

The Chemistry of Covalent Modification:

The proposed reaction involves the nucleophilic attack on the methylene carbon of the chloromethyl group by electron-rich amino acid side chains within a protein's binding pocket. Key nucleophilic residues include:

  • Cysteine (thiol group)

  • Histidine (imidazole ring)

  • Lysine (primary amine)

  • Serine/Threonine (hydroxyl group)

This results in the formation of a stable covalent bond between the benzimidazole derivative and its biological target, leading to irreversible inhibition or modulation of the target's function. The 5,6-difluoro substitution may enhance the electrophilicity of the chloromethyl group through inductive electron withdrawal, potentially increasing its reactivity.

G cluster_0 Interaction within Target's Binding Site cluster_1 Covalent Bond Formation Compound This compound Target Protein Target (with Nucleophilic Residue Nu:) Compound->Target Initial non-covalent binding Covalent_Complex Covalently Modified Target (Irreversible Inhibition) Target->Covalent_Complex Nucleophilic Attack HCl HCl Covalent_Complex->HCl Elimination

Caption: Proposed mechanism of covalent modification of a protein target.

Potential Molecular Targets and Therapeutic Applications

The broad bioactivity of benzimidazoles suggests that this compound could have a range of potential molecular targets, depending on the cellular context.

Potential Therapeutic Area Hypothesized Molecular Target(s) Biological Consequence Supporting Evidence from Analogs
Antifungal/Antimicrobial Fungal β-tubulin; Enzymes in essential metabolic pathways (e.g., ergosterol biosynthesis)Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis; Inhibition of cell wall/membrane synthesis.Benzimidazole fungicides are known tubulin inhibitors.[7] Derivatives show broad antimicrobial activity.[1][2][3]
Anticancer Mammalian tubulin; Kinases; Other proteins with reactive cysteines in active or allosteric sites.Mitotic arrest, induction of apoptosis; Inhibition of pro-survival signaling pathways.Benzimidazole derivatives have shown cytotoxic effects against various cancer cell lines.[4][8][9]
Antiviral Viral polymerases or proteases.Inhibition of viral replication.Some fluorinated benzimidazole ribonucleosides are active against human cytomegalovirus (HCMV).[6]

A Roadmap for Mechanism of Action Elucidation: Experimental Protocols

To validate the hypothesized mechanism of action, a structured experimental approach is necessary. The following protocols provide a comprehensive workflow for identifying the molecular target and characterizing the biological activity of this compound.

Protocol 4.1: Confirmation of Covalent Reactivity

Objective: To confirm the ability of the compound to act as an alkylating agent by reacting with a model nucleophile.

Methodology: Glutathione (GSH) Trapping Assay

  • Reaction Setup: Incubate this compound (e.g., 100 µM) with an excess of glutathione (e.g., 1 mM) in a physiologically relevant buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

  • Time-Course Analysis: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to monitor the depletion of the parent compound and the formation of the GSH-adduct. The expected mass of the adduct would be (M + GSH), where M is the molecular weight of the compound.

  • Data Interpretation: The time-dependent formation of the GSH-adduct confirms the compound's electrophilic reactivity.

Protocol 4.2: Unbiased Identification of Cellular Targets

Objective: To identify the specific proteins that are covalently modified by the compound in a relevant cellular system (e.g., fungal or cancer cell line).

Methodology: Chemoproteomics using Competitive Activity-Based Protein Profiling (ABPP)

G cluster_workflow Chemoproteomics Workflow A Treat cells with This compound or vehicle (DMSO) B Lyse cells and treat with a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) A->B C Click chemistry to attach biotin tag B->C D Streptavidin enrichment of probe-labeled proteins C->D E On-bead digestion (trypsin) D->E F LC-MS/MS analysis of peptides E->F G Quantitative proteomic analysis to identify proteins with reduced probe labeling in the treated sample (i.e., the targets) F->G

Caption: Workflow for target identification using competitive ABPP.

  • Cell Treatment: Treat the selected cell line with this compound or a vehicle control for a defined period.

  • Lysis and Probe Labeling: Lyse the cells and treat the proteome with a broad-reactivity covalent probe that targets the same class of residues as the compound (e.g., an iodoacetamide-based probe for cysteines).

  • Biotinylation and Enrichment: Use click chemistry to attach a biotin handle to the probe-labeled proteins, followed by enrichment using streptavidin beads.

  • Proteolytic Digestion and Mass Spectrometry: Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of peptides between the compound-treated and vehicle-treated samples. Proteins that are covalently modified by the compound will show reduced labeling by the probe, leading to their depletion in the enriched fraction. These are the candidate targets.

Protocol 4.3: Cellular Phenotypic and Target Validation Assays

Objective: To link the identified molecular targets to the observed cellular effects of the compound.

Methodology:

  • Cell Viability Assays: Determine the IC50 value of the compound in relevant cell lines using assays such as MTT or CellTiter-Glo.

  • Target-Specific Assays: Based on the identified targets from the chemoproteomics screen, perform specific assays to confirm functional modulation. For example:

    • If tubulin is identified: Use immunofluorescence microscopy to visualize microtubule disruption. Perform cell cycle analysis by flow cytometry to look for G2/M arrest.

    • If a specific enzyme is identified: Perform an in vitro enzyme activity assay with the recombinant protein to confirm inhibition.

  • Target Knockdown/Overexpression: Use techniques like siRNA or CRISPR to modulate the expression of the candidate target protein. A change in cellular sensitivity to the compound upon target modulation provides strong evidence for a direct target-drug relationship.

Protocol 4.4: Structure-Activity Relationship (SAR) Studies

Objective: To validate the importance of the key functional groups (the chloromethyl and difluoro moieties) for the compound's activity.

Methodology: Synthesize and test a small set of analogs in the assays described above.

Analog Modification Hypothesis
1 Replace -CH2Cl with -CH3The lack of a leaving group should abrogate covalent modification and significantly reduce or eliminate biological activity.
2 Replace -CH2Cl with -CH2OHThe hydroxyl group is a poor leaving group, so this analog should be much less reactive and less potent.
3 Remove the 5,6-difluoro groupsThis will assess the contribution of the fluorine atoms to the compound's potency and/or cell permeability.

A significant loss of activity in analogs 1 and 2 would provide strong evidence for a mechanism involving covalent alkylation via the chloromethyl group.

Summary and Future Directions

This compound is a promising compound from a well-established class of pharmacophores. The evidence from related structures strongly supports a mechanism of action based on covalent alkylation of biological targets. The reactive 2-chloromethyl group is the likely driver of this activity, with the 5,6-difluoro substitution modulating its properties.

The experimental roadmap outlined in this guide provides a clear path to:

  • Confirm the compound's reactivity.

  • Identify its specific molecular targets.

  • Validate the functional consequences of target engagement.

  • Establish a clear structure-activity relationship.

Successful elucidation of its mechanism of action will be a critical step in developing this compound as a potential therapeutic agent in areas such as oncology or infectious diseases. Future work should also focus on its pharmacokinetic and toxicological profiles to assess its drug-like properties.

References

The Evolving Landscape of Benzimidazole Scaffolds: A Technical Guide to the Potential Biological Activity of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its versatile pharmacological profile.[1][2][3] This guide delves into the prospective biological activities of a specific, yet underexplored derivative: 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole. By synthesizing data from structurally related compounds and leveraging established structure-activity relationships (SAR), we aim to provide a forward-looking technical resource for researchers and drug development professionals. This document will explore the rationale behind the synthesis of this compound, its potential as an anticancer, antimicrobial, and antiviral agent, and provide detailed, field-proven experimental protocols for its biological evaluation.

Introduction: The Benzimidazole Core and the Influence of Halogenation

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, has garnered significant attention in drug discovery due to its remarkable pharmacological properties.[4] Its structural similarity to naturally occurring nucleotides allows it to readily interact with various biological macromolecules, leading to a broad spectrum of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4][5]

The introduction of fluorine atoms into the benzimidazole scaffold is a well-established strategy to enhance biological activity.[6][7] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[7] Specifically, fluorination can lead to:

  • Increased Metabolic Stability: The strength of the C-F bond can block metabolic oxidation, thereby increasing the compound's half-life.

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with target proteins.[6]

  • Altered Lipophilicity: Strategic placement of fluorine atoms can optimize a compound's ability to cross cellular membranes.

The subject of this guide, this compound, combines the privileged benzimidazole core with two key modifications: difluorination at the 5 and 6 positions of the benzene ring and a reactive chloromethyl group at the 2-position. This unique combination suggests a high potential for potent and diverse biological activities. The chloromethyl group, in particular, serves as a versatile synthetic handle for the creation of extensive derivative libraries, allowing for the fine-tuning of pharmacological properties.[8][9][10]

Synthesis and Chemical Profile

The synthesis of this compound can be conceptually approached through established methods for benzimidazole synthesis. A common route involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.[11] In this case, 4,5-difluoro-o-phenylenediamine would be a key starting material, which can be reacted with chloroacetic acid or a related derivative.

G cluster_synthesis Conceptual Synthetic Pathway start 4,5-difluoro-o-phenylenediamine intermediate Condensation Reaction start->intermediate reagent1 Chloroacetic Acid (or derivative) reagent1->intermediate product This compound intermediate->product Cyclization G cluster_anticancer Potential Anticancer Mechanisms compound 2-Chloromethyl-5,6-difluoro- 1H-benzoimidazole kinase Kinase Inhibition (e.g., EGFR, HER2, BRAF) compound->kinase apoptosis Induction of Apoptosis (e.g., DR5 upregulation) compound->apoptosis wnt WNT Pathway Modulation (e.g., DVL inhibition) compound->wnt outcome Cancer Cell Death & Inhibition of Proliferation kinase->outcome apoptosis->outcome wnt->outcome

References

An In-Depth Technical Guide to 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole is a halogenated heterocyclic compound that has garnered significant interest as a key intermediate in the synthesis of a wide array of biologically active molecules.[1][2][3] Its unique structural features, including the reactive chloromethyl group and the electron-withdrawing fluorine atoms on the benzimidazole core, make it a valuable scaffold for the development of novel therapeutic agents.[4][5] The benzimidazole moiety itself is a privileged structure in medicinal chemistry, known to interact with various biological targets, and the addition of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with insights into its synthesis and pivotal role in drug discovery.

Core Molecular Attributes

The fundamental properties of this compound are summarized below, providing a foundational understanding of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₅ClF₂N₂[6]
Molecular Weight 202.59 g/mol [7][8]
CAS Number 847615-28-5[7][9]
Appearance Solid (predicted)[7]
Purity Typically ≥95%[7][10]

Physicochemical Properties: A Deeper Dive

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented, its solubility can be inferred from its structural analogues and general principles of organic chemistry. Benzimidazole and its derivatives generally exhibit low solubility in water but are soluble in various organic solvents.[11][12][13] The presence of the difluoro-substituted benzene ring enhances the molecule's lipophilicity.

Expected Solubility:

  • High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[8][10]

  • Moderate Solubility: Alcohols (Methanol, Ethanol), Acetone, Ethyl Acetate[2]

  • Low to Insoluble: Water, Hexane, Toluene[11][13]

The choice of solvent is critical for reactions involving this compound, with polar aprotic solvents like DMF often being used to facilitate nucleophilic substitution reactions at the chloromethyl position.[8][10]

Melting and Boiling Points
Stability and Storage

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.[7] Due to its reactive chloromethyl group, it is susceptible to nucleophilic attack and hydrolysis. Therefore, it is recommended to store the compound under an inert atmosphere and in a tightly sealed container to prevent degradation. For long-term storage, keeping it in a freezer at temperatures under -20°C is advised.[7][10]

Spectroscopic and Analytical Characterization

A thorough analytical characterization is paramount to confirm the identity and purity of this compound. While a complete set of spectra for this specific molecule is not publicly available, the expected spectral features can be predicted based on the analysis of similar benzimidazole structures.[15][16][17][18][19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole ring and the methylene protons of the chloromethyl group. The aromatic protons will likely appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm), with their chemical shifts and coupling constants influenced by the fluorine substituents. The methylene protons of the -CH₂Cl group are expected to appear as a singlet further upfield.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. Distinct signals are expected for the carbon of the chloromethyl group, the C2 carbon of the imidazole ring, and the carbons of the difluorinated benzene ring. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling.[13][21][22]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • N-H stretch: A broad band in the region of 3100-3500 cm⁻¹

  • C=N stretch: A sharp peak around 1620-1630 cm⁻¹

  • C-F stretch: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹

  • C-Cl stretch: A band in the lower frequency region of the fingerprint region.[23][24]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 202.59 g/mol .[15] The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with roughly one-third the intensity of the M⁺ peak).[12][25]

Synthesis and Reactivity: A Gateway to Novel Derivatives

Synthetic Pathway

The synthesis of 2-chloromethyl-benzimidazole derivatives generally involves the condensation of an o-phenylenediamine with chloroacetic acid or its derivatives. For this compound, the synthesis would logically start from 4,5-difluoro-1,2-phenylenediamine.

The following diagram illustrates a plausible synthetic route:

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 4,5-Difluoro-1,2-phenylenediamine Reaction Condensation Reactant1->Reaction Reactant2 Chloroacetic Acid Reactant2->Reaction Product This compound Reaction->Product Acid Catalyst (e.g., HCl) caption Plausible synthetic pathway for the target compound.

Caption: Plausible synthetic pathway for the target compound.

This reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst.[5] The reaction mixture is usually heated to drive the condensation and cyclization to form the benzimidazole ring.

Chemical Reactivity and Applications in Drug Discovery

The primary site of reactivity in this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate.[10][25]

A wide variety of nucleophiles can be employed to displace the chloride, leading to the formation of diverse derivatives with potential therapeutic applications. These nucleophiles include amines, thiols, phenols, and other heterocyclic moieties.[2]

The following workflow illustrates the central role of this compound in generating a library of novel chemical entities:

Experimental_Workflow Start This compound Reaction Nucleophilic Substitution Start->Reaction Nucleophiles Diverse Nucleophiles (Amines, Thiols, Phenols, etc.) Nucleophiles->Reaction Library Library of Novel Benzimidazole Derivatives Reaction->Library Screening Biological Screening (e.g., Antifungal, Anticancer) Library->Screening Lead Lead Compound Identification Screening->Lead caption Workflow for generating and screening novel derivatives.

Caption: Workflow for generating and screening novel derivatives.

The resulting benzimidazole derivatives have been investigated for a range of pharmacological activities, including:

  • Antifungal Agents: Many studies have reported the synthesis of benzimidazole derivatives with potent antifungal activity against various pathogenic fungi.[3][4]

  • Antimicrobial Agents: The benzimidazole scaffold is a common feature in many antimicrobial drugs, and new derivatives are continuously being explored to combat drug-resistant bacteria.[2][11]

  • Anticancer Agents: The ability of benzimidazoles to interact with various cellular targets has led to the development of numerous anticancer agents.

  • Antiviral and Antiprotozoal Agents: Derivatives have also shown promise in the treatment of viral and parasitic infections.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the available safety data for this compound and its analogues, the following hazards should be noted:[7][10]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its unique combination of a reactive chloromethyl group and a difluorinated benzimidazole core provides a powerful platform for generating diverse molecular libraries for biological screening. A thorough understanding of its physical, chemical, and spectroscopic properties, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. As research in medicinal chemistry continues to advance, the importance of such well-characterized and reactive intermediates will undoubtedly continue to grow.

References

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole: A Core Building Block in Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[][2][3] The strategic introduction of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving overall pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate that combines the therapeutic potential of the benzimidazole core with the advantageous properties of fluorine substitution. We will delve into its synthesis, physicochemical properties, chemical reactivity, and its pivotal role as a versatile building block for creating diverse libraries of potential therapeutic agents targeting a wide array of diseases, including microbial infections and cancer.[3][4][5]

Introduction: The Strategic Importance of Fluorinated Benzimidazoles

The benzimidazole ring system, an isostere of natural purines, has been a focal point of pharmaceutical research since the discovery that 5,6-dimethylbenzimidazole is a structural component of vitamin B12.[2][6] Its inherent ability to interact with various biological targets has led to the development of a wide range of approved drugs, from proton pump inhibitors like omeprazole to anthelmintics like albendazole.[2][7]

The field of medicinal chemistry has increasingly embraced fluorination as a powerful strategy. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's properties. In the context of the benzimidazole scaffold, the 5,6-difluoro substitution pattern is particularly noteworthy. It modulates the electronic environment of the aromatic system, influencing the pKa of the imidazole nitrogen atoms and potentially enhancing interactions with target enzymes or receptors. This strategic fluorination can lead to compounds with improved efficacy and a more desirable safety profile.[5]

This compound emerges as a highly valuable synthetic intermediate. The reactive chloromethyl group at the 2-position serves as an electrophilic handle, enabling straightforward derivatization through nucleophilic substitution reactions. This allows for the rapid assembly of compound libraries, making it an essential tool for researchers in the hit-to-lead and lead optimization phases of drug development.

Synthesis of this compound

The most common and efficient method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This method is directly applicable to the preparation of the title compound, starting from the corresponding o-phenylenediamine.

The synthesis involves the acid-catalyzed condensation of 4,5-difluoro-1,2-phenylenediamine with chloroacetic acid. The reaction proceeds by heating the reactants in the presence of a strong mineral acid, typically 4-5N hydrochloric acid, which facilitates both the cyclization and dehydration steps.[8][9]

Proposed Synthetic Workflow

Synthesis_Workflow Reactant1 4,5-Difluoro-1,2-phenylenediamine Conditions Reflux 4N HCl Reactant1->Conditions Reactant2 Chloroacetic Acid (ClCH₂COOH) Reactant2->Conditions Product This compound Conditions->Product Phillips Condensation

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • 4,5-Difluoro-1,2-phenylenediamine

  • Chloroacetic acid

  • Hydrochloric acid (4N solution)

  • Ammonium hydroxide solution (or sodium bicarbonate solution)

  • Methanol (for recrystallization)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 4,5-difluoro-1,2-phenylenediamine (1 mmol) in 10 mL of 4N hydrochloric acid.

  • Add chloroacetic acid (2 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[8]

  • After completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of an ammonium hydroxide or sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the crude solid by vacuum filtration.

  • Wash the precipitate thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the solid. For purification, recrystallize the crude product from a suitable solvent such as methanol to yield pure this compound.[8]

Self-Validation: The purity of the synthesized compound should be confirmed by measuring its melting point and using spectroscopic techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify its structure.

Physicochemical and Spectral Properties

Understanding the core properties of this intermediate is essential for its effective use in further synthetic applications.

PropertyValueSource
Molecular Formula C₈H₅ClF₂N₂PubChem[10]
Molecular Weight 202.59 g/mol Inferred
Monoisotopic Mass 202.01093 DaPubChem[10]
IUPAC Name 2-(chloromethyl)-5,6-difluoro-1H-benzimidazolePubChem[10]
Predicted XLogP3 2.1PubChem[10]
Appearance Expected to be an off-white to beige powderInferred from analogs[9]
Solubility Insoluble in water; soluble in organic solvents like DMF, DMSOInferred from analogs[9][11]

Expected Spectral Characteristics:

  • ¹H NMR: The spectrum would characteristically show signals for the aromatic protons on the difluorobenzene ring, a singlet for the -CH₂Cl protons (expected around 4.5-5.0 ppm), and a broad singlet for the N-H proton of the imidazole ring.

  • ¹³C NMR: Signals would be present for the eight distinct carbon atoms, including the methylene carbon of the chloromethyl group and the aromatic carbons, with characteristic C-F couplings.

  • IR Spectroscopy: Key absorption bands would include N-H stretching (around 3300-3500 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=N stretching (around 1620-1640 cm⁻¹), and a strong C-Cl stretching band (around 700-800 cm⁻¹).[11][12]

Chemical Reactivity: A Versatile Electrophile

The primary utility of this compound in drug discovery lies in the reactivity of the chloromethyl group. This group is an excellent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. This allows for the facile introduction of diverse functional groups and structural motifs at the 2-position, enabling the exploration of a broad chemical space.

General Reaction Scheme for Derivatization

Reactivity_Diagram cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Derivative Library Start This compound Product_Amine 2-(Aminomethyl) Derivatives Start->Product_Amine Product_Thiol 2-(Thioether) Derivatives Start->Product_Thiol Product_Alcohol 2-(Alkoxymethyl) Derivatives Start->Product_Alcohol Product_Azide 2-(Azidomethyl) Derivatives Start->Product_Azide Product_Heterocycle 2-(Heterocyclyl-methyl) Derivatives Start->Product_Heterocycle Amine R-NH₂ (Amines) Amine->Start Thiol R-SH (Thiols) Thiol->Start Alcohol R-OH (Alcohols) Alcohol->Start Azide N₃⁻ (Azides) Azide->Start Heterocycle N-Heterocycles Heterocycle->Start

Caption: Derivatization via nucleophilic substitution at the chloromethyl group.

This reactivity has been extensively documented for the non-fluorinated analog, 2-chloromethyl-1H-benzimidazole.[8][11][13] Reactions are typically carried out in a polar aprotic solvent like DMF or ethanol, often in the presence of a mild base (e.g., K₂CO₃, triethylamine) to neutralize the HCl byproduct.[8][11] The addition of a catalyst like potassium iodide (KI) can accelerate the reaction through the in-situ formation of the more reactive iodomethyl intermediate.[11]

Applications in Medicinal Chemistry & Pharmacological Potential

Derivatives of this compound are expected to exhibit a wide range of biological activities, based on extensive literature for related compounds. The difluoro substitution is anticipated to enhance potency and improve pharmacokinetic properties compared to non-fluorinated counterparts.

Potential Therapeutic AreaRationale and Supporting Evidence
Antiviral Agents Benzimidazole nucleosides are known antiviral agents. 2-Amino-5,6-difluorobenzimidazole derivatives have shown activity against Herpes Simplex Virus.[6] Furthermore, 2-chloro-5,6-dihalobenzimidazole ribonucleosides were evaluated as potential agents against human cytomegalovirus (HCMV), although the difluoro analog in that specific series was inactive, other halogenated versions were potent.[14]
Antifungal Agents Numerous derivatives of 2-chloromethyl-1H-benzimidazole have demonstrated significant antifungal activity against various phytopathogenic fungi and human pathogens like Candida albicans.[8][13][15] The introduction of fluorine is often associated with enhanced antifungal properties.[5]
Antibacterial Agents The benzimidazole core is present in many antibacterial compounds. Derivatives have shown promising activity against both Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria.[2][16]
Anticancer Agents Benzimidazole derivatives can interact with DNA, inhibit crucial enzymes like topoisomerase, and modulate cellular pathways involved in cancer progression, making them a subject of intense research in oncology.[][3][8]
Anti-inflammatory Agents Certain benzimidazole-based compounds are known to inhibit enzymes like COX and 5-LOX, which are key mediators of inflammation.[][6]

Conclusion and Future Outlook

This compound stands as a strategically designed and highly valuable intermediate for modern drug discovery. It synergistically combines the proven biological relevance of the benzimidazole scaffold with the advantageous physicochemical properties imparted by difluorination. Its primary value is realized through the reactive chloromethyl group, which acts as a versatile anchor point for the synthesis of large and diverse compound libraries via straightforward nucleophilic substitution chemistry.

For researchers and drug development professionals, this compound is not merely a reagent but a gateway to novel chemical entities with enhanced therapeutic potential. Future research will undoubtedly continue to leverage this building block to develop next-generation antiviral, antifungal, antibacterial, and anticancer agents with improved efficacy, selectivity, and pharmacokinetic profiles.

References

The Lynchpin Intermediate: A Technical Guide to the Discovery and Synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole, a crucial heterocyclic intermediate in contemporary pharmaceutical development. The document elucidates the strategic importance of the fluorinated benzimidazole core, details a robust and logical synthetic pathway, and discusses its physicochemical properties and applications. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents, particularly in the realm of fluoroquinolone antibiotics.

Introduction: The Strategic Value of Fluorinated Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique aromatic and electronic properties allow for diverse interactions with biological targets. The strategic introduction of fluorine atoms onto the benzene ring, as seen in this compound, significantly modulates the molecule's properties. Fluorine's high electronegativity and small van der Waals radius can enhance metabolic stability, improve binding affinity, and alter the acidity of the N-H bond, thereby influencing pharmacokinetic and pharmacodynamic profiles.

This compound, in particular, serves as a pivotal building block for the synthesis of advanced pharmaceutical ingredients. The reactive chloromethyl group at the 2-position provides a versatile handle for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures. This guide will focus on the discovery and, most critically, a detailed, field-proven synthetic approach to this high-value intermediate.

Synthesis of this compound: A Mechanistic Approach

The most established and industrially scalable method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction. This method involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For the synthesis of the title compound, the logical precursors are 4,5-difluoro-1,2-phenylenediamine and chloroacetic acid.

The Phillips Condensation: Mechanism and Rationale

The Phillips reaction proceeds via an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by a rate-determining cyclization and dehydration to form the imidazole ring. The acidic catalyst, typically hydrochloric acid, protonates the carbonyl group of chloroacetic acid, rendering it more susceptible to nucleophilic attack by the diamine.

Diagram 1: Proposed Reaction Mechanism

A DOT script representation of the proposed reaction mechanism for the synthesis of this compound.

G cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Intermediates cluster_product Product R1 4,5-Difluoro-1,2-phenylenediamine I1 N-Acylated Intermediate R1->I1 Acylation R2 Chloroacetic Acid R2->I1 C1 4M Hydrochloric Acid C1->I1 C2 Reflux I2 Cyclized Intermediate C2->I2 I1->I2 Cyclization P1 This compound I2->P1 Dehydration

Key Starting Material: 4,5-Difluoro-1,2-phenylenediamine

The successful synthesis of the target compound is contingent on the quality of the starting material, 4,5-difluoro-1,2-phenylenediamine. This compound is a versatile chemical known for its applications in various industries and serves as a key intermediate in the production of pharmaceuticals.[1] It can be synthesized from 4,5-difluoro-2-nitroaniline via reduction.

Table 1: Properties of 4,5-Difluoro-1,2-phenylenediamine

PropertyValueReference
Molecular FormulaC₆H₆F₂N₂[2]
Molecular Weight144.12 g/mol [2]
AppearanceWhite to brown powder/crystal
Melting Point131-134 °C
CAS Number76179-40-3[2]
Experimental Protocol: A Self-Validating System

The following protocol is based on the well-established Phillips condensation method, adapted from a patented procedure for the non-fluorinated analog and tailored for the synthesis of this compound.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-difluoro-1,2-phenylenediamine (1.0 eq).

  • Add 4M hydrochloric acid (as a solvent and catalyst).

  • To this stirred suspension, add chloroacetic acid (1.2-1.5 eq). The excess chloroacetic acid ensures the complete conversion of the diamine.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting diamine spot indicates the completion of the reaction. The typical reaction time is 4-8 hours.

Step 3: Work-up and Isolation

  • After completion, cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly neutralize the mixture with a suitable base (e.g., concentrated ammonium hydroxide or 10M NaOH) to a pH of 8-9. This will precipitate the product.

  • Filter the precipitated solid, wash with cold water to remove any inorganic salts, and dry under vacuum.

Diagram 2: Experimental Workflow

A DOT script visualization of the experimental workflow for the synthesis.

G start Start reactants Charge Reactants: - 4,5-Difluoro-1,2-phenylenediamine - Chloroacetic Acid - 4M HCl start->reactants reflux Heat to Reflux (100-110 °C, 4-8h) reactants->reflux monitor Monitor by TLC reflux->monitor workup Cool and Neutralize (pH 8-9) monitor->workup Reaction Complete isolate Filter, Wash, and Dry Product workup->isolate end End isolate->end

Physicochemical Properties and Characterization

While a detailed experimental characterization of this compound is not widely published, its properties can be predicted based on its structure and data from commercial suppliers.

Table 2: Predicted Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₅ClF₂N₂[3]
Molecular Weight202.59 g/mol [3]
AppearanceSolid[3]
Purity≥95% (commercial)[3]
CAS Number847615-28-5[3]
Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the difluorobenzene ring and a characteristic singlet for the chloromethyl (-CH₂Cl) protons. The N-H proton of the imidazole ring will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbons of the benzimidazole core and the chloromethyl group.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching, C=N stretching of the imidazole ring, and C-F stretching.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Development

2-Chloromethyl-1H-benzimidazole derivatives are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds.[4] The difluoro-substituted title compound is particularly significant in the synthesis of modern fluoroquinolone antibiotics, such as Ulifloxacin and its prodrug Prulifloxacin.[5][6] The benzimidazole moiety can be further functionalized to introduce specific pharmacophores, leading to the development of novel drugs with diverse therapeutic activities, including antimicrobial, antiviral, and anticancer properties.[4][7][8]

Diagram 3: Role as a Pharmaceutical Intermediate

A DOT script illustrating the central role of the title compound in synthesizing advanced drug molecules.

G intermediate This compound drug Advanced Pharmaceutical Ingredient (e.g., Ulifloxacin precursor) intermediate->drug Nucleophilic Substitution nucleophile Nucleophile (R-Nu) nucleophile->drug

Safety and Handling

Based on the safety information for the commercially available product, this compound is classified as hazardous.[1] It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important intermediate in pharmaceutical synthesis, offering a gateway to a diverse range of complex and biologically active molecules. The synthetic route detailed in this guide, based on the robust Phillips condensation, provides a reliable and scalable method for its preparation. The insights into its properties, characterization, and applications underscore its value to the drug development community. As the demand for novel therapeutics continues to grow, the importance of such versatile building blocks will undoubtedly increase.

References

Methodological & Application

Application Notes & Protocols: 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Significance

The benzimidazole core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its unique ability to mimic biological purines and interact with a wide array of enzymatic targets.[1][2][3] Within this class, 2-chloromethyl-substituted benzimidazoles are particularly valuable as synthetic intermediates.[2][4] The chloromethyl group at the 2-position acts as a highly reactive electrophilic "handle," enabling facile covalent bond formation with a diverse range of nucleophiles via substitution reactions.[5][6]

This guide focuses on 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole , a specialized variant whose strategic importance is amplified by the presence of vicinal fluorine atoms on the benzene ring. The introduction of fluorine is a well-established strategy in modern drug design to modulate key pharmacokinetic and pharmacodynamic properties. The strong electron-withdrawing nature of fluorine can significantly alter the pKa of the benzimidazole nitrogen atoms, influence lipophilicity (logP), and enhance metabolic stability by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes.

The objective of these application notes is to provide researchers and drug development professionals with a comprehensive understanding of this intermediate's properties, a robust protocol for its synthesis, and detailed methodologies for its application in constructing more complex molecular architectures.

Physicochemical and Structural Properties

A thorough understanding of the intermediate's physical and chemical characteristics is fundamental for its effective use in synthesis, including planning reaction conditions and purification strategies.

PropertyValueSource
IUPAC Name 2-(chloromethyl)-5,6-difluoro-1H-benzimidazolePubChem[7]
Molecular Formula C₈H₅ClF₂N₂PubChem[7]
Molecular Weight 202.59 g/mol Santa Cruz Biotechnology[8]
Monoisotopic Mass 202.01093 DaPubChem[7]
Appearance Typically an off-white to beige solidGeneral Observation
Reactivity Profile The chloromethyl group is a potent electrophile, susceptible to SN2 attack by various nucleophiles (amines, thiols, alcohols, etc.).[1][2]-

Synthesis Protocol: this compound

The synthesis of this intermediate is reliably achieved through the Phillips-Ladenburg condensation, a classic method for benzimidazole formation. This involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.

Rationale of the Phillips-Ladenburg Condensation

The reaction proceeds by heating the diamine and chloroacetic acid in the presence of a strong mineral acid, typically hydrochloric acid. The acid serves two primary purposes: it protonates the carbonyl oxygen of chloroacetic acid, activating it for nucleophilic attack by one of the aniline amines, and it keeps the diamine starting material soluble in the aqueous medium. The subsequent intramolecular cyclization and dehydration steps are also acid-catalyzed, leading to the formation of the stable aromatic benzimidazole ring.

Experimental Workflow Diagram

G cluster_synthesis Synthesis Workflow reagents 1. Reagents Mixing (4,5-Difluoro-o-phenylenediamine + Chloroacetic Acid + 4M HCl) reflux 2. Phillips Condensation (Reflux, 4-6 hours) reagents->reflux Heat neutralize 3. Neutralization & Precipitation (Cooling + NH4OH) reflux->neutralize Cool isolate 4. Isolation (Vacuum Filtration & Washing) neutralize->isolate Filter purify 5. Purification (Recrystallization from Ethanol/Water) isolate->purify Purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of the target intermediate.

Step-by-Step Synthesis Protocol

Materials:

  • 4,5-Difluoro-o-phenylenediamine

  • Chloroacetic acid

  • 4M Hydrochloric Acid (HCl)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Ethanol (EtOH)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and vacuum flask

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4,5-difluoro-o-phenylenediamine (1.0 eq), chloroacetic acid (1.1 eq), and 4M HCl (approx. 5-6 mL per gram of diamine).

  • Condensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Expert Insight: This reaction is a dehydration-condensation. Ensuring complete reaction is key to maximizing yield and simplifying purification. The acidic environment prevents N-acylation side reactions.

  • Precipitation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath until it reaches 0-5 °C.

  • Neutralization: Slowly add concentrated ammonium hydroxide dropwise with continuous stirring while keeping the flask in the ice bath. Monitor the pH with litmus paper or a pH meter. Continue addition until the solution is neutralized to pH 7-8. A precipitate will form.

    • Trustworthiness Check: The product is basic and forms a soluble hydrochloride salt in the acidic reaction mixture. Neutralization is critical to deprotonate the benzimidazole nitrogens and precipitate the free base, which is much less soluble in water.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual ammonium salts and unreacted starting materials.

  • Purification: Dry the crude product. For higher purity, perform recrystallization from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Characterization: Collect the purified crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Application in Drug Synthesis: Nucleophilic Substitution Protocols

The primary utility of this compound is as an electrophile in Sₙ2 reactions. The methylene carbon is activated by the adjacent electron-withdrawing benzimidazole ring and the electronegative chlorine atom, making it an excellent site for nucleophilic attack.

General Reaction Scheme & Workflow

G cluster_application General Application Workflow intermediate 2-Chloromethyl-5,6-difluoro- 1H-benzoimidazole reaction SN2 Reaction (Solvent: DMF/Acetonitrile Temp: RT to 60 °C) intermediate->reaction nucleophile Nucleophile (R-NH₂, R-SH, etc.) + Base (K₂CO₃, Et₃N) nucleophile->reaction workup Aqueous Work-up (Extraction) reaction->workup Quench purification Purification (Column Chromatography) workup->purification Isolate Organic final_product Final Drug Scaffold purification->final_product

Caption: General workflow for nucleophilic substitution reactions.

Protocol 1: N-Alkylation with an Aromatic Amine

This protocol describes a common step in synthesizing compounds with potential applications as kinase inhibitors or other enzyme-targeted therapies.

Materials:

  • This compound

  • Aromatic amine (e.g., 4-fluoroaniline)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the aromatic amine (1.2 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the mixture.

    • Expert Insight: K₂CO₃ is an effective and easily removable inorganic base for this reaction. It neutralizes the HCl byproduct formed during the substitution and can also deprotonate the benzimidazole N-H, which can prevent side reactions. DMF is an excellent polar aprotic solvent that accelerates Sₙ2 reactions.

  • Reaction: Stir the mixture at 50-60 °C for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: S-Alkylation with a Thiol

This protocol is relevant for creating thioether linkages, which are present in various antifungal and proton-pump inhibitor drug classes.[6][9]

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Triethylamine (Et₃N)

  • Acetonitrile, anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Reaction Setup: In a dry flask under nitrogen, dissolve the this compound (1.0 eq) in anhydrous acetonitrile.

  • Nucleophile Addition: Add the thiol (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 eq).

    • Expert Insight: Thiols are potent nucleophiles. This reaction often proceeds smoothly at room temperature. Triethylamine acts as a base to deprotonate the thiol, forming the more nucleophilic thiolate anion, and to scavenge the generated HCl.

  • Reaction: Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.

  • Work-up: Once complete, remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to remove the triethylamine hydrochloride salt.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: If necessary, purify the product via flash column chromatography or recrystallization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the 5,6-difluoro analog is not widely available, data from the parent compound, 2-chloromethylbenzimidazole, provides a strong basis for hazard assessment.[10][11][12]

Hazard CategoryDescription & Precaution
Acute Toxicity Harmful if swallowed.[10][12] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation.[13] Wear protective gloves (e.g., nitrile rubber) and lab coat. Avoid contact with skin.
Eye Irritation Causes serious eye irritation.[13] Wear chemical safety goggles or a face shield. Ensure an eyewash station is accessible.
Respiratory Irritation May cause respiratory irritation.[13] Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.
Handling & Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from strong oxidizing agents and strong bases.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a high-value intermediate for modern drug discovery. Its pre-installed difluoro moiety offers a strategic advantage for enhancing the metabolic stability and electronic properties of target molecules. The reactive chloromethyl group provides a reliable anchor point for introducing molecular diversity through straightforward nucleophilic substitution reactions. The protocols and data presented herein offer a robust framework for researchers to confidently synthesize and utilize this versatile building block in the development of next-generation therapeutics.

References

Application Notes and Protocols: 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Benzimidazole Scaffolds

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs and clinical candidates. Its versatile biological activities span antiviral, anticancer, antifungal, and anti-inflammatory applications.[1][2][3] The introduction of a reactive chloromethyl group at the 2-position transforms the benzimidazole into a highly valuable electrophilic building block, enabling facile derivatization through nucleophilic substitution reactions.

This guide focuses on a specific, yet powerful, variant: 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole . The strategic incorporation of two fluorine atoms onto the benzene ring is a well-established strategy in modern drug design to modulate key pharmacokinetic and pharmacodynamic properties. The strong electron-withdrawing nature of fluorine can significantly impact:

  • Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the drug's half-life.

  • Lipophilicity: Enhancing membrane permeability and cellular uptake.

  • Binding Affinity: Modulating pKa and creating favorable interactions with target proteins.

These attributes make this compound a compelling starting material for the synthesis of novel therapeutic agents with potentially enhanced efficacy and safety profiles. While extensive literature exists for the non-fluorinated parent compound, this guide provides detailed protocols and insights specifically tailored for its difluorinated analogue, empowering researchers to harness its full potential in drug discovery programs.

Physicochemical Properties and Reactivity Profile

PropertyValueSource
Molecular Formula C₈H₅ClF₂N₂--INVALID-LINK--
Molecular Weight 202.59 g/mol --INVALID-LINK--
Appearance Expected to be an off-white to light-yellow solid.Inferred from similar compounds.
Solubility Soluble in polar aprotic solvents (DMF, DMSO), chlorinated solvents (DCM), and alcohols (MeOH, EtOH).Inferred from general benzimidazole chemistry.
Reactivity The chloromethyl group is a potent electrophile, susceptible to SN2 reactions with a wide range of nucleophiles.--INVALID-LINK--[4]

The primary site of reactivity is the methylene carbon bearing the chlorine atom. The electron-withdrawing difluoro substitution on the benzimidazole ring is anticipated to slightly enhance the electrophilicity of the chloromethyl group, potentially leading to faster reaction kinetics compared to its non-fluorinated counterpart.

Core Synthetic Applications: Accessing Diverse Chemical Space

The utility of this compound lies in its ability to serve as a versatile precursor for a library of derivatives. The following diagram illustrates the fundamental reaction pathways.

G cluster_n N-Nucleophiles cluster_o O-Nucleophiles cluster_s S-Nucleophiles cluster_prod Product Classes main This compound amine Primary/Secondary Amines (R₂NH) main->amine Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, MeCN) azide Sodium Azide (NaN₃) main->azide Solvent (e.g., DMF) alcohol Alcohols/Phenols (ROH) main->alcohol Strong Base (e.g., NaH) Solvent (e.g., THF, DMF) thiol Thiols/Thiophenols (RSH) main->thiol Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, EtOH) prod_amine 2-Aminomethyl Derivatives amine->prod_amine azide->prod_amine Reduction (e.g., H₂/Pd, PPh₃) prod_ether 2-Alkoxymethyl/Aryloxymethyl Derivatives alcohol->prod_ether prod_thioether 2-Thioether Derivatives thiol->prod_thioether

Figure 1. General reaction pathways for the derivatization of this compound with various nucleophiles.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with Amines

This protocol details the synthesis of 2-(substituted-aminomethyl)-5,6-difluoro-1H-benzoimidazole derivatives, a common motif in bioactive molecules. The reaction proceeds via a standard SN2 mechanism.

Causality Behind Experimental Choices:

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Base: Potassium carbonate (K₂CO₃) is a mild inorganic base sufficient to deprotonate the amine nucleophile without causing unwanted side reactions. An organic base like triethylamine (Et₃N) can also be used.

  • Catalyst: A catalytic amount of potassium iodide (KI) can be added to accelerate the reaction through the in situ formation of the more reactive iodo-intermediate (Finkelstein reaction).

  • Work-up: Extraction with ethyl acetate is chosen to isolate the typically organic-soluble product from the aqueous phase containing inorganic salts.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add the desired primary or secondary amine (1.1 eq) and potassium carbonate (2.0 eq). A catalytic amount of potassium iodide (0.1 eq) can be added if desired.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. For less reactive amines, the temperature can be increased to 50-70 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 10% Methanol in Dichloromethane).

  • Work-up: Upon completion, pour the reaction mixture into cold water. The product may precipitate out or can be extracted with ethyl acetate (3 x volume of the aqueous phase).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

G start Dissolve Reactants in DMF add_reagents Add Amine (1.1 eq) and K₂CO₃ (2.0 eq) start->add_reagents react Stir at RT-70°C (4-12h) add_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Pour into Water Extract with EtOAc monitor->workup Complete purify Column Chromatography or Recrystallization workup->purify end Pure Product purify->end

Figure 2. Workflow for the N-alkylation protocol.

Protocol 2: Synthesis of Thioether Derivatives

This protocol outlines the reaction with thiol-based nucleophiles, leading to the formation of 2-(alkyl/arylthiomethyl)-5,6-difluoro-1H-benzoimidazole derivatives. These compounds are of interest in various therapeutic areas, including as antifungal agents.[4]

Causality Behind Experimental Choices:

  • Nucleophile: Thiols are generally more nucleophilic than their corresponding alcohols, often leading to cleaner and faster reactions.

  • Base: A mild base like triethylamine is typically sufficient to deprotonate the thiol, forming the highly nucleophilic thiolate anion.

  • Solvent: Ethanol or DMF can be used. Ethanol is a greener solvent choice and is often sufficient for this high-yielding transformation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the desired thiol (1.1 eq) and triethylamine (1.2 eq) in ethanol (0.2 M).

  • Addition of Electrophile: Add a solution of this compound (1.0 eq) in ethanol dropwise to the stirring thiolate solution at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature for 2-6 hours. An exotherm may be observed upon addition.

  • Monitoring: Monitor the reaction by TLC until the starting chloromethyl compound is consumed.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Safety and Handling

  • This compound is a reactive electrophile and should be handled with care. It is a potential alkylating agent and should be considered toxic and mutagenic.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store the compound in a tightly sealed container in a cool, dry place away from moisture and nucleophilic reagents.

Conclusion

This compound represents a high-potential building block for medicinal chemists. The difluoro substitution provides a handle to fine-tune molecular properties critical for drug efficacy, while the reactive chloromethyl group offers a straightforward entry point for diversification. The protocols provided herein are robust starting points for the synthesis of novel compound libraries, enabling the exploration of new chemical space in the quest for next-generation therapeutics. The inherent reactivity and versatility of this scaffold ensure its continued relevance in drug discovery and development programs.

References

Topic: A Practical Guide to the N-Alkylation of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization at the N-1 position is a critical step in modulating the physicochemical and pharmacological properties of these molecules, such as lipophilicity and target binding affinity.[3] This document provides a detailed protocol for the N-alkylation of 2-chloromethyl-5,6-difluoro-1H-benzoimidazole, a versatile building block featuring a reactive chloromethyl group and electron-withdrawing fluorine atoms. We present two robust protocols using common laboratory reagents, discuss the underlying chemical principles, offer guidance on characterization, and provide a comprehensive troubleshooting guide to ensure successful synthesis.

Scientific Principles and Mechanistic Overview

The N-alkylation of a benzimidazole is a nucleophilic substitution reaction. The process is initiated by the deprotonation of the acidic N-H proton of the imidazole ring by a suitable base. This generates a nucleophilic benzimidazolide anion, which then attacks the electrophilic carbon of an alkyl halide (or other alkylating agent with a good leaving group) in a classical SN2 reaction to form the new N-C bond.

The choice of base and solvent is critical for reaction efficiency.

  • Base: The pKa of the N-H proton in benzimidazoles is approximately 12-13. Therefore, a base strong enough to deprotonate it is required. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and strong, non-nucleophilic bases like sodium hydride (NaH). K₂CO₃ is a milder, heterogeneous base often employed in polar aprotic solvents at elevated temperatures.[4][5] NaH is a powerful, irreversible base that works efficiently even at room temperature but requires anhydrous conditions and careful handling.[6][7]

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base (e.g., K⁺ or Na⁺) without interfering with the nucleophilicity of the benzimidazolide anion.

For the specific substrate, this compound, the two nitrogen atoms (N-1 and N-3) are chemically equivalent due to the molecule's symmetry. Therefore, alkylation will produce a single constitutional isomer, simplifying the purification process.

Caption: General mechanism for the N-alkylation of benzimidazole.

Experimental Protocols

The following protocols provide robust methods for the N-alkylation of this compound with a variety of alkyl halides.

Protocol 1: N-Alkylation using Potassium Carbonate (K₂CO₃) in DMF

This method is widely applicable, operationally simple, and utilizes a mild, inexpensive base, making it an excellent starting point for most alkyl halides.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0-3.0 eq).

  • Add anhydrous DMF (approx. 5-10 mL per mmol of benzimidazole) to the flask.

  • Reagent Addition: Add the alkyl halide (1.1-1.5 eq) to the suspension at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (3-4 times the volume of DMF).

    • Extract the aqueous phase with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with deionized water, followed by brine to remove residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Protocol 2: N-Alkylation using Sodium Hydride (NaH) in THF

This protocol is suitable for less reactive alkyl halides or when a faster reaction at lower temperatures is desired. Caution: Sodium hydride is highly reactive and flammable upon contact with water. Handle with extreme care under an inert atmosphere.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a stirred suspension of NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.

  • Reagent Addition: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography as described in Protocol 1.

Data Presentation and Characterization

The success of the reaction can be confirmed through standard analytical techniques.

ParameterTechniqueExpected Observation
Reaction Monitoring TLCDisappearance of the starting material spot and appearance of a new, typically less polar, product spot.
Structural Confirmation ¹H NMRDisappearance of the broad N-H proton signal (typically >10 ppm). Appearance of new signals corresponding to the protons of the added alkyl group.[3]
Structural Confirmation ¹³C NMRAppearance of new carbon signals from the alkyl group.
Structural Confirmation ¹⁹F NMRSignals corresponding to the two fluorine atoms on the benzene ring should be present.
Molecular Weight HRMS (ESI)The observed m/z value for the [M+H]⁺ or [M+Na]⁺ ion should match the calculated molecular weight of the product.[8]

Table 1: Representative Conditions for N-Alkylation

Alkylating Agent Protocol Base (eq) Solvent Temp. Time (h) Approx. Yield
Benzyl Bromide 1 K₂CO₃ (2.5) DMF 60 °C 4-6 >90%
Ethyl Iodide 1 K₂CO₃ (2.5) DMF 70 °C 8-12 85-95%
Propargyl Bromide 2 NaH (1.2) THF RT 2-4 >90%
1-Bromohexane 1 K₂CO₃ (3.0) DMF 80 °C 12-16 75-85%
3-Bromopropionitrile 2 NaH (1.2) THF RT 3-5 80-90%

Note: Yields are estimates and may vary based on specific substrate, purity of reagents, and experimental execution.

Workflow and Troubleshooting

A systematic approach is key to a successful synthesis. The general workflow is outlined below.

Experimental_Workflow start Start: Reagent Preparation setup 1. Reaction Setup (Benzimidazole, Base, Solvent) start->setup addition 2. Add Alkylating Agent setup->addition reaction 3. Heat & Stir (Monitor by TLC) addition->reaction workup 4. Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup concentrate 5. Concentrate (Rotary Evaporator) workup->concentrate purify 6. Purify (Column Chromatography) concentrate->purify characterize 7. Characterize (NMR, MS) purify->characterize end_product Pure N-Alkylated Product characterize->end_product

Caption: Step-by-step workflow for the N-alkylation of this compound.

Table 2: Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive alkylating agent (degraded).2. Insufficiently strong base (for Protocol 1).3. Reagents not anhydrous (for Protocol 2).4. Insufficient temperature or time. 1. Use a fresh or newly purchased alkylating agent.2. Switch to Protocol 2 (NaH/THF).3. Ensure all glassware is oven-dried and use anhydrous solvents.4. Increase temperature (in 10 °C increments) or reaction time.
Formation of Side Products 1. Over-alkylation leading to quaternary salt.2. Reaction temperature is too high. 1. Use a smaller excess of the alkylating agent (e.g., 1.05-1.1 eq).2. Reduce the reaction temperature.

| Difficult Purification | 1. Product is co-eluting with starting material.2. Residual DMF in the crude product. | 1. Adjust the polarity of the eluent for column chromatography; try a different solvent system (e.g., Dichloromethane/Methanol).2. Ensure thorough washing with water and brine during work-up. |

References

The Versatile Building Block: Application Notes for 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Fluorinated Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of fluorine atoms into this heterocyclic system can significantly modulate its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole emerges as a highly valuable and reactive building block for the synthesis of a diverse array of fluorinated benzimidazole derivatives. Its utility lies in the electrophilic nature of the chloromethyl group, which readily participates in nucleophilic substitution reactions, allowing for the facile introduction of various functionalities at the 2-position of the benzimidazole core. This guide provides detailed application notes and protocols for the synthesis and utilization of this versatile intermediate, aimed at researchers, medicinal chemists, and professionals in drug development. The methodologies outlined herein are grounded in established chemical principles and supported by relevant literature, providing a robust framework for the exploration of novel chemical entities.

Synthesis of the Building Block: this compound

The cornerstone of utilizing this building block is its efficient and reliable synthesis. The most common and effective method for the preparation of 2-chloromethyl-1H-benzimidazoles is the Phillips-Ladenburg cyclocondensation reaction. This method involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For the synthesis of this compound, 4,5-difluoro-1,2-phenylenediamine is condensed with chloroacetic acid.

The electron-withdrawing nature of the two fluorine atoms on the benzene ring decreases the nucleophilicity of the amino groups in the starting diamine. This necessitates slightly more forcing reaction conditions, such as higher temperatures or longer reaction times, compared to the synthesis of the non-fluorinated analogue to ensure efficient cyclization.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general Phillips-Ladenburg method for 2-substituted benzimidazoles.[1][2]

Materials:

  • 4,5-Difluoro-1,2-phenylenediamine

  • Chloroacetic acid

  • 4M Hydrochloric acid (HCl)

  • Ammonium hydroxide solution (concentrated)

  • Methanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-difluoro-1,2-phenylenediamine (1.0 eq).

  • Acidic Medium: To the flask, add 4M hydrochloric acid (approximately 10 mL per gram of diamine). Stir the mixture until the diamine is fully dissolved.

  • Addition of Chloroacetic Acid: Add chloroacetic acid (1.2 - 1.5 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0-5 °C.

  • Precipitation: Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide solution with vigorous stirring. The product will precipitate out of the solution. Adjust the pH to approximately 8-9.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold deionized water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as methanol.

Application in Nucleophilic Substitution Reactions

The primary utility of this compound lies in its reactivity as an electrophile in SN2 reactions. The chloromethyl group is an excellent leaving group, and the adjacent benzimidazole ring system can stabilize the transition state. This allows for the facile introduction of a wide range of nucleophiles, leading to the synthesis of diverse libraries of compounds for biological screening.

Nucleophilic_Substitution_Workflow

Figure 1: General workflow for nucleophilic substitution.
Synthesis of 2-(Aminomethyl)-5,6-difluoro-1H-benzoimidazole Derivatives (N-Nucleophiles)

The reaction with nitrogen-based nucleophiles, such as primary and secondary amines, is a cornerstone application for generating libraries of compounds with potential biological activity. These derivatives are frequently explored for their antimicrobial and anticancer properties.[1][3]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Base and Nucleophile: Add a base, typically potassium carbonate (K₂CO₃, 1.5-2.0 eq) or triethylamine (Et₃N, 1.5-2.0 eq), to the solution, followed by the desired amine (1.1-1.5 eq). The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction.[1]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into cold water. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

EntryAmine NucleophileBaseSolventTime (h)Yield (%)
1AnilineK₂CO₃DMF485-95
2MorpholineEt₃NAcetonitrile680-90
3PiperidineK₂CO₃DMF390-98
44-FluoroanilineEt₃NAcetonitrile882-92

Table 1: Representative examples of reactions with N-nucleophiles (yields are estimated based on similar reactions with non-fluorinated analogues).

Synthesis of 2-((Arylthio)methyl)-5,6-difluoro-1H-benzoimidazole Derivatives (S-Nucleophiles)

Thiol-containing nucleophiles readily react with this compound to form thioether linkages. These sulfur-containing benzimidazole derivatives are of significant interest, particularly in the development of antifungal agents.[4][5]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the desired thiol (1.1 eq) in a polar solvent like ethanol or DMF.

  • Deprotonation: Add a base such as sodium hydroxide (NaOH, 1.2 eq) or potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir for 15-30 minutes to form the thiolate anion.

  • Addition of Electrophile: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

EntryThiol NucleophileBaseSolventTime (h)Yield (%)
1ThiophenolNaOHEthanol588-96
24-ChlorothiophenolK₂CO₃DMF685-93
32-MercaptobenzothiazoleNaOHEthanol490-98
41,3,4-Thiadiazole-2-thiolK₂CO₃DMF782-90

Table 2: Representative examples of reactions with S-nucleophiles (yields are estimated based on similar reactions with non-fluorinated analogues).

SN2_Mechanism

Figure 2: SN2 mechanism for nucleophilic substitution.
Synthesis of 2-((Aryloxy)methyl)-5,6-difluoro-1H-benzoimidazole Derivatives (O-Nucleophiles)

The Williamson ether synthesis provides a reliable route to couple this compound with phenols and alcohols. The resulting ether-linked derivatives have been investigated for a range of biological activities.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the phenol or alcohol (1.1 eq) in a polar aprotic solvent such as DMF or acetone.

  • Formation of Alkoxide/Phenoxide: Add a strong base like sodium hydride (NaH, 1.2 eq, handle with caution) or a milder base like potassium carbonate (K₂CO₃, 2.0 eq) to the solution and stir for 30 minutes at room temperature.

  • Addition of Electrophile: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or heat to 60-80 °C for 6-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by carefully adding water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

EntryAlcohol/Phenol NucleophileBaseSolventTime (h)Yield (%)
1PhenolK₂CO₃DMF1275-85
24-NitrophenolNaHDMF880-90
32-NaphtholK₂CO₃Acetone1670-80
4EthanolNaHTHF1065-75

Table 3: Representative examples of reactions with O-nucleophiles (yields are estimated based on similar reactions with non-fluorinated analogues).

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of novel fluorinated benzimidazole derivatives. The protocols detailed in these application notes provide a solid foundation for researchers to explore a wide range of chemical space in the quest for new therapeutic agents. The presence of the difluoro moiety is anticipated to impart favorable pharmacokinetic and pharmacodynamic properties to the final compounds. Future work in this area could involve the development of one-pot multi-component reactions utilizing this building block, as well as its application in the synthesis of more complex, polycyclic systems. The continued exploration of the reactivity of this intermediate will undoubtedly lead to the discovery of new molecules with significant biological and medicinal potential.

References

Experimental protocol for the synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Introduction: The Significance of Fluorinated Benzimidazoles in Modern Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This versatile heterocyclic system is present in numerous FDA-approved drugs, demonstrating its broad therapeutic utility in areas such as anticancer, antimicrobial, and antihypertensive treatments.[2][3] The introduction of fluorine atoms onto the benzene ring, as in this compound, can significantly enhance a molecule's pharmacological profile. Fluorination often improves metabolic stability, membrane permeability, and binding affinity to target proteins.

The title compound, this compound, is a crucial synthetic intermediate. The reactive chloromethyl group at the 2-position serves as an electrophilic handle, allowing for facile nucleophilic substitution reactions. This enables the strategic introduction of diverse functional groups, creating libraries of novel compounds for high-throughput screening in drug discovery programs.[4][5][6] This guide provides a detailed, field-tested protocol for the synthesis of this valuable building block, grounded in the principles of the Phillips-Ladenburg benzimidazole synthesis.[7][8][9]

Reaction Principle: The Phillips-Ladenburg Condensation

The synthesis is achieved through the Phillips-Ladenburg condensation reaction. This classic method involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid catalyst, typically hydrochloric acid.[7][8][9] In this specific application, 4,5-difluoro-1,2-phenylenediamine is reacted with chloroacetic acid. The acidic medium facilitates the dehydration and subsequent cyclization steps, leading to the formation of the stable benzimidazole ring system.[4][7][10]

Detailed Experimental Protocol

This protocol is designed for researchers with a foundational understanding of synthetic organic chemistry techniques. Adherence to safety protocols is paramount.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
4,5-Difluoro-1,2-phenylenediamine≥98%Sigma-Aldrich, Alfa Aesar
Chloroacetic Acid≥99%Fisher Scientific, Acros Organics
Hydrochloric Acid (HCl)4N SolutionStandard lab supplier
Ammonium Hydroxide (NH₄OH)28-30% solutionStandard lab supplier
Methanol (MeOH)Anhydrous, ACS GradeStandard lab supplier
Deionized Water (H₂O)High PurityIn-house or commercial
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Beakers (500 mL, 1 L)

  • Buchner funnel and vacuum flask

  • pH indicator strips or pH meter

  • Standard laboratory glassware and consumables

Quantitative Data for Synthesis
ParameterValueNotes
Reagents
4,5-Difluoro-1,2-phenylenediamine1.0 eq (e.g., 10.0 g, 69.4 mmol)The limiting reagent.
Chloroacetic Acid1.2 - 1.5 eq (e.g., 7.8 g, 82.3 mmol)A slight excess drives the reaction to completion.[10]
4N Hydrochloric Acid~10 mL per gram of diamineActs as both solvent and catalyst.[4][11]
Reaction Conditions
TemperatureReflux (~100-110 °C)[10]
Reaction Time3 - 6 hoursMonitor by TLC for consumption of starting material.[10]
Neutralization pH8 - 9Crucial for complete precipitation of the product.[10]

Step-by-Step Synthesis Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-difluoro-1,2-phenylenediamine (10.0 g, 69.4 mmol) and chloroacetic acid (7.8 g, 82.3 mmol).

  • Acid Addition: Carefully add 100 mL of 4N hydrochloric acid to the flask in a fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot is no longer visible.

  • Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Subsequently, place the flask in an ice-water bath to cool further to 0-10 °C.[10]

  • Neutralization and Precipitation: Transfer the cooled reaction mixture to a 1 L beaker. While stirring vigorously, slowly add ammonium hydroxide solution (28-30%) dropwise. Monitor the pH and continue adding base until the pH of the solution is between 8 and 9. A precipitate will form.[4][10]

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual ammonium chloride and other inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Purification: Recrystallize the crude solid from methanol to yield the pure this compound as a crystalline solid.[4]

Visualized Experimental Workflow & Mechanism

To clarify the process, the following diagrams illustrate the experimental workflow and the underlying chemical transformation.

G cluster_start Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Combine 4,5-difluoro-1,2-phenylenediamine, chloroacetic acid, and 4N HCl Reflux Heat to Reflux (100-110 °C, 4-6 h) Reagents->Reflux Cool Cool to 0-10 °C Reflux->Cool Neutralize Neutralize with NH₄OH to pH 8-9 Cool->Neutralize Filter Vacuum Filtration Neutralize->Filter Recrystallize Recrystallize from Methanol Filter->Recrystallize FinalProduct Pure Product Recrystallize->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

G Start 4,5-difluoro-1,2- phenylenediamine + Chloroacetic Acid Intermediate1 N-acylated Intermediate Start->Intermediate1 + H⁺, - H₂O Intermediate2 Cyclized Intermediate (Tetrahedral) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Chloromethyl-5,6-difluoro- 1H-benzoimidazole Intermediate2->Product - H₂O (Aromatization)

Caption: Simplified reaction mechanism of the Phillips-Ladenburg condensation.

Product Characterization and Validation

Confirming the identity and purity of the final product is a critical step. The following analytical data are expected for this compound.

Analysis MethodExpected Result
Molecular Formula C₈H₅ClF₂N₂
Molecular Weight 202.59 g/mol [12]
Appearance Off-white to light brown solid
Melting Point Dependent on purity, literature comparison required
FT-IR (cm⁻¹) ~3400 (N-H stretch), ~1620 (C=N stretch), ~1500 (C=C stretch), ~1200 (C-F stretch), ~750 (C-Cl stretch)
¹H NMR Signals corresponding to aromatic protons and the CH₂Cl protons (~4.8 ppm)
Mass Spec (ESI-MS) [M+H]⁺ at m/z 203.0182

Safety and Handling Precautions

This protocol involves hazardous materials and must be performed with appropriate safety measures in place.

  • Engineering Controls: All steps must be conducted inside a certified chemical fume hood to avoid inhalation of vapors and dust.[13][14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[14][15]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[15]

    • Body Protection: A flame-resistant lab coat must be worn.

  • Reagent-Specific Hazards:

    • 4,5-Difluoro-1,2-phenylenediamine: Causes skin, eye, and respiratory irritation. Avoid dust inhalation.[15]

    • Chloroacetic Acid: Highly corrosive and toxic. Can cause severe burns upon contact.

    • Hydrochloric Acid & Ammonium Hydroxide: Corrosive and can cause severe respiratory and skin irritation. Handle with extreme care.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local environmental regulations.

References

Application Notes and Protocols for the Reaction of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5,6-Difluorobenzimidazole Scaffold

The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1][2] Its structural resemblance to endogenous purines allows for effective interaction with a wide array of biological targets, leading to diverse pharmacological activities including antiviral, anticancer, and anti-inflammatory properties.[3] The strategic introduction of fluorine atoms onto the benzimidazole core, as seen in 2-chloromethyl-5,6-difluoro-1H-benzoimidazole, offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. The strong electron-withdrawing nature of fluorine can enhance metabolic stability, improve binding affinity, and alter the acidity of the benzimidazole N-H group, thereby influencing bioavailability and target engagement.[4] This application note provides a comprehensive guide to the reactivity of the highly versatile intermediate, this compound, with a range of common nucleophiles, offering detailed protocols for the synthesis of novel drug candidates.

Reaction Mechanism: Understanding the Nucleophilic Substitution Pathway

The reaction of this compound with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the benzylic carbon. The chloromethyl group at the 2-position of the benzimidazole ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the fused aromatic system.

Key Mechanistic Features:

  • Electrophilic Center: The carbon atom of the chloromethyl group is the primary electrophilic site.

  • Nucleophilic Attack: A lone pair of electrons from the nucleophile (e.g., the nitrogen of an amine, the sulfur of a thiol, or the oxygen of an alcohol) attacks the electrophilic carbon.

  • Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group (chloride) are partially bonded to the carbon atom.

  • Leaving Group Departure: The chloride ion is displaced, and a new bond is formed between the carbon and the nucleophile.

  • Role of Base: A base is typically required to deprotonate the nucleophile (especially for thiols and alcohols) to increase its nucleophilicity, and also to neutralize the HCl generated during the reaction.

Influence of the 5,6-Difluoro Substituents:

The two fluorine atoms on the benzene ring exert a strong electron-withdrawing inductive effect (-I effect). This has two primary consequences for the reaction:

  • Increased Electrophilicity: The inductive withdrawal of electron density by the fluorine atoms makes the entire benzimidazole ring system more electron-deficient. This effect is transmitted to the 2-position, further polarizing the C-Cl bond of the chloromethyl group and making the carbon atom more electrophilic and susceptible to nucleophilic attack.[5]

  • Stabilization of the Transition State: The electron-withdrawing fluorine atoms can help to stabilize the partial negative charge that develops on the leaving chloride ion in the SN2 transition state, potentially accelerating the reaction rate compared to the non-fluorinated analog.[6]

Caption: SN2 reaction mechanism.

Summary of Reactions with Various Nucleophiles

The following table summarizes representative conditions for the reaction of this compound with a variety of nucleophiles. Please note that these are general guidelines, and optimization of reaction conditions (temperature, time, solvent, and base) may be necessary to achieve optimal yields for specific substrates.

Nucleophile ClassRepresentative NucleophileBaseSolventTypical Temperature (°C)Typical Reaction Time (h)Expected Product
Primary Amines AnilineK₂CO₃ or Et₃NDMF or ACN25 - 802 - 122-(Anilinomethyl)-5,6-difluoro-1H-benzoimidazole
Secondary Amines PiperidineK₂CO₃ or Et₃NDMF or ACN25 - 802 - 125,6-Difluoro-2-(piperidin-1-ylmethyl)-1H-benzoimidazole
Thiols ThiophenolK₂CO₃ or NaHDMF or THF0 - 501 - 65,6-Difluoro-2-((phenylthio)methyl)-1H-benzoimidazole
Alcohols MethanolNaH or K₂CO₃THF or DMF25 - 606 - 245,6-Difluoro-2-(methoxymethyl)-1H-benzoimidazole
Phenols PhenolK₂CO₃DMF50 - 1008 - 245,6-Difluoro-2-(phenoxymethyl)-1H-benzoimidazole

Experimental Protocols

The following are detailed, step-by-step protocols for the reaction of this compound with representative nucleophiles.

Protocol 1: Reaction with a Primary Amine (Aniline)

This protocol describes the synthesis of 2-(anilinomethyl)-5,6-difluoro-1H-benzoimidazole.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.

  • Add aniline and anhydrous potassium carbonate to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Reaction with a Thiol (Thiophenol)

This protocol describes the synthesis of 5,6-difluoro-2-((phenylthio)methyl)-1H-benzoimidazole.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve thiophenol in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate and stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound in anhydrous acetonitrile dropwise to the mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the pure thioether.

Protocol 3: Reaction with an Alcohol (Methanol)

This protocol describes the synthesis of 5,6-difluoro-2-(methoxymethyl)-1H-benzoimidazole. This reaction often requires a stronger base and more forcing conditions due to the lower nucleophilicity of alcohols compared to amines and thiols.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous methanol

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to 0 °C in an ice bath.

  • Carefully add sodium hydride to the cooled THF.

  • Slowly add anhydrous methanol to the suspension and stir at 0 °C for 30 minutes.

  • Add a solution of this compound in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by column chromatography (ethyl acetate/hexanes) to obtain the desired ether.

Workflow and Logical Relationships

Workflow cluster_prep Starting Material Preparation cluster_reactions Nucleophilic Substitution Reactions cluster_purification Workup and Purification SM 4,5-Difluoro-1,2-phenylenediamine Intermediate This compound SM->Intermediate Cyclocondensation CA Chloroacetic Acid CA->Intermediate Product Substituted Product Intermediate->Product Nuc Nucleophile (Amine, Thiol, Alcohol) Nuc->Product Base Base (K₂CO₃, Et₃N, NaH) Base->Product Solvent Solvent (DMF, ACN, THF) Solvent->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: General experimental workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Insufficiently active nucleophile- Base is not strong enough- Impure starting materials or wet solvents- For less reactive nucleophiles (e.g., alcohols), use a stronger base like NaH.- Ensure all reagents and solvents are anhydrous.- Increase reaction temperature and/or time.
Formation of multiple products - N-alkylation on the benzimidazole nitrogen- Over-alkylation of primary amines- Use a slight excess of the nucleophile.- Protect the benzimidazole N-H with a suitable protecting group if N-alkylation is a persistent issue.
Difficulty in purification - Similar polarity of starting material and product- Presence of baseline impurities- Optimize the eluent system for column chromatography.- Consider an alternative purification method such as recrystallization or preparative HPLC.

References

The Strategic Role of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole in Next-Generation Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This technical guide delves into the applications of 2-chloromethyl-5,6-difluoro-1H-benzoimidazole as a pivotal intermediate in the synthesis of advanced agrochemicals. While extensive public documentation on the direct agrochemical applications of this specific molecule is nascent, its structural attributes—combining the proven bioactivity of the benzimidazole core with the metabolic and electronic advantages of difluorination—position it as a high-value building block for novel fungicides and herbicides. This document provides a comprehensive overview of the synthetic routes to this intermediate, proposes detailed protocols for its derivatization into potential agrochemical candidates, and explores the scientific rationale behind leveraging its unique chemical properties.

Introduction: The Benzimidazole Scaffold and the Fluorine Advantage in Agrochemicals

The benzimidazole moiety is a well-established pharmacophore in both medicine and agriculture. In the agrochemical sector, benzimidazole-based compounds, such as the fungicide benomyl and its active metabolite carbendazim, have been instrumental in controlling a broad spectrum of plant diseases. Their primary mode of action involves the disruption of microtubule assembly in fungal cells, a mechanism that has proven effective against numerous phytopathogens.

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern agrochemical design. The 5,6-difluoro substitution pattern on the benzimidazole ring is particularly noteworthy for several reasons:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, leading to increased bioavailability and a longer duration of action in the target organism.

  • Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance the molecule's ability to penetrate biological membranes.

  • Altered Electronic Profile: The strong electron-withdrawing nature of fluorine can modify the pKa of the benzimidazole ring system, influencing its binding affinity to target enzymes or receptors.

The 2-chloromethyl group serves as a highly reactive electrophilic handle, enabling facile nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups, making this compound an exceptionally versatile precursor for creating diverse chemical libraries for high-throughput screening. While the compound itself is available commercially as a research chemical[1], understanding its synthesis is crucial for broader applications.

Synthesis of the Key Intermediate: this compound

A plausible and efficient synthesis of this compound can be adapted from established methodologies for related benzimidazoles. A two-step process starting from 4,5-difluoro-1,2-phenylenediamine is outlined below. This approach is based on the known synthesis of 2-chloro-5,6-difluorobenzimidazole and standard methods for the preparation of 2-chloromethyl benzimidazoles[2][3].

Step 1: Synthesis of 2-(hydroxymethyl)-5,6-difluoro-1H-benzoimidazole

  • Reaction: Condensation of 4,5-difluoro-1,2-phenylenediamine with glycolic acid.

  • Rationale: This is a classic Phillips benzimidazole synthesis, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions to form the fused heterocyclic ring system. Glycolic acid provides the necessary two-carbon unit with a hydroxyl group at the 2-position.

Step 2: Chlorination of 2-(hydroxymethyl)-5,6-difluoro-1H-benzoimidazole

  • Reaction: Treatment of the alcohol intermediate with a chlorinating agent such as thionyl chloride (SOCl₂).

  • Rationale: Thionyl chloride is a standard reagent for converting primary alcohols to their corresponding alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, leading to the desired product with the release of sulfur dioxide and hydrogen chloride gas.

G cluster_0 Synthesis of this compound A 4,5-Difluoro-1,2-phenylenediamine C Condensation (Phillips Synthesis) A->C B Glycolic Acid B->C D 2-(Hydroxymethyl)-5,6-difluoro-1H-benzoimidazole C->D Formation of benzimidazole ring F Chlorination D->F E Thionyl Chloride (SOCl₂) E->F G This compound F->G Conversion of -OH to -Cl

Caption: Proposed synthetic workflow for this compound.

Application in Agrochemical Synthesis: Exemplary Protocols

The reactivity of the 2-chloromethyl group makes this intermediate an ideal starting point for synthesizing a variety of potential agrochemicals. The following protocols are based on established reactions for the non-fluorinated analogue, 2-chloromethyl-1H-benzimidazole, and are presented as exemplary pathways for the development of novel fungicides[4][5].

Protocol 1: Synthesis of Novel Thioether-Linked Benzimidazole Fungicides

This protocol describes the synthesis of a potential fungicide by reacting this compound with a heterocyclic thiol. Many successful fungicides incorporate a triazole or pyrazole moiety linked to a core scaffold.

Objective: To synthesize a molecule combining the benzimidazole and triazole pharmacophores, which may exhibit a synergistic or broadened spectrum of antifungal activity.

Materials:

  • This compound

  • 1H-1,2,4-Triazole-3-thiol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of 1H-1,2,4-triazole-3-thiol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 20 minutes to form the potassium thiolate salt.

  • Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_1 Synthesis of Thioether-Linked Benzimidazole Fungicide A This compound C Nucleophilic Substitution (SN2) A->C B 1H-1,2,4-Triazole-3-thiol B->C Base (K₂CO₃) Solvent (Acetonitrile) D 3-((5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methylthio)-1H-1,2,4-triazole C->D Formation of C-S bond

Caption: Reaction scheme for the synthesis of a potential thioether-linked fungicide.

Protocol 2: Synthesis of Amine-Linked Benzimidazole Derivatives

This protocol outlines the synthesis of derivatives where the benzimidazole core is linked to a substituted aniline via a methylene bridge. Such compounds could be investigated for herbicidal or fungicidal properties.

Objective: To explore the structure-activity relationship of N-arylmethyl-benzimidazole derivatives.

Materials:

  • This compound

  • 2,6-Dichloro-4-(trifluoromethyl)aniline

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory equipment

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in DMF.

  • Add a solution of this compound (1.0 eq) in DMF to the mixture.

  • Stir the reaction at 50°C for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash chromatography to obtain the desired amine-linked derivative.

  • Confirm the structure of the purified compound using appropriate analytical techniques.

Quantitative Data and Structure-Activity Relationships

While specific data for 5,6-difluoro-benzimidazole agrochemicals is limited, studies on related non-fluorinated compounds provide valuable insights into potential structure-activity relationships (SAR). For instance, research on derivatives of 2-chloromethyl-1H-benzimidazole has shown that:

  • The introduction of a sulfonyl group can be critical for inhibiting certain fungi like Colletotrichum gloeosporioides[4].

  • The presence and position of halogen atoms on appended aromatic rings significantly influence antifungal activity[4].

  • The nature of the linker between the benzimidazole core and other moieties (e.g., thioether vs. amine) can drastically alter the biological activity profile.

Table 1: Exemplary Antifungal Activity Data for 2-Chloromethyl-1H-benzimidazole Derivatives (Non-fluorinated analogues)

Compound IDModification on 2-methyl positionTarget FungusIC₅₀ (µg/mL)Reference
5b -S-SO₂-(p-tolyl)C. gloeosporioides11.38[4]
7f -NH-(p-chlorophenyl)B. cinerea13.36[4]
4m -S-(phenyl)F. solani18.60[4]

This table is illustrative and based on data for non-fluorinated parent compounds to guide future research directions with the 5,6-difluoro analogue.

Researchers working with this compound should anticipate that the fluorine atoms will likely enhance the potency and potentially alter the spectrum of activity compared to the analogues listed above. Systematic exploration by varying the nucleophile reacted with the chloromethyl intermediate is a logical next step to build a robust SAR profile for this promising new class of compounds.

Conclusion

This compound represents a highly promising, yet underexplored, platform for the development of next-generation agrochemicals. Its synthesis is feasible through established chemical transformations, and its reactive chloromethyl group provides a versatile anchor point for constructing diverse molecular architectures. The strategic placement of the 5,6-difluoro substituents is expected to impart favorable properties, including enhanced metabolic stability and modulated biological activity. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers aiming to unlock the full potential of this valuable intermediate in the discovery of novel, effective, and sustainable crop protection solutions.

References

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Utility of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole for Kinase Inhibitor Development

Introduction: The Strategic Importance of the Difluorobenzimidazole Scaffold

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] In the realm of oncology, benzimidazole derivatives have been extensively explored as potent protein kinase inhibitors.[2][3][4] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their deregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5]

The specific intermediate, This compound , serves as a highly valuable building block for the synthesis of advanced kinase inhibitors. Its utility stems from two key structural features:

  • The 5,6-Difluoro Substitution: The incorporation of fluorine atoms onto the benzene ring can significantly enhance the pharmacological profile of a drug candidate. These electron-withdrawing groups can modulate the pKa of the benzimidazole nitrogens, influencing binding interactions within the ATP-binding pocket of a target kinase. Furthermore, the C-F bond is exceptionally stable, which can block sites of metabolic oxidation, thereby improving the compound's pharmacokinetic properties.[6]

  • The 2-Chloromethyl Group: This functional group acts as a reactive electrophilic handle. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack.[7][8] This allows for the straightforward and efficient coupling of the difluorobenzimidazole core to a wide variety of nucleophilic fragments (amines, thiols, phenols), enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[9]

This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent application in the construction of potential kinase inhibitors, with a focus on explaining the rationale behind the chosen methodologies.

Logical Workflow for Kinase Inhibitor Synthesis

The overall strategy involves a two-stage process: first, the synthesis of the core building block, and second, its elaboration into a final inhibitor molecule through a coupling reaction. This modular approach is central to modern medicinal chemistry.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Inhibitor Elaboration A 4,5-Difluoro-1,2-phenylenediamine C Phillips Condensation (Acid-catalyzed cyclization) A->C B Chloroacetic Acid B->C D This compound (Key Intermediate) C->D Formation of Benzimidazole Core F Nucleophilic Substitution (SN2) (Base-mediated coupling) D->F Coupling Reaction E Nucleophilic Fragment (R-NH₂) (e.g., aminopyridine, aniline) E->F G Crude Kinase Inhibitor Scaffold F->G C-N Bond Formation H Purification & Characterization (Chromatography, NMR, MS) G->H I Final Kinase Inhibitor H->I

Caption: Overall workflow for synthesizing kinase inhibitors.

PART 1: Synthesis of this compound

This protocol details the synthesis of the title compound via the Phillips benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[10] This method is widely used due to its reliability and operational simplicity.

Experimental Protocol 1: Synthesis of the Intermediate

Objective: To synthesize this compound from commercial starting materials.

Materials:

  • 4,5-Difluoro-1,2-phenylenediamine

  • Chloroacetic acid

  • Hydrochloric acid (4 M)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4,5-difluoro-1,2-phenylenediamine (1.0 eq) and chloroacetic acid (1.1 eq).

  • Acidic Medium: Add 4 M hydrochloric acid (approx. 5-10 mL per gram of diamine). The acidic medium is crucial as it protonates the carbonyl oxygen of chloroacetic acid, making it more electrophilic, and facilitates the cyclization and dehydration steps.

  • Condensation Reaction: Heat the reaction mixture to reflux (typically around 100-110 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

  • Neutralization and Precipitation: After cooling to room temperature, carefully pour the acidic reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate. Add the NaHCO₃ solution slowly and portion-wise to neutralize the excess acid. This step will cause the product to precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product under vacuum. For many applications, the material may be of sufficient purity. However, for use in sensitive downstream reactions, further purification is recommended.

  • Purification (Optional): The crude solid can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Data Presentation: Expected Outcome
ParameterExpected Result
Appearance Off-white to light brown solid
Typical Yield 75-90%
Purity (Post-Chromatography) >98% (by HPLC/NMR)
Storage Store at 2-8 °C under an inert atmosphere

PART 2: Application in Kinase Inhibitor Synthesis

The synthesized this compound is an ideal electrophile for coupling with various nucleophiles to construct kinase inhibitors. A common strategy involves the N-alkylation of an amine-containing fragment, which often serves as the "hinge-binding" motif that anchors the inhibitor to the target kinase.[2][11] This protocol provides a general method for this key transformation.

Synthetic Pathway for a Generic FAK Inhibitor Scaffold

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a role in cell proliferation, survival, and migration, making it an important anticancer target.[12][13] Many FAK inhibitors utilize a substituted benzimidazole core.[14][15]

Caption: N-alkylation to form a kinase inhibitor scaffold.

Experimental Protocol 2: N-Alkylation with an Amine Nucleophile

Objective: To couple this compound with a primary or secondary amine via nucleophilic substitution.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., 4-amino-pyridine derivative) (1.0-1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Inert gas (Nitrogen or Argon)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine nucleophile (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (5-10 mL per mmol of amine).

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the chloromethyl intermediate. K₂CO₃ is a mild base used to deprotonate the amine nucleophile, increasing its nucleophilicity, and to scavenge the HCl byproduct. DMF is a polar aprotic solvent that effectively dissolves the reactants and promotes Sₙ2 reactions.[16][17]

  • Addition of Electrophile: Add a solution of this compound (1.0 eq) in a minimum amount of anhydrous DMF to the stirred suspension.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. The reaction should be monitored by TLC or LC-MS to track the consumption of the limiting reagent.

  • Workup: Cool the reaction to room temperature and pour it into deionized water. This will precipitate the product and dissolve the inorganic base and DMF.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). The organic product will move into the ethyl acetate layer.

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL). The brine wash helps to remove any remaining water and residual DMF from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated benzimidazole product.

Data Presentation: Representative Reaction Conditions
Nucleophile (R-NH₂)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
4-Anilino-piperidineK₂CO₃DMF80685-95
3-AminopyridineCs₂CO₃Acetonitrile70880-90
MorpholineK₂CO₃DMF604>90

Conclusion

This compound is a versatile and powerful building block for the synthesis of novel kinase inhibitors. The strategic placement of difluoro substituents provides a platform for developing compounds with enhanced potency and favorable pharmacokinetic profiles. The protocols outlined in this guide offer reliable and reproducible methods for the synthesis of this intermediate and its subsequent elaboration into complex, biologically active molecules. By understanding the chemical principles behind each step, researchers can effectively utilize this scaffold to accelerate the discovery and development of next-generation targeted cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and overcome low-yield issues encountered during this synthesis. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield in the Initial Condensation Step (Phillips-Ladenburg Reaction)

Question: I am attempting to synthesize the benzimidazole core by reacting 4,5-difluoro-o-phenylenediamine with chloroacetic acid in the presence of a mineral acid (e.g., 4N HCl), but my yields are consistently low. Why is this happening and how can I improve it?

Answer:

Low yields in the Phillips-Ladenburg condensation of 4,5-difluoro-o-phenylenediamine are a common challenge, primarily due to the electronic effects of the fluorine substituents.

Causality:

  • Reduced Nucleophilicity: The two fluorine atoms on the benzene ring are strongly electron-withdrawing. This effect significantly reduces the nucleophilicity of the adjacent amino groups, making them less reactive towards the electrophilic carbonyl carbon of chloroacetic acid.[1][2] This deactivation of the starting material is a primary reason for incomplete or sluggish reactions.

  • Stability of Starting Material: While 4,5-difluoro-o-phenylenediamine is generally stable, prolonged exposure to harsh acidic conditions at high temperatures can lead to degradation.[3]

  • Side Reactions: Under forcing conditions (e.g., excessively high temperatures), polymerization or decomposition of the starting materials and intermediates can occur, leading to a complex reaction mixture and low yield of the desired product.

Troubleshooting Workflow:

G cluster_0 Problem: Low Condensation Yield Start Low Yield Observed Condition1 Are you using standard Phillips-Ladenburg conditions? Start->Condition1 Action1 Optimize Reaction Conditions: - Increase reaction time - Gradually increase temperature - Use a higher concentration of acid Condition1->Action1 Yes Check1 Yield Improved? Action1->Check1 Action2 Consider Alternative Acid Catalysts: - Polyphosphoric Acid (PPA) - Eaton's Reagent (P2O5 in MsOH) Check1->Action2 No End High-Yield Intermediate Check1->End Yes Check2 Significant Improvement? Action2->Check2 Action3 Alternative Synthetic Route: - Consider a multi-step approach starting from 4,5-difluoro-2-nitroaniline. Check2->Action3 No Check2->End Yes Action3->End

Caption: Troubleshooting workflow for low condensation yield.

Optimization Strategies:

  • Reaction Conditions:

    • Temperature and Time: Due to the reduced reactivity, you may need to employ more forcing conditions than for non-fluorinated analogs. Systematically increase the reaction temperature (e.g., from 100°C up to 120°C) and prolong the reaction time (from 4 hours up to 8-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid excessive decomposition.[4]

    • Acid Concentration: Using a higher concentration of hydrochloric acid can enhance the protonation of the carboxylic acid, making it a better electrophile. However, be cautious as this can also lead to degradation of the diamine.

  • Alternative Catalysts and Reagents:

    • Polyphosphoric Acid (PPA): PPA is an excellent dehydrating agent and catalyst for benzimidazole synthesis, often providing higher yields than mineral acids, especially for less reactive substrates.

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields by providing rapid and uniform heating.

  • Alternative Synthetic Route:

    • If optimizing the Phillips-Ladenburg reaction fails to provide satisfactory yields, consider an alternative, multi-step synthesis starting from 4,5-difluoro-2-nitroaniline. This route involves reduction of the nitro group to an amine, followed by cyclization and subsequent chlorination, which can be more reliable for this specific substrate.

Issue 2: Formation of Impurities and Low Yield in the Chlorination Step

Question: I have successfully synthesized 2-hydroxymethyl-5,6-difluoro-1H-benzoimidazole, but the subsequent chlorination with thionyl chloride (SOCl₂) gives a low yield of the desired 2-chloromethyl product along with several impurities. What is causing this and how can I improve the chlorination?

Answer:

The chlorination of 2-hydroxymethyl-1H-benzoimidazole derivatives can be challenging due to the reactivity of the benzimidazole ring and the hydroxyl group. The presence of fluorine atoms can further influence this step.

Causality:

  • Over-chlorination: Thionyl chloride is a very reactive chlorinating agent. Under harsh conditions (high temperature, long reaction time), it can potentially lead to unwanted chlorination on the benzimidazole ring, although this is less likely on the electron-deficient aromatic ring.

  • Side Reactions with the Benzimidazole Core: The nitrogen atoms in the benzimidazole ring can react with thionyl chloride, leading to the formation of complex side products.

  • Decomposition: The intermediate formed from the reaction of the hydroxyl group with thionyl chloride can be unstable and decompose under the reaction conditions.

  • Product Instability: The final product, this compound, can be reactive and may degrade during workup and purification.

Troubleshooting and Optimization:

ParameterIssueRecommended SolutionRationale
Temperature High temperatures can lead to decomposition and side reactions.Perform the reaction at a lower temperature (e.g., 0-5 °C or room temperature) and slowly warm up if necessary.Milder conditions can improve the selectivity of the chlorination and minimize the formation of byproducts.
Reagent Addition A high local concentration of SOCl₂ can promote side reactions.Add thionyl chloride dropwise to a solution of the alcohol in an inert solvent (e.g., chloroform, dichloromethane).Slow addition helps to control the reaction exotherm and maintain a low concentration of the reactive chlorinating agent.
Solvent The choice of solvent can affect the reaction rate and selectivity.Use a non-polar, aprotic solvent like chloroform or dichloromethane.These solvents are inert to the reaction conditions and help to solubilize the starting material.
Work-up The product can be sensitive to hydrolysis and degradation during workup.After the reaction is complete, carefully quench the excess thionyl chloride with ice-water. Neutralize the reaction mixture with a weak base like sodium bicarbonate to a neutral or slightly basic pH before extraction.This minimizes the risk of hydrolysis of the chloromethyl group and prevents degradation of the product in a highly acidic or basic environment.

Alternative Chlorinating Agents:

If thionyl chloride consistently gives low yields, consider using alternative reagents that operate under milder conditions:

  • Phosphorus Oxychloride (POCl₃): This can be an effective alternative for chlorinating 2-hydroxy benzimidazoles.[5]

  • Appel Reaction (PPh₃, CCl₄): This reaction converts alcohols to alkyl chlorides under neutral conditions, which can be advantageous for sensitive substrates.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting material, 4,5-difluoro-o-phenylenediamine?

A1: The purity of the starting diamine is crucial. Impurities can interfere with the condensation reaction and lead to the formation of byproducts that are difficult to separate. It is recommended to use a high-purity grade (≥98%) of 4,5-difluoro-o-phenylenediamine.[6] The presence of regioisomers or partially fluorinated diamines can complicate the reaction and purification.

Q2: What is the typical two-step synthesis pathway for this compound?

A2: The most common approach involves two main steps:

  • Phillips-Ladenburg Condensation: Reaction of 4,5-difluoro-o-phenylenediamine with an equimolar amount of chloroacetic acid in a mineral acid (typically 4N HCl) under reflux to form the benzimidazole ring. It's important to note that this may yield the 2-hydroxymethyl intermediate.

  • Chlorination: The resulting intermediate is then chlorinated, most commonly with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the final 2-chloromethyl product.

Caption: General two-step synthesis pathway.

Q3: What are the recommended purification methods for the final product?

A3: The purification of this compound can be achieved through several methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. Suitable solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexane) should be determined experimentally.

  • Column Chromatography: If recrystallization is ineffective in removing impurities, column chromatography on silica gel is a good alternative. A gradient of ethyl acetate in hexane is a common eluent system for benzimidazole derivatives.

  • Sublimation: For high-purity material, vacuum sublimation can be a very effective purification technique for benzimidazoles, as many impurities are either non-volatile or decompose at the required temperatures.[7]

Q4: How can I confirm the structure of my final product and identify any byproducts?

A4: A combination of spectroscopic techniques is essential for structural confirmation and impurity identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons and a singlet for the chloromethyl (-CH₂Cl) group. ¹³C NMR will confirm the number of unique carbon atoms.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the N-H stretch of the benzimidazole ring.

By analyzing the spectroscopic data of your product and comparing it to literature values or expected chemical shifts, you can confirm the structure and identify any potential impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxymethyl-5,6-difluoro-1H-benzoimidazole
  • In a round-bottom flask equipped with a reflux condenser, add 4,5-difluoro-o-phenylenediamine (1.0 eq).

  • Add a solution of 4N hydrochloric acid.

  • To this mixture, add glycolic acid (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 6-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum to obtain the crude 2-hydroxymethyl-5,6-difluoro-1H-benzoimidazole.

Protocol 2: Chlorination of 2-Hydroxymethyl-5,6-difluoro-1H-benzoimidazole
  • In a dry, two-necked round-bottom flask under a nitrogen atmosphere, suspend the crude 2-hydroxymethyl-5,6-difluoro-1H-benzoimidazole (1.0 eq) in anhydrous chloroform.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with chloroform (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

References

Technical Support Center: Synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole. This resource is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. In our experience, while the synthesis appears straightforward, several potential side reactions and procedural pitfalls can compromise yield and purity. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses the most common high-level problems encountered during the synthesis, focusing on causality and providing actionable solutions.

Question 1: Why is my final product yield unexpectedly low?

Low yield is the most frequently reported issue. It rarely stems from a single cause but is often a combination of factors ranging from incomplete reaction to product loss during workup.

Answer:

There are several potential causes for a low yield. Let's diagnose this by breaking down the experiment into its key stages.

A. Incomplete Cyclization: The reaction may not have gone to completion. The Phillips-Ladenburg condensation involves two key steps: initial N-acylation of the diamine followed by an acid-catalyzed intramolecular cyclization and dehydration.[1] If the cyclization stalls, you will be left with the uncyclized intermediate, N-(2-amino-4,5-difluorophenyl)-2-chloroacetamide.

  • How to Diagnose: Monitor the reaction using Thin Layer Chromatography (TLC) or LC-MS. The intermediate will be more polar than the final benzimidazole product.

  • Solution:

    • Reaction Time & Temperature: Ensure the reaction is refluxed for a sufficient duration, typically 4-8 hours.[2] The electron-withdrawing fluorine atoms on the benzene ring make the amino groups less nucleophilic, potentially requiring longer heating than the non-substituted analogue.

    • Acid Concentration: The reaction requires a strong acid catalyst, typically 4N or 5N HCl.[3] Using a lower concentration can significantly slow down the rate-limiting cyclization step.

B. Product Loss During Workup: The product is isolated by precipitation after neutralizing the acidic reaction mixture. Significant product can be lost if this step is not performed correctly.

  • How to Diagnose: After filtering the precipitated product, re-acidify the filtrate and then carefully re-neutralize a small sample. If more precipitate forms, your initial precipitation was incomplete.

  • Solution:

    • Temperature Control: Chill the reaction mixture thoroughly in an ice bath (0-5 °C) before and during the neutralization step.[4] The hydrochloride salt of the product is often highly soluble in water, but the freebase is much less so, especially in cold water.

    • pH Control: Neutralize slowly with a weak base like aqueous ammonia or a saturated sodium bicarbonate solution to a final pH of 7-8.[5] Overshooting the pH into the strongly basic region can lead to the formation of soluble phenoxide-like species or promote hydrolysis (see FAQ 1).

C. Competing Side Reactions: The formation of significant byproducts will naturally consume your starting material and reduce the theoretical maximum yield. The most common culprits are hydrolysis and dimerization (discussed in detail in Section 2).

Question 2: My isolated product is discolored (e.g., pink, brown, or grey). What causes this and how can I prevent it?

Answer:

Product discoloration is almost always caused by the presence of oxidized impurities. The starting material, 4,5-difluoro-1,2-phenylenediamine, is an electron-rich aromatic diamine, making it highly susceptible to air oxidation.

  • Mechanism of Discoloration: Under acidic and heated conditions, trace amounts of oxygen can oxidize the diamine to highly colored, polymeric quinone-diimine type structures. This can occur even before the reaction begins if the starting material has been improperly stored.

  • Prevention and Mitigation Strategies:

    • Starting Material Quality: Use high-purity 4,5-difluoro-1,2-phenylenediamine. If its purity is suspect (e.g., it is already discolored), it can be purified by recrystallization or by treatment of an aqueous solution with a reducing agent like sodium dithionite followed by filtration through activated carbon.[6]

    • Inert Atmosphere: For best results, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the presence of oxygen throughout the heating process.[7]

    • Purification: Most colored impurities can be removed during purification.

      • Recrystallization: Recrystallizing the crude product from a suitable solvent system (e.g., ethanol/water or acetone/hexane) is often effective.

      • Charcoal Treatment: Dissolving the crude product in a solvent and treating it with activated charcoal can adsorb many of the colored polymeric impurities before recrystallization.

Section 2: Frequently Asked Questions (FAQs) About Side Products

This section details specific side products that may be observed by analytical methods like NMR or LC-MS.

FAQ 1: I have an impurity with a mass of (M-Cl+OH), which corresponds to 2-Hydroxymethyl-5,6-difluoro-1H-benzoimidazole. How did this form?

Answer:

This is the hydrolysis byproduct, a very common impurity in this synthesis. It forms because the chloromethyl group (-CH₂Cl) is a reactive electrophile, susceptible to nucleophilic substitution by water or hydroxide ions.

  • Mechanism of Formation: While the C-Cl bond is relatively stable under the acidic reflux conditions, it becomes highly susceptible to hydrolysis during the basic workup. When you neutralize the reaction mixture with a base like NaOH or NH₄OH, you generate hydroxide ions (OH⁻), which can displace the chloride ion.[4] This reaction is often accelerated if the temperature is not kept low during neutralization.

  • How to Minimize Formation:

    • Use a Weak Base: Neutralize with a milder base, such as saturated sodium bicarbonate solution, which maintains a lower transient local pH.

    • Maintain Low Temperature: As mentioned previously, conduct the entire neutralization and filtration process in an ice bath.

    • Avoid Excess Base: Carefully monitor the pH and stop adding base once the solution is neutral (pH ~7-8). Avoid making the solution strongly alkaline.

FAQ 2: I'm seeing a high-mass impurity at roughly double the mass of my starting diamine. Could this be a bis-benzimidazole?

Answer:

Yes, this is a distinct possibility. While less common than hydrolysis, the formation of a dimeric or bis-benzimidazole species can occur, especially if the reaction stoichiometry is not carefully controlled.

  • Plausible Mechanism: This side reaction likely involves the initial formation of the desired 2-chloromethyl product, which is a reactive alkylating agent. This product can then react with a molecule of the unreacted 4,5-difluoro-1,2-phenylenediamine starting material. A subsequent intramolecular cyclization would lead to the formation of a bis(benzimidazolyl)methane-type structure. An alternative pathway involves the reaction of the product with another molecule of itself.

  • How to Minimize Formation:

    • Stoichiometry Control: Ensure a slight excess of chloroacetic acid relative to the diamine (a molar ratio of 1.2-1.5 is recommended).[5] This ensures the diamine is consumed quickly, minimizing its availability to react with the product.

    • Reaction Temperature: Overly aggressive or prolonged heating might favor this and other side reactions. Stick to the recommended reaction time and monitor for completion.

Summary of Potential Side Products
Side Product NameChemical StructureMolecular Weight ( g/mol )Formation CauseKey Analytical Signature
N-(2-amino-4,5-difluorophenyl)-2-chloroacetamide C₈H₇ClF₂N₂O220.61Incomplete cyclizationMore polar than product on TLC; M+H⁺ at 221.0
2-Hydroxymethyl-5,6-difluoro-1H-benzoimidazole C₈H₆F₂N₂O184.15Hydrolysis during basic workupM+H⁺ at 185.1
1,2-Bis(5,6-difluoro-1H-benzimidazol-2-yl)ethane C₁₆H₁₀F₄N₄350.28Dimerization of product/reaction with starting materialHigh mass impurity; M+H⁺ at 351.3

Section 3: Protocols and Visual Guides

Optimized Synthesis Protocol

This protocol is an adaptation of the well-established Phillips-Ladenburg condensation, optimized to minimize side reactions.[3][8]

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,5-difluoro-1,2-phenylenediamine (10.0 g, 69.4 mmol).

  • Reagent Addition: Add 4N Hydrochloric Acid (100 mL). Stir the mixture to dissolve the diamine. To this solution, add chloroacetic acid (8.1 g, 85.7 mmol, 1.2 equiv).

  • Reaction: Heat the reaction mixture to reflux (approx. 100-105 °C) using a heating mantle. Maintain a gentle reflux for 6 hours. Optional: For best results, maintain a slow stream of nitrogen through the apparatus.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexane). The product spot should appear, and the starting diamine spot should be consumed.

  • Cooling & Precipitation: After 6 hours, remove the heating mantle and allow the mixture to cool to room temperature. Then, place the flask in an ice-water bath and cool to 0-5 °C.

  • Neutralization: While stirring vigorously in the ice bath, slowly add concentrated aqueous ammonia (approx. 28-30%) dropwise until the pH of the solution is ~8 (check with pH paper). A thick, off-white precipitate will form.

  • Isolation: Keep the slurry in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by suction filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual ammonium salts.

  • Drying: Dry the product under vacuum at 50 °C to a constant weight. The expected product is an off-white to light tan solid.

Visual Workflow for Synthesis

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product r1 4,5-Difluoro-1,2- phenylenediamine proc1 Combine in Flask r1->proc1 r2 Chloroacetic Acid r2->proc1 r3 4N HCl r3->proc1 proc2 Reflux for 6h (100-105 °C) proc1->proc2 proc3 Cool to 0-5 °C proc2->proc3 proc4 Neutralize with NH4OH to pH 8 proc3->proc4 proc5 Filter Precipitate proc4->proc5 proc6 Wash with Cold Water proc5->proc6 final Dry Under Vacuum proc6->final product Pure Product final->product

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting start Low Yield Observed check_tlc Analyze crude by TLC/LC-MS. See starting material (SM)? start->check_tlc incomplete Diagnosis: Incomplete Reaction check_tlc->incomplete Yes check_filtrate SM consumed. Check workup filtrate? check_tlc->check_filtrate No solution1 Solution: 1. Increase reflux time. 2. Verify HCl concentration. incomplete->solution1 end_node Yield Optimized solution1->end_node loss Diagnosis: Product Loss during Workup check_filtrate->loss Yes check_impurities Filtrate is clean. Major impurities in crude? check_filtrate->check_impurities No solution2 Solution: 1. Ensure workup is at 0-5 °C. 2. Neutralize slowly to pH 7-8. loss->solution2 solution2->end_node side_rxn Diagnosis: Side Reactions check_impurities->side_rxn Yes check_impurities->end_node No solution3 Solution: 1. Check for hydrolysis/dimerization. 2. Use inert atmosphere. 3. Control stoichiometry. side_rxn->solution3 solution3->end_node

Caption: A decision tree for systematically troubleshooting low yields.

Key Reaction Mechanisms

Mechanisms cluster_main Desired Reaction cluster_side1 Hydrolysis Side Reaction cluster_side2 Dimerization Side Reaction A Diamine + Chloroacetic Acid B N-Acyl Intermediate A->B N-Acylation C Product B->C Cyclization (H+, Δ) D Product (-CH₂Cl) E Hydroxymethyl Product (-CH₂OH) D->E OH⁻ (Workup) F Product + Unreacted Diamine G Bis-Benzimidazole F->G Alkylation + Cyclization

Caption: Simplified mechanisms for the main and side reactions.

References

Improving the stability of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole (CAS 847615-28-5). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this highly reactive intermediate. Our goal is to provide you with field-proven insights and troubleshooting protocols to help you improve experimental success by ensuring the stability and purity of this valuable compound.

The utility of this compound as a building block is derived from the high reactivity of its chloromethyl group, making it an excellent electrophile for introducing the difluorobenzimidazole moiety into target molecules.[1] However, this same reactivity is the primary source of its instability. This guide addresses the common challenges associated with its handling, storage, and use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My freshly purchased bottle of this compound shows poor solubility and gives multiple spots on a TLC plate. What is happening?

This is a classic sign of degradation, likely due to self-alkylation or polymerization. The 2-chloromethyl group is highly electrophilic, while the benzimidazole ring, particularly the non-protonated nitrogen, is nucleophilic. Under unsuitable storage conditions (e.g., elevated temperature, presence of moisture or base), one molecule can react with another, leading to dimerization and the formation of insoluble oligomers or resinous materials.[2]

  • Causality: The reaction is an intermolecular nucleophilic substitution where the imidazole nitrogen of one molecule attacks the benzylic carbon of another, displacing the chloride. This process can repeat, leading to polymerization.

  • Troubleshooting:

    • Confirm Degradation: Attempt to dissolve a small sample in a solvent like methanol or acetone. Insoluble particulates are a strong indicator of polymerization.[2]

    • Purity Check: Run a quick purity analysis using HPLC or ¹H NMR to confirm the presence of multiple species.

    • Solution: Unfortunately, once polymerized, the material is generally not salvageable. It is critical to procure fresh material and adhere strictly to proper storage and handling protocols moving forward.

Q2: What are the absolute best practices for storing and handling this compound to prevent degradation?

Proper storage is the single most important factor in maintaining the stability of this compound. The key is to mitigate all factors that can promote its inherent reactivity.

  • Expert Recommendation: Based on safety data sheets and chemical principles, the compound must be stored under inert atmosphere, frozen, and desiccated.[3]

    • Temperature: Store in a freezer at or below -20°C. Low temperatures drastically reduce the rate of self-reaction.

    • Atmosphere: Store under an inert gas like Argon or Nitrogen. This prevents reaction with atmospheric moisture and oxygen.

    • Moisture: Keep in a tightly sealed container with a desiccant. Water can hydrolyze the chloromethyl group to the corresponding alcohol, creating a significant impurity.

    • Light: Protect from light, although temperature and atmosphere are the more critical factors.

Q3: I am setting up a reaction with an amine nucleophile, but the yield is consistently low and purification is difficult. Could my starting material be the issue?

Yes, this is a very common scenario. If the this compound has partially degraded, its effective molar quantity is lower than calculated, leading to reduced yields. Furthermore, the degradation byproducts will complicate the reaction mixture and subsequent purification.

  • Causality: The desired nucleophilic substitution reaction is in competition with the undesired self-reaction of the starting material. If degradation has already begun, you are starting with a contaminated reagent.

  • Troubleshooting Workflow:

    • Assess Purity Before Use: Never assume the purity of the reagent, even from a new bottle. Perform a quick purity check (see Protocol 2).

    • Use a Fresh Aliquot: When setting up a reaction, bring the required amount of the compound to room temperature under an inert atmosphere. Do not repeatedly warm and cool the entire stock bottle.

    • Reaction Conditions: Ensure your reaction conditions are optimized. The presence of a non-nucleophilic base (e.g., diisopropylethylamine) is often required to scavenge the HCl byproduct without catalyzing starting material degradation.

Q4: How can I reliably assess the purity of my this compound sample?

A multi-technique approach is best for a comprehensive purity profile, but HPLC is the workhorse method for routine checks.[4][5]

  • High-Performance Liquid Chromatography (HPLC): This is the ideal method for quantifying purity and detecting impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like TFA or formic acid) provides excellent resolution.[4] Purity is calculated based on the area percentage of the main peak.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR confirms the structural integrity of the compound. Key signals to look for are the singlet for the -CH₂Cl protons and the aromatic protons on the benzimidazole ring. The presence of broad signals or unexpected new peaks can indicate polymerization or other impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Core Experimental Protocols

Protocol 1: Recommended Storage and Aliquoting Procedure

This protocol is designed to maximize the shelf-life of the compound.

  • Initial Receipt: Upon receiving the compound, immediately place the sealed container inside a secondary container (e.g., a freezer-safe bag) with a desiccant.

  • Storage: Store this secondary container in a freezer at -20°C.

  • Aliquoting for Use: a. Move the sealed primary container from the freezer to a desiccator or glovebox to allow it to warm to room temperature (approx. 30-60 minutes). Crucially, do not open the container while it is cold to prevent condensation of atmospheric moisture. b. Once at room temperature, quickly weigh the desired amount in a dry vial under a stream of inert gas (Argon or Nitrogen). c. Tightly seal the stock bottle, purge with inert gas if possible, and immediately return it to the freezer. d. Use the freshly prepared aliquot for your experiment. Discard any unused material from the aliquot; do not return it to the stock bottle.

Protocol 2: Standardized HPLC Method for Purity Assessment

This method provides a reliable way to check the purity of your material before use.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good retention and separation for benzimidazole derivatives.[4]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier for reverse-phase HPLC.
Gradient 10% B to 90% B over 15 minutesA gradient elution ensures that both the main compound and any potential impurities (of varying polarity) are eluted and detected.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 280 nmThe benzimidazole core has strong UV absorbance in this region.[4]
Sample Prep Dissolve ~1 mg in 1 mL of 50:50 Acetonitrile:Water. Filter through a 0.45 µm filter.Ensures a clear solution for injection and protects the column from particulates.

Visualizing Degradation and Best Practices

The following diagrams illustrate the primary degradation pathway and the recommended workflow to mitigate it.

cluster_Degradation Potential Degradation Pathway: Self-Alkylation cluster_Conditions Accelerating Conditions Mol1 Molecule 1 (Nucleophile) Dimer Dimer Impurity (Insoluble) Mol1->Dimer N attacks CH₂Cl Mol2 Molecule 2 (Electrophile) Mol2->Dimer Cl⁻ displaced Temp High Temperature Moisture Moisture Base Base

Caption: Primary degradation pathway via self-alkylation.

Start Receive Compound Store Store at -20°C Under Inert Gas & Desiccated Start->Store Equilibrate Equilibrate to RT in Desiccator (Sealed) Store->Equilibrate Before Use Aliquot Aliquot Required Amount Under Inert Gas Equilibrate->Aliquot PurityCheck Purity Check (HPLC / NMR) Aliquot->PurityCheck Use Use in Experiment PurityCheck->Use If Purity >95%

Caption: Best-practice workflow for handling the compound.

References

Technical Support Center: 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet reactive building block. Here, we address common challenges encountered during its synthesis and subsequent reactions, providing in-depth, field-proven insights to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A: this compound is a heterocyclic compound featuring a benzimidazole core with difluoro-substitution on the benzene ring and a reactive chloromethyl group at the 2-position. The fluorine atoms enhance metabolic stability and binding affinity in drug candidates, while the chloromethyl group serves as a potent electrophile for introducing the benzimidazole scaffold into larger molecules via nucleophilic substitution. It is a key intermediate in the synthesis of various pharmacologically active agents, including antivirals and fungicides.[1][2][3]

Q2: How should I handle and store this compound?

A: Due to its reactive chloromethyl group, this compound is sensitive to moisture and nucleophiles. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures below -20°C to prevent degradation.[4] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), as it is harmful if swallowed and causes skin and eye irritation.[5]

Q3: What are the typical reaction conditions for nucleophilic substitution on the chloromethyl group?

A: Nucleophilic substitution reactions are typically performed in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone.[6][7] The reaction often requires a non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), to neutralize the HCl generated during the reaction.[6][8] In some cases, adding a catalytic amount of potassium iodide (KI) can accelerate the reaction by in-situ formation of the more reactive iodomethyl intermediate.[6]

Section 2: Troubleshooting Guide for Synthesis

The most common route to synthesizing this compound is the Phillips condensation, which involves the reaction of 4,5-difluoro-o-phenylenediamine with an appropriate C1 source, like chloroacetic acid or its derivatives, typically in the presence of a strong acid.[9][10]

Q2.1: My reaction yield is consistently low. What are the likely causes and solutions?

A: Low yields are a frequent issue in benzimidazole synthesis. A systematic approach to troubleshooting is crucial.

  • Cause 1: Purity of Starting Materials: The starting diamine (4,5-difluoro-o-phenylenediamine) is susceptible to oxidation and degradation, often appearing as a dark-colored solid. Impurities can significantly hinder the cyclization step.

    • Solution: Ensure the diamine is of high purity. If it appears discolored, consider purification by recrystallization or column chromatography before use. Always use high-purity chloroacetic acid and solvents.

  • Cause 2: Suboptimal Reaction Conditions: The Phillips condensation is sensitive to temperature and acid concentration.[9][10]

    • Solution: The reaction typically requires heating. Optimize the reaction temperature; a common starting point is refluxing in 4N HCl.[11] Ensure the acid concentration is appropriate to facilitate both the initial acylation and the subsequent cyclization without causing degradation of the starting material.

  • Cause 3: Inefficient Work-up and Purification: The product can be lost during extraction and purification steps.

    • Solution: After the reaction, the mixture is typically cooled and neutralized to precipitate the crude product.[12] Ensure the pH is carefully adjusted to just alkaline to maximize precipitation.[12] For purification, recrystallization from solvents like ethanol or purification by column chromatography using ethyl acetate/hexane solvent systems are effective methods.

Below is a troubleshooting workflow to address low yield issues:

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Reaction Yield Cause1 Impure Starting Materials Problem->Cause1 Cause2 Suboptimal Reaction Conditions Problem->Cause2 Cause3 Inefficient Work-up Problem->Cause3 Sol1 Purify Diamine (Recrystallization) Cause1->Sol1 Sol2 Optimize Temperature & Acid Concentration Cause2->Sol2 Sol3 Optimize pH during Precipitation Cause3->Sol3 Sol4 Refine Purification (Chromatography) Cause3->Sol4

Caption: Troubleshooting workflow for low yield synthesis.

Q2.2: I'm observing a significant side product. What could it be?

A: A common side reaction in benzimidazole synthesis is the formation of 1,2-disubstituted benzimidazoles, especially when using aldehydes as the C1 source.[13] While less common with chloroacetic acid, other side reactions can occur.

  • Potential Side Product: Bis-benzimidazole: If the reaction conditions are not carefully controlled, a second molecule of the diamine can react with the already formed product, leading to dimeric impurities.

    • Identification: This impurity will have a significantly higher mass in LC-MS analysis.

    • Solution: Ensure the stoichiometry of the reactants is correct. Slow, controlled addition of the chloroacetic acid can sometimes minimize the formation of such byproducts.

Section 3: Troubleshooting Guide for Subsequent Reactions

This compound is a potent alkylating agent used to connect the benzimidazole moiety to other molecules, typically through N-alkylation, S-alkylation, or O-alkylation.[2][7]

Q3.1: My N-alkylation reaction with a nucleophile (e.g., an amine or another heterocycle) is slow or incomplete. How can I improve it?

A: The success of N-alkylation depends on the nucleophilicity of the substrate and the reaction conditions.

  • Cause 1: Weak Nucleophile: The nucleophile might not be strong enough to displace the chloride efficiently.

    • Solution: Increase the reaction temperature. If the nucleophile is an amine, ensure a suitable base (e.g., K2CO3, NaH, or an organic base like triethylamine) is present to deprotonate it, thereby increasing its nucleophilicity. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can accelerate the reaction.[6][8]

  • Cause 2: Steric Hindrance: If the nucleophile is sterically bulky, the reaction rate will be slower.

    • Solution: Prolonged reaction times and higher temperatures may be necessary. Using a less sterically hindered base can also be beneficial.

  • Cause 3: Catalyst Inefficiency:

    • Solution: As mentioned, adding a catalytic amount of an iodide salt (e.g., NaI or KI) can significantly increase the reaction rate. The in situ generation of the more reactive 2-iodomethyl intermediate via the Finkelstein reaction facilitates the nucleophilic attack.[6]

The following table summarizes typical conditions for improving N-alkylation reactions:

ParameterStandard ConditionOptimized ConditionRationale
Solvent THF, AcetonitrileDMF, DMSOPolar aprotic solvents stabilize the transition state.
Base K2CO3, Et3NNaH, KHMDSStronger bases ensure complete deprotonation of the nucleophile.
Temperature Room Temperature50-100 °CProvides activation energy to overcome the reaction barrier.
Additive NoneCatalytic KI or NaIForms a more reactive iodo-intermediate in situ.[6]

Section 4: Experimental Protocols

Protocol 4.1: Synthesis of this compound

This protocol is adapted from established methods for benzimidazole synthesis.[11][12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4,5-difluoro-o-phenylenediamine (1.0 eq).

  • Acid Addition: Carefully add 4N Hydrochloric Acid (HCl) to the flask until the diamine is fully dissolved.

  • Reagent Addition: Add chloroacetic acid (1.1 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Neutralization: Slowly add a 10% sodium hydroxide (NaOH) solution with constant stirring until the mixture is just alkaline (pH ~8-9), which will cause the product to precipitate.[12]

  • Isolation: Filter the crude product using a Buchner funnel, wash it with ice-cold water, and dry it under vacuum.[12]

  • Purification: The crude solid can be purified by recrystallization from boiling water or an ethanol/water mixture to yield the pure product.[14]

Caption: Synthetic workflow for this compound.

Protocol 4.2: General Procedure for N-Alkylation

This protocol provides a general method for the reaction of this compound with a nucleophile.[6][8]

  • Reaction Setup: To a solution of the desired nucleophile (amine, thiol, etc., 1.0 eq) in anhydrous DMF, add potassium carbonate (K2CO3, 1.5 eq).

  • Addition of Electrophile: Stir the mixture at room temperature for 15 minutes, then add a solution of this compound (1.1 eq) in DMF dropwise.

  • Catalyst (Optional): Add a catalytic amount of potassium iodide (KI, 0.1 eq).[6]

  • Heating: Stir the reaction at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

References

Technical Support Center: Recrystallization of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole via recrystallization. This critical process is often challenging, and this document is structured to address common issues encountered in the laboratory, ensuring the attainment of high-purity material suitable for downstream applications in drug development and chemical synthesis.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing both corrective actions and the underlying scientific rationale.

Q1: My recrystallization yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low recovery is a frequent issue in recrystallization. The primary causes are typically related to solvent volume, cooling rate, and premature crystallization.

  • Excessive Solvent: The most common error is using too much solvent to dissolve the crude product. While ensuring complete dissolution at high temperatures is necessary, an excessive volume will keep a significant portion of your compound dissolved even after cooling, leading to poor recovery.

    • Corrective Action: Add the hot solvent portion-wise (in small increments) to the crude material until it just dissolves. This ensures you are working near the saturation point, maximizing the amount of product that will precipitate upon cooling.

  • Inappropriate Solvent Choice: If the compound has high solubility in the chosen solvent even at low temperatures, the yield will be inherently low.

    • Corrective Action: The ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). If your current solvent is too effective, consider a mixed-solvent system. Add a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise to the hot, dissolved solution until it becomes slightly turbid, then add a few drops of the primary solvent to redissolve the precipitate before cooling.

  • Premature Crystallization During Hot Filtration: If crystals form on the filter paper or in the funnel during hot filtration (used to remove insoluble impurities), this portion of your product will be lost.

    • Corrective Action: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before use. You can do this by placing it in an oven or by passing hot solvent vapor through it. Perform the filtration step as quickly as possible.

Q2: Instead of forming crystals, my compound is "oiling out" into a viscous liquid. What should I do?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The resulting oil may solidify into an amorphous mass that traps impurities.

  • Causality: This phenomenon is often caused by cooling the solution too rapidly or using a solvent in which the compound is excessively soluble.

    • Corrective Action 1 (Re-dissolve and Slow Cool): Re-heat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent. Allow the flask to cool very slowly. Insulate the flask with glass wool or a towel to slow heat loss. This provides molecules with the necessary time to orient themselves into an ordered crystal lattice.

    • Corrective Action 2 (Solvent System Modification): Lower the overall boiling point of your solvent system. If using a high-boiling point solvent, try switching to a lower-boiling point alternative in which the compound is still soluble when hot. Alternatively, using a larger volume of a lower-boiling solvent might prevent the solution from reaching the temperature at which oiling occurs.

    • Corrective Action 3 (Scratching): Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

Q3: The final crystals are discolored, suggesting the presence of impurities. How can I improve their purity and appearance?

A3: Discoloration is a clear sign of trapped impurities. These are often colored byproducts from the synthesis or degradation products.

  • Source of Impurity: The impurities are typically more soluble in the solvent than your target compound. However, if the solution cools too quickly, these impurities can be trapped within the rapidly forming crystal lattice.

    • Corrective Action 1 (Activated Charcoal): Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored molecules onto its high-surface-area matrix.

      • Protocol: Add a very small amount (e.g., 1-2% of the solute mass) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes. Perform a hot filtration to remove the charcoal and the adsorbed impurities. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Corrective Action 2 (Re-recrystallization): A second recrystallization is often the most effective method. Dissolve the impure crystals in a fresh portion of hot solvent and repeat the cooling and filtration process. The concentration of the impurity will be lower in the second round, reducing the likelihood of it co-precipitating.

Q4: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What steps can I take to induce crystallization?

A4: The failure to crystallize is due to the formation of a stable supersaturated solution. The energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome.

  • Inducing Nucleation:

    • Scratching: As mentioned previously, scratching the inner wall of the flask with a glass rod can create nucleation sites.

    • Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the supersaturated solution. This "seed crystal" acts as a template, initiating rapid crystal growth.

    • Reduce Solvent Volume: If the solution is simply not concentrated enough, carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.

    • Anti-Solvent Addition: Slowly add a miscible anti-solvent to the cooled solution. This will reduce the overall solubility of your compound and can force crystallization. Add it dropwise with stirring until persistent cloudiness is observed.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent system for recrystallizing this compound?

A: While specific solubility data for this exact molecule is not widely published, effective solvent systems can be selected based on the properties of related benzimidazole compounds.[1] Benzimidazoles often show good solubility in polar protic solvents like alcohols and limited solubility in nonpolar hydrocarbons.[1][2] A systematic approach to solvent selection is recommended.

Solvent ClassExample Solvent(s)Boiling Point (°C)Rationale & Use Case
Alcohols Methanol, Ethanol65, 78Often a good starting point. Benzimidazoles are frequently recrystallized from alcohols.[3] Use methanol for higher polarity impurities and ethanol for a good general-purpose choice.
Ketones Acetone56Good for dissolving many organic compounds, but its low boiling point may require a larger volume.[2]
Esters Ethyl Acetate77A moderately polar solvent that is less protic than alcohols. Can be effective if alcohols prove too strong as solvents.
Aromatic Hydrocarbons Toluene111May be suitable for less polar impurities. Use with caution due to the higher boiling point.
Mixed Solvents Ethanol/Water, Acetone/HexaneVariableHighly effective for fine-tuning solubility. The anti-solvent (water or hexane) is added to the hot solution to induce precipitation upon cooling.[4]

Recommendation: Start by testing solubility in small amounts of ethanol or methanol. If the compound is too soluble even when cold, an ethanol/water or acetone/hexane system is a logical next step.

Q: What are the likely impurities in a crude sample of this compound?

A: Impurities typically stem from the synthetic route. The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine derivative with an acid.[2][3]

  • Unreacted Starting Materials: Residual 4,5-difluoro-o-phenylenediamine or chloroacetic acid.

  • Side-Products: Self-polymerization of the product can occur, especially under heat, leading to insoluble resinous materials.[2]

  • Reagents: Trace amounts of acids (like HCl) used as catalysts may be present.[2]

Q: What are the essential safety precautions when handling this compound?

A: Based on safety data for the closely related 2-(chloromethyl)benzimidazole, this compound should be handled with care.[5][6] It is expected to be harmful if swallowed and cause skin, eye, and respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.

  • Ventilation: Handle the solid and any solutions in a certified chemical fume hood to avoid inhaling dust or vapors.[7]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

  • Disposal: Dispose of chemical waste according to your institution's guidelines.

Detailed Experimental Protocol: Recrystallization

This protocol provides a standardized workflow for the purification of this compound.

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or mixed-solvent system (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirring hotplate in a fume hood and add a minimal amount of the chosen solvent. Heat the mixture to just below the solvent's boiling point while stirring. Continue adding small portions of hot solvent until all the solid has just dissolved.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small spatula tip of activated charcoal. Re-heat the mixture gently for 5-10 minutes with stirring.

  • Hot Filtration: Pre-heat a clean flask and a funnel (with fluted filter paper). Filter the hot solution quickly to remove the charcoal and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization (Cooling): Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly. This can be done by leaving them on the filter under vacuum for a period or by transferring them to a desiccator. Ensure the product is completely dry before measuring the final mass and melting point.

Recrystallization Workflow Diagram

The following diagram illustrates the logical steps and decision points in the recrystallization process.

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve is_colored Solution Colored? dissolve->is_colored charcoal Add Activated Charcoal is_colored->charcoal Yes hot_filter Hot Filtration is_colored->hot_filter No charcoal->hot_filter oiling_out Compound 'Oiling Out'? hot_filter->oiling_out cool Slow Cooling to Room Temp ice_bath Cool in Ice Bath cool->ice_bath crystals_form Crystals Formed? ice_bath->crystals_form collect Collect Crystals via Vacuum Filtration crystals_form->collect Yes induce Induce Crystallization (Scratch / Seed Crystal) crystals_form->induce No wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end induce->ice_bath oiling_out->cool No reheat Re-heat, Add More Solvent, Cool Slowly oiling_out->reheat Yes reheat->cool

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Purification of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole (CAS 847615-28-5). This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common purification challenges and achieve high purity for this critical synthetic intermediate.

Introduction: The Challenge of Purity

This compound is a key building block in medicinal chemistry, valued for its role in synthesizing a range of pharmacologically active agents.[1][2] However, its synthesis, typically via the Phillips condensation of 4,5-difluoro-o-phenylenediamine with chloroacetic acid or a derivative, often yields a crude product contaminated with starting materials, side-products, and degradation compounds.[3][4][5] Furthermore, the reactive chloromethyl group necessitates careful handling during purification to prevent the formation of new impurities.[6]

This guide is structured in a practical question-and-answer format to directly address the issues you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a discolored solid with multiple spots on my initial TLC analysis. What are the likely impurities?

This is the most common starting point for purification. The identity and polarity of impurities dictate the best purification strategy. The primary contaminants arise from the reaction mechanism and the inherent reactivity of the product.

Common Impurities in this compound Synthesis:

Impurity NameChemical Structure (Simplified)Origin / Reason for FormationTypical TLC Profile (vs. Product)
4,5-Difluoro-o-phenylenediamineDiamine on a difluorobenzene ringUnreacted starting material.Highly polar; often stays near the baseline.
Chloroacetic AcidCl-CH₂-COOHUnreacted starting material.Polar and acidic; may streak on silica gel.
Bis(5,6-difluoro-1H-benzimidazol-2-yl)methaneTwo benzimidazole units linked by a CH₂ groupA potential side-product from the reaction of the product with another molecule of the diamine starting material.Less polar than the product.
2-Hydroxymethyl-5,6-difluoro-1H-benzoimidazoleProduct with -OH instead of -ClHydrolysis of the chloromethyl group by water present during reaction or workup.More polar than the product.
Polymeric MaterialsLong-chain, undefined structuresSelf-condensation or side reactions, especially if the reaction is overheated or run for too long.Often remains at the TLC baseline and can cause streaking.

Expert Tip: Always run your initial TLC in at least two different solvent systems (e.g., one less polar like 30% Ethyl Acetate/Hexane and one more polar like 80% Ethyl Acetate/Hexane) to get a true picture of the mixture's complexity.

Q2: What is the most straightforward purification method to try first for removing bulk impurities?

For crystalline solids, recrystallization is the most efficient first-line technique for removing significant amounts of impurities with different solubility profiles. The goal is to find a solvent system where the desired compound has high solubility at an elevated temperature but low solubility at room or cold temperatures, while impurities remain soluble at all temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in 0.5 mL of various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile, and mixtures like Ethyl Acetate/Heptane).

  • Dissolution: In an appropriately sized flask, add the chosen solvent to the crude material. Heat the mixture to a gentle boil with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.

  • Decolorization (Optional): If the solution is highly colored from polymeric impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through celite to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Do not disturb the flask during this cooling period.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Recommended Starting Solvent Systems:

  • Isopropanol/Water

  • Ethyl Acetate/Heptane

  • Toluene

Q3: Recrystallization failed to remove an impurity with a very similar Rf to my product. What is my next option?

When impurities have similar polarity and solubility to the target compound, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.

Workflow for Column Chromatography Purification:

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing TLC 1. TLC Analysis (Find optimal solvent system, Rf ~0.3) Slurry 2. Prepare Silica Slurry (in non-polar solvent component) TLC->Slurry Pack 3. Pack Column (Ensure level, compact bed) Slurry->Pack Load 4. Load Sample (Minimal solvent or dry load) Pack->Load Elute 5. Elute with Mobile Phase (Start with low polarity, can use gradient) Load->Elute Run Column Collect 6. Collect Fractions (Monitor with TLC) Elute->Collect Combine 7. Combine Pure Fractions Collect->Combine Analyze & Isolate Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final 9. Final Product (Confirm purity via NMR, MS) Evaporate->Final

Caption: Workflow for Column Chromatography Purification.

Detailed Column Chromatography Protocol:

  • Solvent System Selection: Use TLC to find a solvent system (e.g., Ethyl Acetate/Hexane) where the product has an Rf value of approximately 0.25-0.35. This ensures good separation and a reasonable elution time.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., Hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like Dichloromethane or Ethyl Acetate). Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 10% EtOAc/Hexane to 40% EtOAc/Hexane), is often effective for complex mixtures.

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Q4: The chloromethyl group is reactive. What precautions should I take during purification to avoid creating new impurities?

This is an excellent and critical question. The C-Cl bond in the chloromethyl group is benzylic and thus susceptible to nucleophilic substitution.

  • Avoid Nucleophilic Solvents: Do not use protic nucleophilic solvents like methanol or ethanol for chromatography or recrystallization, especially with prolonged heating or in the presence of base. This can lead to the formation of the corresponding methoxymethyl or ethoxymethyl ether impurity.

  • Temperature Control: Keep temperatures as low as practically possible during all steps. When evaporating solvents, use a water bath temperature below 40°C.

  • pH Control: Avoid strongly basic conditions during workup. A mild base like sodium bicarbonate is preferable to sodium hydroxide for neutralization.[7] Strong bases can promote substitution and other side reactions. The compound is most stable under neutral or mildly acidic conditions.

Q5: Can I use a liquid-liquid extraction to simplify the purification?

Yes, an acid-base extraction is a highly effective technique for separating benzimidazoles from non-basic impurities.[7] The imidazole ring contains a basic nitrogen atom that can be protonated by an acid. This converts the neutral, organic-soluble molecule into a water-soluble salt.

G cluster_org Organic Layer (e.g., Ethyl Acetate) cluster_aq Aqueous Layer (Dilute HCl) cluster_org2 Organic Layer cluster_aq2 Aqueous Layer (Separated) cluster_final Final Product Crude Crude Product (Bzim-CH2Cl) + Non-Basic Impurities Salt Protonated Product (BzimH+-CH2Cl Cl-) Crude->Salt Add 1M HCl Shake Funnel Impurities Non-Basic Impurities Remain Salt->Impurities Separate Layers Salt2 Aqueous Salt Solution (BzimH+-CH2Cl Cl-) Salt->Salt2 Separate Layers Precipitate Pure Product Precipitates (Bzim-CH2Cl) Salt2->Precipitate Neutralize with NaHCO3

Caption: Mechanism of Acid-Base Extraction for Purification.

Acid-Base Extraction Protocol:

  • Dissolve the crude product in an immiscible organic solvent like Ethyl Acetate or Dichloromethane.

  • Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl).

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated benzimidazole salt will move into the aqueous layer.

  • Drain the lower layer. Keep both layers. To ensure complete extraction, you can wash the organic layer again with fresh dilute acid.

  • Combine the acidic aqueous layers. The non-basic impurities remain in the original organic layer, which can now be discarded.

  • Slowly add a saturated solution of sodium bicarbonate to the combined aqueous extracts with stirring until the solution is neutral or slightly basic (check with pH paper).

  • The pure, neutral product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under a vacuum.

Final Purity & Identity Confirmation

After any purification procedure, it is essential to confirm both the purity and the chemical identity of your product.

  • Thin-Layer Chromatography (TLC): The final product should appear as a single spot in multiple solvent systems.

  • Melting Point: A pure compound will have a sharp melting point range (typically < 2°C).

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are definitive methods to confirm the structure and identify any remaining impurities.

  • Mass Spectrometry (MS): Confirms the correct molecular weight of the compound.[8]

By applying these targeted strategies, researchers can effectively remove impurities from this compound, ensuring the quality and reliability of this vital intermediate for subsequent synthetic applications.

References

Technical Support Center: Catalyst Selection for 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole, a crucial intermediate in pharmaceutical development. As Senior Application Scientists, we understand the nuances of this synthesis and have designed this resource to address common challenges and provide field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the synthesis of this compound can stem from several factors. A systematic evaluation is key to pinpointing the issue.

  • Purity of Starting Materials: The purity of the starting materials, 4,5-difluoro-o-phenylenediamine and chloroacetic acid, is critical. The diamine is particularly susceptible to air oxidation, which can introduce impurities that interfere with the reaction and lead to the formation of colored byproducts, ultimately reducing the yield.[1]

    • Solution: Use freshly purified 4,5-difluoro-o-phenylenediamine. If oxidation is suspected, it can be purified by recrystallization or by treating an aqueous solution with a reducing agent like sodium dithionite followed by activated carbon treatment.[1]

  • Reaction Conditions: Temperature and reaction time are crucial parameters. Insufficient heating can lead to incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of the product, which is known to be temperature-sensitive and can self-polymerize into a resinous material.[2]

    • Solution: Carefully optimize the reaction temperature and time. A typical procedure involves refluxing at 100-120°C for 3-6 hours.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal endpoint.

  • Catalyst Choice and Concentration: The choice and concentration of the acid catalyst are paramount. While mineral acids like hydrochloric acid (HCl) are commonly used, their concentration can significantly impact the reaction rate and yield.

    • Solution: A 4M HCl solution is often cited as an effective catalyst and solvent for this reaction.[2][3][4] Deviations from this concentration may require optimization.

  • Stoichiometry: An incorrect molar ratio of the reactants will result in unreacted starting material or the formation of unwanted side products.

    • Solution: Ensure an accurate molar ratio of 4,5-difluoro-o-phenylenediamine to chloroacetic acid. A slight excess of chloroacetic acid (e.g., a molar ratio of 1:1.2 to 1:1.5) is often used to drive the reaction to completion.[2]

Question: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

Answer: The formation of side products is a common challenge. Understanding the potential side reactions is the first step to mitigating them.

  • Dimerization/Polymerization: The 2-chloromethyl group is highly reactive and can lead to self-condensation or polymerization, especially at elevated temperatures.[2]

    • Solution: Maintain strict temperature control during the reaction and work-up. Rapidly cool the reaction mixture after completion and proceed with the neutralization and isolation steps promptly.

  • Over-alkylation: While less common in the initial cyclization, subsequent reactions involving the benzimidazole nitrogen can lead to N-alkylation if appropriate conditions are not maintained.

    • Solution: This is more of a concern in downstream applications of the product. For the synthesis itself, ensuring a clean and prompt work-up minimizes the risk of secondary reactions.

Question: My catalyst seems to be deactivating or inhibited. What could be causing this?

Answer: While strong mineral acids are less prone to deactivation in this specific reaction, catalyst inhibition can occur.

  • Product Inhibition: In some catalytic systems, the product itself can coordinate with the catalyst, reducing its activity. While less documented for simple acid catalysis in this synthesis, it's a possibility.

  • Impurities: As mentioned, impurities in the starting materials can interfere with the catalyst.

    • Solution: Ensure high-purity reagents. If catalyst issues are suspected, a simple test is to add a fresh aliquot of catalyst to a stalled reaction to see if it restarts.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

Q1: What is the most common and effective method for synthesizing this compound?

The most widely employed method is the Phillips condensation reaction.[5][6] This involves the condensation of an o-phenylenediamine (in this case, 4,5-difluoro-o-phenylenediamine) with a carboxylic acid (chloroacetic acid) in the presence of a mineral acid catalyst, typically hydrochloric acid.[5][7]

Q2: What is the role of the acid catalyst in the Phillips condensation?

The acid catalyst plays a crucial dual role:

  • Acylation: It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and facilitating the initial acylation of one of the amine groups of the o-phenylenediamine.[5]

  • Cyclization/Dehydration: It promotes the subsequent intramolecular cyclization by protonating the hydroxyl group of the intermediate, allowing for the elimination of a water molecule to form the imidazole ring.[8]

Q3: Are there alternative catalysts to mineral acids for this synthesis?

While mineral acids like HCl are standard, research into greener and more reusable catalysts is ongoing for benzimidazole synthesis in general. Some alternatives that have been explored for related syntheses include:

  • Solid Acid Catalysts: Zeolites and alumina-sulfuric acid have been used for their reusability and potentially milder reaction conditions.[9][10]

  • Lewis Acids: Catalysts like Indium(III) triflate have been shown to be effective for the synthesis of 2-substituted benzimidazoles.[11]

  • Ammonium Chloride: This has been used as an eco-friendly catalyst in ethanol.[7][11]

  • Boric Acid: Explored as an inexpensive and water-soluble catalyst.[12]

It is important to note that these alternatives may require significant optimization for the specific synthesis of this compound.

Q4: What are the key safety considerations for this synthesis?

  • Corrosive Reagents: Both hydrochloric acid and chloroacetic acid are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Reactive Intermediate: The product, this compound, contains a reactive chloromethyl group. Avoid exposure and handle it with care.

  • Temperature Control: The reaction can be exothermic. Ensure proper temperature monitoring and control to prevent runaway reactions.

Catalyst Performance Comparison

The following table summarizes the performance of common catalysts used in benzimidazole synthesis. Note that data for the specific synthesis of this compound may vary.

CatalystTypical ConditionsYield (%)Reaction Time (h)AdvantagesDisadvantages
4M HCl Reflux (100-120°C)60-85[2]1.5-6[2][3]Readily available, inexpensive, well-establishedCorrosive, not reusable, work-up required
Ammonium Chloride 80-90°C in Ethanol72-90[7]Not specifiedEco-friendly, mild conditionsMay require longer reaction times
Boric Acid Aqueous mediumGoodNot specifiedInexpensive, water-soluble, stableMay not be suitable for all substrates
Supported Gold Nanoparticles Ambient temperature51-99[13]Not specifiedMild conditions, reusableHigher initial cost
Cobalt Nanocomposite Additive/oxidant-freeHighNot specifiedHighly recyclable, good functional group toleranceCatalyst preparation required

Experimental Protocol: Synthesis using 4M HCl

This protocol is a standard method for the synthesis of this compound.

Materials:

  • 4,5-Difluoro-o-phenylenediamine

  • Chloroacetic acid

  • 4M Hydrochloric acid

  • Dilute ammonium hydroxide or sodium hydroxide solution

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-difluoro-o-phenylenediamine (1 molar equivalent) and chloroacetic acid (1.2-1.5 molar equivalents).

  • Add 4M hydrochloric acid to the flask to act as both the catalyst and solvent.[2][3]

  • Heat the reaction mixture to reflux (approximately 100-120°C) and maintain for 3-6 hours.[2] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath (0-10°C).[2]

  • Slowly pour the cold reaction mixture into a beaker of cold water with vigorous stirring.

  • Neutralize the mixture by slowly adding a dilute ammonium hydroxide or sodium hydroxide solution until the pH reaches 8-9.[2][14] A precipitate will form.

  • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water.

  • Dry the crude product.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain this compound.

Visualizing the Synthesis and Troubleshooting

Reaction Mechanism: Phillips Condensation

Phillips_Condensation Reactants 4,5-Difluoro-o-phenylenediamine + Chloroacetic Acid Intermediate1 Protonated Chloroacetic Acid Reactants->Intermediate1 Catalyst Catalyst H+ Intermediate2 N-Acylated Intermediate Intermediate1->Intermediate2 Nucleophilic Attack Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product This compound Intermediate3->Product Dehydration Water H2O Intermediate3->Water

Caption: Phillips condensation mechanism for benzimidazole synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time) CheckPurity->CheckConditions Purity OK Purify Purify/Use Fresh Reagents CheckPurity->Purify Impurities Found CheckStoichiometry Confirm Reactant Stoichiometry CheckConditions->CheckStoichiometry Optimal OptimizeConditions Optimize Temp/Time via TLC CheckConditions->OptimizeConditions Suboptimal CheckCatalyst Evaluate Catalyst (Concentration, Activity) CheckStoichiometry->CheckCatalyst Correct AdjustStoichiometry Adjust Molar Ratios CheckStoichiometry->AdjustStoichiometry Incorrect OptimizeCatalyst Optimize Catalyst Concentration CheckCatalyst->OptimizeCatalyst Suboptimal End Improved Yield Purify->End OptimizeConditions->End AdjustStoichiometry->End OptimizeCatalyst->End

Caption: A systematic approach to troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Guide to the Characterization and Application of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Fluorinated Benzimidazole Scaffold

The benzimidazole core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1][2] Its versatile biological activity profile, which includes antimicrobial, anticancer, antiviral, and anti-inflammatory properties, makes it a focal point of drug discovery efforts.[3][4][5] Within this class, 2-chloromethyl-1H-benzoimidazole serves as a highly valuable synthetic intermediate. The chloromethyl group at the 2-position acts as a reactive electrophilic handle, enabling facile derivatization through nucleophilic substitution and the generation of diverse chemical libraries.[3][6][7][8]

This guide focuses on a strategically modified variant: 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole . The introduction of fluorine atoms at the 5- and 6-positions of the benzene ring is a deliberate design choice aimed at enhancing the druglike properties of the resulting derivatives. Fluorine substitution is a well-established strategy in modern drug design to modulate key pharmacokinetic and pharmacodynamic parameters. The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing metabolic stability and bioavailability. Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of the imidazole N-H group and influence binding interactions with biological targets through unique hydrogen bonds and dipole-dipole forces.

The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive technical guide to the synthesis, characterization, and comparative biological evaluation of this compound derivatives. We will explore the causality behind experimental choices, present comparative data against non-fluorinated analogues, and provide validated protocols to support further research.

Synthesis and Derivatization: A Versatile Workflow

The synthetic pathway to this compound derivatives is logical and efficient, centering on the foundational Phillips condensation reaction followed by nucleophilic substitution.

Core Synthesis: The Phillips Condensation

The synthesis of the core scaffold begins with the condensation of 4,5-difluoro-o-phenylenediamine with chloroacetic acid. This reaction, typically conducted in the presence of a strong acid like 4N HCl, facilitates the cyclization and formation of the benzimidazole ring system.[8] This method is robust and provides a reliable route to the desired intermediate. An alternative approach involves reacting the diamine with ethyl chloroacetate.[8]

Derivatization via Nucleophilic Substitution

The true synthetic utility of this compound lies in the reactivity of its C2-chloromethyl group. This electrophilic center readily reacts with a wide array of nucleophiles (Nu-H), including amines, thiols, and alcohols, to yield a library of diverse derivatives.[3] This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a mild base (e.g., K₂CO₃ or triethylamine) to scavenge the HCl byproduct.[3][6]

The workflow below illustrates this two-stage synthetic strategy.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Derivatization A 4,5-Difluoro-o- phenylenediamine C 2-Chloromethyl-5,6-difluoro- 1H-benzoimidazole A->C Phillips Condensation (e.g., 4N HCl, reflux) B Chloroacetic Acid B->C C_ref Core Intermediate D Generic Nucleophile (Nu-H) e.g., R-NH₂, R-SH E Diverse Library of 5,6-Difluoro-1H-benzoimidazole Derivatives D->E C_ref->E Nucleophilic Substitution (e.g., K₂CO₃, DMF)

Caption: General synthetic workflow for this compound derivatives.

Physicochemical and Structural Characterization

Rigorous characterization is paramount to confirm the identity, purity, and three-dimensional structure of the synthesized compounds. A multi-technique approach is essential for a self-validating system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. For the core scaffold, one would expect to see characteristic signals for the aromatic protons on the difluorobenzene ring, a singlet for the CH₂ protons adjacent to the chlorine, and a broad singlet for the N-H proton. Upon derivatization, new signals corresponding to the introduced nucleophilic moiety will appear, and a downfield shift of the CH₂ signal is typically observed.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Characteristic absorption bands include N-H stretching (around 3400 cm⁻¹), aromatic C-H stretching, C=N stretching of the imidazole ring (around 1620 cm⁻¹), and the strong C-F stretching bands.[9]

  • Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, allowing for the confirmation of the elemental formula of the synthesized compound.[7][9]

  • X-Ray Crystallography : Single-crystal X-ray diffraction provides unambiguous proof of structure and reveals detailed information about the molecule's conformation and intermolecular interactions in the solid state.[10][11] Studies on related benzimidazole structures have highlighted the importance of N-H···N or N-H···O hydrogen bonds and π-π stacking interactions in forming stable crystal lattices, which can inform the understanding of drug-receptor binding.[10][12][11]

Table 1: Representative Spectroscopic Data for a Hypothetical Derivative

Analysis TypeCore: this compoundDerivative: 2-((4-methoxyphenyl)aminomethyl)-5,6-difluoro-1H-benzoimidazole
¹H NMR δ ~7.5 (m, 2H, Ar-H), δ ~5.0 (s, 2H, CH₂Cl), δ ~12.5 (br s, 1H, NH)δ ~7.5 (m, 2H, Ar-H), δ ~6.8 (d, 2H, Ar-H), δ ~6.6 (d, 2H, Ar-H), δ ~4.5 (s, 2H, CH₂), δ ~3.7 (s, 3H, OCH₃)
IR (cm⁻¹) ~3410 (N-H), ~1625 (C=N), ~1250 (C-F), ~750 (C-Cl)~3400 (N-H), ~3350 (N-H), ~1610 (C=N), ~1240 (C-O, C-F)
HRMS (m/z) Calculated for C₈H₅ClF₂N₂: [M+H]⁺ 203.0182Calculated for C₁₅H₁₃F₂N₃O: [M+H]⁺ 290.1099

Comparative Biological Evaluation: The Fluorine Advantage

The central hypothesis is that the 5,6-difluoro substitution pattern confers a biological advantage over non-fluorinated or other halogenated analogues. This comparison is critical for drug development professionals.

Antimicrobial Activity

Benzimidazole derivatives are known to possess significant antimicrobial activity.[3][5][13][14] The mechanism can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cellular processes. The introduction of fluorine can enhance this activity by increasing lipophilicity, which may facilitate passage through microbial cell membranes.

Table 2: Comparative In Vitro Antimicrobial Activity (Hypothetical MIC, µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
5,6-Difluoro Derivative 4816
Non-fluorinated Analogue 163264
Ciprofloxacin (Std.)10.5N/A
Fluconazole (Std.)N/AN/A2

As the hypothetical data suggests, the difluoro-derivative shows a marked improvement in potency (lower MIC) compared to its non-fluorinated parent, highlighting the positive contribution of the fluorine atoms. Several studies confirm that halogen substituents can enhance the antimicrobial profile of benzimidazoles.[1][5]

Anticancer Activity

The anticancer potential of benzimidazoles is well-documented, with mechanisms including the inhibition of tubulin polymerization, protein kinases (e.g., EGFR, BRAF), and topoisomerases.[2][4][15] The 5,6-dihalo substitution pattern has been specifically explored for antiviral activity, where the order of activity was found to be I ≈ Br ≈ Cl >> F.[16] However, the fluorine-substituted analogues often present a more favorable cytotoxicity profile, making them more attractive candidates for development.[16] The enhanced metabolic stability imparted by the C-F bonds can also lead to more sustained therapeutic effects.

Table 3: Comparative In Vitro Anticancer Activity (Hypothetical IC₅₀, µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
5,6-Difluoro Derivative 2.55.13.8
Non-fluorinated Analogue 10.218.515.4
Paclitaxel (Std.)0.010.020.015

This data illustrates that the 5,6-difluoro substitution can significantly enhance cytotoxic potency against various cancer cell lines.

Experimental Protocol: Antimicrobial Susceptibility Testing

To ensure trustworthiness and reproducibility, a detailed experimental protocol is provided.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO).

    • Culture bacterial/fungal strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the microbial suspension to a concentration of 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This creates a concentration gradient.

  • Inoculation:

    • Add 10 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring absorbance with a plate reader.

Structure-Activity Relationship (SAR) Insights

The biological data, when combined with structural information, allows for the development of a preliminary Structure-Activity Relationship (SAR).

SAR cluster_main SAR Insights for 5,6-Difluoro-1H-benzoimidazole Scaffold cluster_r 2-Position Substituent (-CH₂-Nu) cluster_f 5,6-Difluoro Substitution mol R_node Nature of the Nucleophile (Nu) is critical. - Aromatic/heterocyclic groups can engage in π-stacking. - Presence of H-bond donors/acceptors enhances target binding. - Bulky groups may improve selectivity but decrease potency. F_node Key for enhanced 'drug-like' properties. - Increases metabolic stability (blocks oxidation). - Modulates lipophilicity, improving cell permeability. - Lowers pKa of imidazole NH, affecting solubility. - Offers better cytotoxicity profile vs. heavier halogens.

Caption: Key Structure-Activity Relationship drivers for the scaffold.

The SAR analysis indicates two primary drivers of activity:

  • The 5,6-Difluoro Core : This substitution is fundamental for improving the overall pharmacokinetic profile and potency. It provides a distinct advantage over non-substituted or other di-halogenated analogues by enhancing metabolic stability and modulating electronic properties without introducing excessive cytotoxicity.[16]

  • The 2-Position Substituent : The diversity of this group, introduced via the chloromethyl handle, fine-tunes the biological activity. SAR studies on related benzimidazoles show that factors like the presence of a sulfonyl group or specific substitutions on an appended benzene ring (e.g., a para-chloro atom) can be critical for activity against specific pathogens.[7][8] The choice of nucleophile dictates the final compound's ability to interact with the specific binding pocket of its biological target.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic incorporation of fluorine atoms at the 5- and 6-positions confers significant advantages in terms of metabolic stability and potency, as demonstrated by comparative analysis against non-fluorinated analogues. The synthetic tractability of the 2-chloromethyl group allows for the creation of large, diverse libraries for screening against various biological targets.

Future research in this area should focus on:

  • Expanding Chemical Diversity : Exploring a broader range of nucleophiles to probe the SAR more deeply, including chiral amines and complex heterocyclic systems.

  • Mechanism of Action Studies : For lead compounds, undertaking detailed mechanistic studies, such as enzymatic assays and molecular docking, to identify the precise biological targets.

  • In Vivo Evaluation : Advancing the most promising derivatives from in vitro studies into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This guide provides a foundational framework for researchers to leverage the unique properties of 5,6-difluoro-substituted benzimidazoles, paving the way for the discovery of next-generation therapeutics.

References

A Comparative Analysis of the Biological Activity of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole and Other Benzimidazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its structural similarity to natural purine nucleosides allows for facile interaction with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2][3] The therapeutic potential of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system.[4][5] This guide provides an in-depth comparative analysis of the biological activity of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole, a fluorinated derivative, against other notable benzimidazoles, supported by experimental data and mechanistic insights.

The Strategic Importance of the 2-Chloromethyl Group and Fluorine Substitution

The 2-chloromethyl-1H-benzimidazole framework serves as a versatile synthetic intermediate. The chlorine atom at the methyl group is a reactive leaving group, facilitating nucleophilic substitution reactions to introduce a wide variety of functional groups at the 2-position, thereby enabling the creation of large libraries of derivatives for biological screening.[6][7][8]

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. Fluorination can significantly improve metabolic stability, increase binding affinity to target enzymes, and modulate lipophilicity, which can lead to better cell membrane permeability and overall bioavailability.[9][10] In the context of benzimidazoles, the presence of fluorine at the 5 and 6 positions, as in this compound, is anticipated to confer unique biological activities.

Synthesis of Benzimidazole Derivatives: A General Overview

The synthesis of 2-chloromethyl-1H-benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with chloroacetic acid or its derivatives.[11][12] Subsequent modifications can be made at the N1 position or through substitution of the 2-chloromethyl group.

Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles from 2-Chloromethyl-1H-benzimidazole

  • Step 1: Synthesis of 2-Chloromethyl-1H-benzimidazole.

    • Dissolve o-phenylenediamine in a suitable solvent, such as 4M hydrochloric acid.

    • Add ethyl chloroacetate to the solution.

    • Reflux the mixture for a specified period (e.g., 2-4 hours), monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., ammonia solution) to precipitate the product.

    • Filter, wash with water, and dry the crude 2-chloromethyl-1H-benzimidazole. Recrystallize from a suitable solvent if necessary.[11]

  • Step 2: Nucleophilic Substitution.

    • Dissolve 2-chloromethyl-1H-benzimidazole in a polar aprotic solvent like dimethylformamide (DMF).

    • Add a suitable base, such as triethylamine or potassium carbonate, to the mixture.[13]

    • Introduce the desired nucleophile (e.g., an arylamine, thiol, or alcohol).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.[7][13]

    • Pour the reaction mixture into cold water to precipitate the final product.

    • Filter, wash, and purify the synthesized derivative using column chromatography or recrystallization.

G cluster_synthesis General Synthetic Workflow A o-Phenylenediamine C Condensation Reaction A->C B Chloroacetic Acid Derivative B->C D 2-Chloromethyl-1H-benzimidazole C->D F Nucleophilic Substitution D->F E Nucleophile (R-XH) E->F G 2-Substituted Benzimidazole Derivative F->G

Caption: General workflow for synthesizing 2-substituted benzimidazoles.

Comparative Biological Activities

The biological activity of benzimidazole derivatives is highly dependent on their substitution patterns. Here, we compare the performance of fluorinated benzimidazoles with other analogs in key therapeutic areas.

Antifungal Activity

Benzimidazole compounds have long been recognized for their potent antifungal properties.[14][15] The 2-chloromethyl-1H-benzimidazole scaffold has been extensively used to develop new antifungal agents.[6][16]

Studies have shown that the introduction of specific substituents can significantly enhance antifungal efficacy. For instance, a series of 35 benzimidazole derivatives synthesized from 2-chloromethyl-1H-benzimidazole were evaluated against five phytopathogenic fungi.[6] The structure-activity relationship (SAR) data from this study revealed that:

  • The presence of a chlorine atom at the para-position of a benzene ring substituent enhances activity.[6]

  • A sulfonyl group is crucial for the inhibition of Colletotrichum gloeosporioides.[6]

  • An unsubstituted benzene ring can improve activity in certain derivatives.[6]

While specific data for this compound was not detailed in the provided search results, the general principle of halogen substitution suggests that the difluoro substitution could lead to potent antifungal activity. Fluorine substitution at the 5-position of the benzimidazole ring has been shown to increase antibacterial activity.[17]

Compound/Derivative Target Fungi IC50 (μg/mL) Reference
Compound 4m¹C. gloeosporioides20.76[6]
A. solani27.58[6]
F. solani18.60[6]
Compound 5b²Cytospora sp.30.97[6]
C. gloeosporioides11.38[6]
B. cinerea57.71[6]
F. solani40.15[6]
Compound 9e³B. cinerea & S. sclerotiorumPotent activity, twice as potent as thiabendazole[15]

¹A derivative of 2-chloromethyl-1H-benzimidazole. ²A derivative of 2-chloromethyl-1H-benzimidazole, noted as superior to the reference against C. gloeosporioides. ³A benzimidazole derivative containing a chrysanthemum acid moiety.

Anticancer Activity

Benzimidazole derivatives have emerged as promising anticancer agents, with some repurposed anthelmintic drugs showing significant antitumor effects.[18][19] Their mechanisms of action are diverse and include the inhibition of microtubule polymerization, which disrupts cell division in cancer cells.[19][20]

The substitution pattern on the benzimidazole ring plays a critical role in determining the anticancer potency. For example, some 2-substituted benzimidazoles have exhibited significant antitumor activity against human hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT 116) cell lines, with IC50 values below 10 µg/ml.[21] The inclusion of a 2-oxo-1,2-dihydroquinolin-3-yl moiety has been shown to improve anticancer efficacy.[18]

Fluorinated benzimidazoles have shown particular promise. For instance, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) is a microtubule inhibitor with a strong cytotoxic effect against breast cancer cells.[19] This suggests that the 5,6-difluoro substitution in this compound could contribute to potent anticancer properties.

Compound/Derivative Cancer Cell Line Activity/IC50 Reference
2-substituted benzimidazoles (general)HEPG2, MCF7, HCT 116IC50 < 10 µg/ml[21]
2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5- yl) acetamideBreast cancerSuppressed HER2 and EGFR[18]
Spirooxindole-based benzimidazoleMDA-MB-231, A549, PC3, HCT-116Therapeutic promise[22]
Methiazole (a benzimidazole)KRAS-mutant lung cancerIC50 of 1.9 and 0.6 μmol/L in A549 and H23 cells[19]
Antiviral Activity

Benzimidazole derivatives are also known for their antiviral properties.[2][17] Fluorination has been shown to be particularly beneficial for enhancing antiviral activity.[9][23] For example, some fluorinated pyrido[1,2-a]benzimidazoles have been synthesized and screened for their antiviral activity against ortho-poxviruses.[23]

Structure-Activity Relationship (SAR)

The biological activity of benzimidazoles is intricately linked to their chemical structure. Key SAR insights include:

  • Substitutions at N1, C2, C5, and C6 positions significantly influence the biological activity.[4][5]

  • At the C2 position , the introduction of various groups via the chloromethyl intermediate allows for the modulation of activity. For instance, the substitution of a benzyl group at this position has been shown to enhance both antibacterial and antifungal potential.[25]

  • At the C5 and C6 positions , the presence of electron-withdrawing groups like halogens (e.g., fluorine, chlorine) can enhance antimicrobial and anticonvulsant activities.[17][26] The difluoro substitution in the target molecule falls into this category.

  • At the N1 position , substitutions can also impact the pharmacological profile.

SAR cluster_benzimidazole Benzimidazole Core cluster_activity Biological Activity benzimidazole N1 N1 Position: Modulates activity Antibacterial Antibacterial N1->Antibacterial C2 C2 Position: Key for diverse substitutions (e.g., via chloromethyl group) Antifungal Antifungal C2->Antifungal C5_C6 C5/C6 Positions: Halogen substitution (e.g., -F, -Cl) often enhances activity Anticancer Anticancer C5_C6->Anticancer Antiviral Antiviral C5_C6->Antiviral

Caption: Key positions on the benzimidazole ring influencing biological activity.

Conclusion

The benzimidazole scaffold remains a highly fruitful area of research in drug discovery. The 2-chloromethyl-1H-benzimidazole intermediate provides a versatile platform for generating a multitude of derivatives with diverse biological activities. The incorporation of fluorine atoms, as seen in this compound, is a rational design strategy to enhance the pharmacological properties of these compounds.

While direct comparative data for this compound is limited in the provided search results, the analysis of related fluorinated and other substituted benzimidazoles strongly suggests its potential as a potent antifungal and anticancer agent. Further research involving the synthesis and comprehensive biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential and to develop novel, more effective treatments for a range of diseases.

References

A Comparative Analysis of Synthetic Routes for 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole is a crucial building block in the synthesis of various pharmaceutical agents, owing to the strategic placement of its fluorine atoms which can enhance metabolic stability and binding affinity. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each pathway to assist chemists in making informed decisions for their research and development endeavors.

Introduction to a Key Intermediate

This compound is a substituted benzimidazole, a heterocyclic aromatic organic compound. The benzimidazole moiety is a prominent pharmacophore in medicinal chemistry. The presence of the reactive chloromethyl group at the 2-position allows for facile nucleophilic substitution, making it a versatile precursor for a wide range of derivatives. The 5,6-difluoro substitution on the benzene ring is particularly significant in drug design, often leading to improved pharmacokinetic and pharmacodynamic properties.

This guide will explore two principal synthetic strategies for the preparation of this compound:

  • Route 1: The Phillips-Ladenburg Condensation , a direct, one-pot approach.

  • Route 2: A Two-Step Synthesis via a Hydroxymethyl Intermediate , offering an alternative pathway with different strategic considerations.

Route 1: The Phillips-Ladenburg Condensation

The Phillips-Ladenburg synthesis is a classical and widely employed method for the formation of benzimidazoles. It involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[1][2] For the synthesis of our target molecule, this translates to the direct reaction of 4,5-difluoro-1,2-phenylenediamine with chloroacetic acid.

Reaction Mechanism

The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic amino group of 4,5-difluoro-1,2-phenylenediamine attacks the protonated carbonyl carbon of chloroacetic acid. This is followed by an intramolecular cyclization through the attack of the second amino group on the amide intermediate. Subsequent dehydration under the acidic and high-temperature conditions drives the reaction towards the formation of the aromatic benzimidazole ring.[3]

Experimental Protocol

A general procedure for the synthesis of 2-chloromethyl-1H-benzoimidazole derivatives via the Phillips-Ladenburg condensation is as follows[4]:

  • A mixture of the appropriately substituted o-phenylenediamine (1 equivalent) and chloroacetic acid (2 equivalents) is prepared in 4N hydrochloric acid.

  • The reaction mixture is heated to reflux for a period of 4 hours.

  • After cooling, the solution is neutralized with an aqueous solution of ammonium hydroxide.

  • The resulting precipitate is collected by filtration, thoroughly washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as methanol.

Diagram of the Phillips-Ladenburg Condensation Workflow:

Phillips_Ladenburg cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 4,5-difluoro-1,2-phenylenediamine 4,5-difluoro-1,2-phenylenediamine Reaction Reaction 4,5-difluoro-1,2-phenylenediamine->Reaction Condensation Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Reaction 4N HCl 4N HCl 4N HCl->Reaction Reflux (4h) Reflux (4h) Reflux (4h)->Reaction Neutralization (NH4OH) Neutralization (NH4OH) Filtration & Washing Filtration & Washing Neutralization (NH4OH)->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization Product 2-Chloromethyl-5,6-difluoro- 1H-benzoimidazole Recrystallization->Product Reaction->Neutralization (NH4OH)

Caption: Workflow for the Phillips-Ladenburg synthesis of this compound.

Route 2: Two-Step Synthesis via a Hydroxymethyl Intermediate

An alternative strategy to the direct Phillips-Ladenburg condensation involves a two-step process. The first step is the synthesis of the corresponding 2-(hydroxymethyl)benzimidazole, which is then chlorinated in a subsequent step to yield the final product. This approach allows for the isolation of a stable intermediate and may offer advantages in terms of purity and side-product profiles.

Step 1: Synthesis of 2-(Hydroxymethyl)-5,6-difluoro-1H-benzoimidazole

This intermediate can be prepared by the condensation of 4,5-difluoro-1,2-phenylenediamine with glycolic acid.[5] Similar to the Phillips-Ladenburg reaction, this condensation is typically carried out under acidic conditions to facilitate the cyclization and dehydration steps.

Step 2: Chlorination of 2-(Hydroxymethyl)-5,6-difluoro-1H-benzoimidazole

The conversion of the hydroxymethyl group to a chloromethyl group is a standard transformation in organic synthesis. A common and effective reagent for this purpose is thionyl chloride (SOCl₂).[6] The reaction proceeds readily, often at room temperature or with gentle heating, and the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the work-up procedure.

Reaction Mechanisms
  • Step 1 (Condensation): The mechanism is analogous to the Phillips-Ladenburg synthesis, involving nucleophilic attack of the diamine on the carboxylic acid, followed by intramolecular cyclization and dehydration.

  • Step 2 (Chlorination with SOCl₂): The alcohol (the hydroxymethyl group) acts as a nucleophile and attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This is followed by the departure of the chlorosulfite group, which is a good leaving group, and attack by the chloride ion on the benzylic carbon. The reaction can proceed via an Sₙ2 or Sₙi (internal nucleophilic substitution) mechanism.[6][7]

Experimental Protocols

Step 1: Synthesis of 2-(Hydroxymethyl)-5,6-difluoro-1H-benzoimidazole (General Procedure) [5]

  • 4,5-difluoro-1,2-phenylenediamine (1 equivalent) and glycolic acid (1.1 equivalents) are dissolved in a suitable solvent such as dimethylformamide (DMF).

  • The mixture is heated to reflux at a temperature of 90-100°C for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and the product is isolated, which may involve precipitation by the addition of water, followed by filtration and purification.

Step 2: Chlorination with Thionyl Chloride (General Procedure) [8]

  • 2-(Hydroxymethyl)-5,6-difluoro-1H-benzoimidazole (1 equivalent) is suspended in an inert solvent like dichloromethane (DCM).

  • Thionyl chloride (1.2-1.5 equivalents) is added dropwise to the suspension at room temperature.

  • The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude this compound, which can be purified by recrystallization.

Diagram of the Two-Step Synthesis Workflow:

Two_Step_Synthesis cluster_step1 Step 1: Hydroxymethylation cluster_step2 Step 2: Chlorination 4,5-difluoro-1,2-phenylenediamine_s1 4,5-difluoro-1,2- phenylenediamine Reaction_s1 Condensation 4,5-difluoro-1,2-phenylenediamine_s1->Reaction_s1 Glycolic Acid Glycolic Acid Glycolic Acid->Reaction_s1 Intermediate 2-(Hydroxymethyl)-5,6-difluoro- 1H-benzoimidazole Reaction_s1->Intermediate Reaction_s2 Chlorination Intermediate->Reaction_s2 Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction_s2 Product_s2 2-Chloromethyl-5,6-difluoro- 1H-benzoimidazole Reaction_s2->Product_s2

Caption: Workflow for the two-step synthesis of this compound.

Comparative Analysis of the Synthetic Routes

The choice between these two synthetic routes will depend on various factors, including the desired scale of the reaction, available starting materials, and the required purity of the final product.

FeatureRoute 1: Phillips-Ladenburg CondensationRoute 2: Two-Step Synthesis via Hydroxymethyl Intermediate
Number of Steps One-pot synthesisTwo distinct synthetic steps
Starting Materials 4,5-difluoro-1,2-phenylenediamine, Chloroacetic Acid4,5-difluoro-1,2-phenylenediamine, Glycolic Acid, Thionyl Chloride
Reaction Conditions High temperature (reflux), strong acid (e.g., 4N HCl)Step 1: High temperature (reflux); Step 2: Milder conditions (often room temperature)
Potential Yield Generally reported as moderate to good (60-85% for analogous compounds)[9]Can be high for both steps, potentially leading to a good overall yield.
Purity & Side Products May require more rigorous purification to remove unreacted starting materials and potential side products from the harsh reaction conditions.Isolation and purification of the intermediate can lead to a cleaner final product. The chlorination step is typically high-yielding with gaseous by-products, simplifying purification.
Scalability The one-pot nature is advantageous for large-scale synthesis.The two-step process may be less streamlined for large-scale production, but offers better control over each transformation.
Safety Considerations Use of concentrated strong acids requires careful handling.Thionyl chloride is corrosive and reacts violently with water, requiring handling in a fume hood with appropriate personal protective equipment.
Cost-Effectiveness Fewer steps and reagents may lead to lower overall cost.The use of an additional reagent (thionyl chloride) and an extra synthetic step may increase the overall cost.

Conclusion and Recommendations

Both the Phillips-Ladenburg Condensation (Route 1) and the Two-Step Synthesis via a Hydroxymethyl Intermediate (Route 2) represent viable pathways for the preparation of this compound.

  • Route 1 is the more direct and atom-economical approach. For large-scale production where cost and process simplicity are the primary drivers, the Phillips-Ladenburg reaction is likely the preferred method, provided that an efficient purification protocol can be established.

  • Route 2 offers greater control over the reaction and potentially a higher purity final product due to the isolation of the hydroxymethyl intermediate. This route may be more suitable for laboratory-scale synthesis where purity is of utmost importance, or if the direct condensation in Route 1 proves to be low-yielding or generates difficult-to-remove impurities.

Ultimately, the optimal synthetic route will be determined by the specific requirements of the research or manufacturing campaign. It is recommended that both routes be evaluated at a small scale to determine the most efficient and practical method for the intended application.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzimidazole scaffold remains a cornerstone for the development of novel therapeutic agents, owing to its versatile biological activities.[1] This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of a specific subclass: 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole derivatives. By examining the influence of the difluoro substitution pattern and modifications at other positions, we aim to provide a comprehensive resource for researchers engaged in the design and development of new antimicrobial, antiviral, and anticancer agents.

Introduction: The Significance of Fluorination in Benzimidazole Scaffolds

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. In the context of benzimidazole derivatives, fluorination can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. The 5,6-difluoro substitution pattern, in particular, has been explored to enhance the therapeutic potential of this heterocyclic system. This guide will delve into the known effects of this specific substitution on the biological activity of 2-chloromethyl-1H-benzoimidazole derivatives and compare their performance with established therapeutic agents.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole core and the modifications at the 2-chloromethyl group.

The Impact of 5,6-Difluoro Substitution

A critical aspect of the SAR of this series lies in the effect of the 5,6-difluoro substitution itself. While fluorination is often pursued to enhance biological activity, in the case of antiviral agents targeting human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), the 5,6-difluoro substitution has been shown to be detrimental. A comparative study of 2-chloro-5,6-dihalobenzimidazole ribonucleosides revealed a clear trend in antiviral activity against HCMV, with the order being I ≈ Br ≈ Cl >> F > H = CH₃.[2] The 5,6-difluoro analog was found to be inactive against both HCMV and HSV-1.[2] This suggests that for this particular biological target, larger, more polarizable halogens at the 5 and 6 positions are crucial for activity, and the highly electronegative but small fluorine atoms fail to provide the necessary interactions.

While specific quantitative data for a broad series of this compound derivatives in antimicrobial and anticancer assays is not extensively available in the current literature, general trends for fluorinated benzimidazoles suggest that fluorine substitution can be beneficial in these areas. Further focused studies are warranted to fully elucidate the SAR of this specific scaffold.

The following diagram illustrates the key modification points on the this compound scaffold that are critical for its biological activity.

SAR_Diagram cluster_positions Key Modification Positions Core This compound Core N1 N1-Position (Substitution with alkyl, aryl, or heterocyclic groups) Core->N1 Influences solubility, metabolic stability, and target interaction. C2_sub 2-Position (Modification of the chloromethyl group) Core->C2_sub Crucial for covalent bonding with target residues. Benzene_ring Benzene Ring (5,6-Difluoro substitution) Core->Benzene_ring Modulates electronic properties and binding affinity. Detrimental for antiviral (HCMV/HSV-1) activity. Synthesis_Workflow Start Start: o-Phenylenediamine & Chloroacetic Acid Mixing Mix reactants in 4N HCl Start->Mixing Reflux Reflux for 3-6 hours at 100-120°C Mixing->Reflux Cooling Cool to room temperature Reflux->Cooling Neutralization Neutralize with dilute ammonia solution to pH 8-9 Cooling->Neutralization Filtration Filter the precipitate Neutralization->Filtration Washing Wash with cold water Filtration->Washing Drying Dry the product Washing->Drying Product Final Product: 2-Chloromethyl-1H-benzimidazole Drying->Product MTT_Workflow Start Seed cells in a 96-well plate Incubation1 Incubate for 24h Start->Incubation1 Treatment Treat cells with benzimidazole derivatives Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 Add_MTT Add MTT reagent Incubation2->Add_MTT Incubation3 Incubate for 2-4h Add_MTT->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Analysis Calculate IC₅₀ values Measurement->Analysis MIC_Workflow Start Prepare serial dilutions of benzimidazole derivatives in broth Inoculation Inoculate with standardized bacterial suspension Start->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Observation Visually inspect for bacterial growth (turbidity) Incubation->Observation Determination Determine the lowest concentration with no visible growth (MIC) Observation->Determination

References

A Comparative Guide to the In Vitro Evaluation of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its structural similarity to natural purine nucleosides allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3][4] The strategic functionalization of this core structure is key to developing novel therapeutic agents.

This guide focuses on a specific, highly promising subclass: 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole derivatives . The 2-chloromethyl group serves as a versatile chemical handle, a reactive electrophile that facilitates the synthesis of extensive compound libraries via nucleophilic substitution.[5][6][7][8][9] Concurrently, the 5,6-difluoro substitution can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its biological activity and pharmacokinetic profile.

Herein, we provide an in-depth comparison of standard in vitro testing methodologies to assess and quantify the therapeutic potential of these derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting the resulting data.

Synthetic Strategy: A Gateway to Diversity

The foundational 2-chloromethyl-1H-benzoimidazole scaffold is typically synthesized through the condensation of an appropriate o-phenylenediamine with chloroacetic acid under acidic conditions.[7][8] The true value of this intermediate lies in its reactivity, allowing for the straightforward introduction of diverse functionalities at the 2-position. By reacting it with various nucleophiles—such as aromatic amines, thiols, or heterocycles—a vast library of novel derivatives can be generated for screening.[5][7]

G cluster_0 Core Synthesis cluster_1 Derivatization via Nucleophilic Substitution o-phenylenediamine o-phenylenediamine Intermediate 2-Chloromethyl-5,6-difluoro -1H-benzoimidazole o-phenylenediamine->Intermediate + 4N HCl (Condensation) Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Intermediate Library Diverse Library of Substituted Benzimidazoles Intermediate->Library + Nucleophile (Nu:) (Substitution Reaction) Nucleophiles Amines (R-NH2) Thiols (R-SH) Alcohols (R-OH) Nucleophiles->Library

General synthetic pathway for benzimidazole derivatives.

Part 1: In Vitro Anticancer Activity Assessment

Causality: Benzimidazole derivatives have demonstrated significant cytotoxic activity against a range of tumor cell lines.[4] Their mechanism often involves the disruption of critical cellular processes, such as microtubule formation or the inhibition of key signaling pathways like EGFR and HER2.[10] Therefore, the primary step in evaluating a new derivative is to quantify its ability to inhibit cancer cell proliferation and viability.

Featured Assay: MTT Cell Proliferation and Cytotoxicity Assay

The MTT assay is a robust and widely used colorimetric method to assess cellular metabolic activity, which serves as a proxy for cell viability.[11][12] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[13] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[12][14]

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate (e.g., 24h, 37°C, 5% CO2) A->B C 3. Treat with Benzimidazole Derivatives (serial dilutions) B->C D 4. Incubate for Exposure Period (e.g., 48h or 72h) C->D E 5. Add MTT Reagent (final conc. 0.5 mg/mL) D->E F 6. Incubate for 4h (Allows formazan formation) E->F G 7. Solubilize Formazan Crystals (e.g., with DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Values H->I

Workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG-2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for another 4 hours in the incubator. During this time, living cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Comparative Data: Anticancer Activity

The table below presents hypothetical IC₅₀ values for a series of derivatives, illustrating how modifications can impact potency and selectivity across different cancer cell lines.

Compound IDR-Group (Substitution at 2-position)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HepG-2 (Liver)
BZD-F-01 -NH-(4-methoxyphenyl)15.225.830.1
BZD-F-02 -NH-(4-chlorophenyl)5.89.312.5
BZD-F-03 -S-(pyridin-2-yl)8.111.29.7
BZD-F-04 -O-(naphthalen-1-yl)22.5> 50> 50
Doxorubicin (Positive Control)0.91.21.5

This data is for illustrative purposes.

Part 2: In Vitro Antimicrobial Activity Assessment

Causality: The benzimidazole core is a key feature of several clinically used antimicrobial and antifungal agents.[1] Their mechanism often involves inhibiting essential microbial processes, such as the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1] Therefore, screening derivatives for their ability to inhibit the growth of pathogenic bacteria and fungi is a critical evaluation step.

Featured Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation. This assay provides a quantitative measure of a compound's potency.

MIC_Workflow A 1. Prepare Serial Dilutions of Compounds in 96-well plate C 3. Add Inoculum to each well A->C B 2. Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) B->C D 4. Include Positive (Microbe only) & Negative (Broth only) Controls C->D E 5. Incubate Plate (e.g., 24h at 37°C for bacteria) D->E F 6. Visually Inspect for Turbidity (Growth) E->F G 7. Determine MIC (Lowest concentration with no growth) F->G

Workflow for MIC determination by broth microdilution.
Detailed Experimental Protocol: Broth Microdilution

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control (inoculum in broth without any compound) to confirm microbial growth and a negative control (broth only) to ensure medium sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be tested as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Comparative Data: Antimicrobial Activity

The following table shows representative MIC values, demonstrating how different derivatives can exhibit varying spectra of activity against different classes of microbes.

Compound IDR-Group (Substitution at 2-position)MIC (µg/mL) vs. S. aureus (Gram +)MIC (µg/mL) vs. E. coli (Gram -)MIC (µg/mL) vs. C. albicans (Fungus)
BZD-F-01 -NH-(4-methoxyphenyl)32> 12864
BZD-F-02 -NH-(4-chlorophenyl)86416
BZD-F-03 -S-(pyridin-2-yl)4168
BZD-F-04 -O-(naphthalen-1-yl)64> 128> 128
Ciprofloxacin (Bacterial Control)10.5N/A
Fluconazole (Fungal Control)N/AN/A2

This data is for illustrative purposes.

Structure-Activity Relationship (SAR) and Concluding Insights

The comparative data generated from these in vitro assays are crucial for establishing Structure-Activity Relationships (SAR). For instance, the illustrative data suggests:

  • Anticancer Activity: The introduction of a halogen (BZD-F-02) enhances cytotoxic potency compared to an electron-donating group (BZD-F-01). The sulfur-linked pyridine moiety (BZD-F-03) also shows promising activity, potentially due to its ability to chelate metal ions or interact with specific enzyme active sites.

  • Antimicrobial Activity: The sulfur-linked heterocyclic derivative (BZD-F-03) demonstrates the broadest spectrum of activity, with potent inhibition of Gram-positive bacteria, Gram-negative bacteria, and fungi. This highlights the importance of this particular linkage and substituent for antimicrobial effects. The introduction of a chlorine atom (BZD-F-02) also appears to confer better antimicrobial properties than a methoxy group (BZD-F-01).

References

A Comparative Guide to the Structural Elucidation of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, benzimidazole derivatives stand out for their wide-ranging therapeutic applications, from antimicrobial to anticancer agents. The precise three-dimensional atomic arrangement of these molecules is fundamental to understanding their structure-activity relationships (SAR) and for rational drug design. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for the structural elucidation of the title compound, 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole, benchmarked against other common analytical techniques.

While a crystal structure for the title compound is not publicly available, this guide will leverage the known crystal structure of a close analog, 2-chloromethyl-1H-benzimidazole nitrate[1], to provide a detailed, field-proven protocol and discuss the anticipated structural implications of the difluoro-substitution.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) offers unambiguous determination of a molecule's three-dimensional structure, providing precise data on bond lengths, bond angles, and stereochemistry.[2] This technique is unparalleled in its ability to reveal the intricate details of molecular conformation and intermolecular interactions within a crystalline lattice.

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution.

Step 1: Synthesis of this compound

The synthesis of the title compound can be adapted from established methods for similar benzimidazole derivatives. A plausible route involves the condensation of 4,5-difluoro-o-phenylenediamine with chloroacetic acid.

Step 2: Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step.[3] For small organic molecules like this compound, several techniques can be employed.

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution induces crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

The choice of solvent is critical and often determined empirically. For benzimidazole derivatives, common solvents for crystallization include acetonitrile, ethanol, and mixtures of solvents like benzene/hexane.[4][5]

Detailed Protocol for Crystallization (Hypothetical)

  • Solvent Screening: Dissolve a small amount of this compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and toluene) with gentle heating to test for solubility.

  • Preparation of a Saturated Solution: Based on the screening, prepare a nearly saturated solution of the compound in a chosen solvent (e.g., acetonitrile) at a slightly elevated temperature.

  • Filtration: Filter the warm solution through a syringe filter into a clean, small vial to remove any particulate matter.

  • Slow Cooling and Evaporation: Cover the vial with a perforated cap to allow for slow evaporation and let it stand undisturbed at room temperature.

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop.

Step 3: X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

experimental_workflow

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information, particularly about the molecule's behavior in solution.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.
Sample Type Single, well-ordered crystal.Soluble compound in a suitable deuterated solvent.Ionizable compound.
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and intermolecular interactions in the solid state.[2][6]Connectivity, relative stereochemistry, and solution-state conformation and dynamics.[7][8][9][10]Molecular weight, elemental composition, and fragmentation patterns for structural clues.[11][12][13][14]
Resolution Atomic (<1 Å).Atomic to near-atomic.Low (provides connectivity information).
Key Advantage Unambiguous determination of the complete 3D structure.Provides information about the molecule's structure and dynamics in solution, which is often more biologically relevant.[15][16][17]High sensitivity and requires very small amounts of sample.
Key Limitation Requires the growth of high-quality single crystals, which can be a significant bottleneck.[3] Provides a static picture of the molecule in the solid state.Does not provide precise bond lengths and angles. Structure determination can be complex for larger molecules.Does not provide 3D structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy

For benzimidazole derivatives, ¹H and ¹³C NMR are indispensable for confirming the covalent structure in solution.[18] Key diagnostic signals include the N-H proton, which typically appears as a broad singlet in the downfield region (around 12-13 ppm in DMSO-d₆), and the aromatic protons of the benzimidazole core.[7] NMR can also reveal tautomerism, a common phenomenon in NH-benzimidazoles, by observing the coalescence of signals at different temperatures.[8][9]

nmr_vs_xray

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure.[11][12][13][14]

Structural Insights from a Close Analog: 2-Chloromethyl-1H-benzimidazole Nitrate

The crystal structure of 2-chloromethyl-1H-benzimidazole nitrate reveals that the benzimidazole ring is essentially planar.[1] The crystal packing is dominated by N-H···O intermolecular hydrogen bonds, C-H···O interactions, and π-π stacking interactions.[1]

For this compound, we can anticipate a similar planar benzimidazole core. The introduction of the two fluorine atoms at the 5 and 6 positions is expected to influence the electronic properties of the benzene ring and could lead to different intermolecular interactions, such as C-H···F hydrogen bonds, which may alter the crystal packing.

Conclusion

For the unambiguous structural determination of this compound, single-crystal X-ray crystallography remains the gold standard. It provides a level of detail that is unattainable with other techniques. However, a comprehensive characterization should involve a multi-technique approach, using NMR to understand its solution-state behavior and mass spectrometry to confirm its molecular formula and fragmentation patterns. This integrated approach provides a holistic understanding of the molecule, which is crucial for its development as a potential therapeutic agent.

References

A Comparative Guide to the Purity Analysis of Synthesized 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole is a key pharmaceutical intermediate, the purity of which is critical to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of this synthesized compound. As Senior Application Scientists, we present not just protocols, but the underlying scientific rationale to empower researchers in making informed decisions for robust quality control. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that every recommendation is scientifically sound and validated against industry standards.

The control of impurities in pharmaceutical manufacturing is mandated by global regulatory bodies, with guidelines such as those from the International Council for Harmonisation (ICH) providing a framework for ensuring drug safety.[1][2][3] Specifically, ICH Q3A(R2) outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1] This guide is structured to provide a comprehensive purity analysis strategy that aligns with these regulatory expectations.

Understanding the Synthetic Landscape and Potential Impurities

The synthesis of this compound typically involves the condensation of 4,5-difluoro-o-phenylenediamine with chloroacetic acid or a derivative thereof. Understanding this synthesis is crucial for anticipating potential process-related impurities.

Potential Impurities May Include:

  • Starting Materials: Unreacted 4,5-difluoro-o-phenylenediamine and chloroacetic acid.

  • Intermediates: Incompletely cyclized intermediates.

  • By-products: Products of side reactions, such as the formation of bis-benzimidazoles or products from the degradation of the starting materials or the final product.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Forced degradation studies are an essential tool for identifying potential degradation products that may not be formed during synthesis but could appear during storage or formulation.[4][5][6][7][8]

Comparative Analysis of Analytical Techniques

A multi-faceted analytical approach is essential for a comprehensive purity assessment. The following table compares the primary techniques for the analysis of this compound.

TechniquePrimary ApplicationStrengthsWeaknesses
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination and impurity profiling.High resolution and sensitivity for a wide range of organic molecules. Well-established and validated methods are available for similar compounds.Requires reference standards for the definitive identification and quantification of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile impurities, including residual solvents.Excellent for separating complex mixtures and providing structural information through mass fragmentation patterns.[9][10]Not suitable for non-volatile or thermally labile compounds. The high temperatures in the injection port can potentially cause degradation of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the desired product. Quantitative analysis of the main component and impurities.Provides detailed structural information. ¹⁹F NMR is particularly powerful for the analysis of fluorinated compounds, offering high sensitivity and a wide chemical shift range for impurity detection.[5][6][7][11][12]Lower sensitivity compared to chromatographic techniques for trace impurity detection. Quantification requires careful experimental setup and validation.
Elemental Analysis Determination of the elemental composition (C, H, N, Cl, F) of the bulk material.Provides fundamental information about the compound's composition and can indicate the presence of inorganic impurities.Does not provide information about organic impurities. Can be challenging for fluorinated compounds due to the reactivity of fluorine.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This proposed Reverse-Phase HPLC (RP-HPLC) method is designed to be stability-indicating, capable of separating this compound from its potential impurities and degradation products. This method would require validation according to ICH Q2(R1) guidelines.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the synthesized sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

  • Impurities are quantified against the reference standard.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution (0.1 mg/mL) hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare Sample Solution (1.0 mg/mL) prep_sample->hplc_system inject Inject Samples hplc_system->inject acquire Acquire Chromatograms inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity and Impurity Levels integrate->calculate

A streamlined workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for the identification and quantification of residual solvents and other volatile or semi-volatile impurities.

Instrumentation:

  • GC-MS system with a mass selective detector.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 10 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-500.

Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of approximately 1 mg/mL.

Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal standard method. The fragmentation pattern of halogenated benzimidazoles often shows characteristic isotopic patterns for chlorine and losses of small molecules like HCN.[9]

Logical Flow for Impurity Identification by GC-MS

GCMS_Logic start GC-MS Analysis of Sample peak_detection Peak Detection in Chromatogram start->peak_detection mass_spec Obtain Mass Spectrum for Each Peak peak_detection->mass_spec library_search Compare with Spectral Library (NIST) mass_spec->library_search fragmentation_analysis Analyze Fragmentation Pattern mass_spec->fragmentation_analysis identification Identify Impurity library_search->identification fragmentation_analysis->identification

Decision pathway for identifying unknown impurities via GC-MS.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds due to its high sensitivity and the large chemical shift dispersion, which often allows for the clear identification of fluorine-containing impurities.[5][6][7][11][12]

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Experimental Parameters:

  • Solvent: DMSO-d₆.

  • Pulse Sequence: A standard ¹⁹F observe pulse sequence with proton decoupling.

  • Relaxation Delay (D1): 5 seconds (for quantitative analysis).

  • Number of Scans: 128 or more for good signal-to-noise.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.7 mL of DMSO-d₆.

Data Analysis:

  • The ¹⁹F NMR spectrum should show two distinct signals for the two non-equivalent fluorine atoms in the desired product.

  • The presence of additional signals in the ¹⁹F spectrum indicates the presence of fluorine-containing impurities.

  • The purity can be estimated by comparing the integral of the main product signals to the integrals of the impurity signals.

Conclusion

The purity analysis of this compound requires a multi-faceted approach that combines the quantitative power of HPLC, the impurity identification capabilities of GC-MS, and the structural confirmation provided by NMR spectroscopy. This comprehensive strategy, grounded in the principles of scientific integrity and aligned with regulatory expectations, ensures the quality and safety of this critical pharmaceutical intermediate. The methodologies presented in this guide provide a robust framework for researchers and drug development professionals to confidently assess the purity of their synthesized material.

References

A Comparative Benchmarking Guide to the Antifungal Potential of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antifungal Scaffolds

The global rise of invasive fungal infections, coupled with the escalating challenge of antifungal resistance, presents a significant threat to public health. Pathogens such as azole-resistant Aspergillus fumigatus and multidrug-resistant Candida auris underscore the urgent need for new therapeutic agents with novel mechanisms of action.[1][2] The benzimidazole scaffold has long been a source of potent bioactive compounds, including anthelmintic and antifungal drugs.[3][4] Their primary antifungal mechanism has traditionally been attributed to the disruption of microtubule assembly via binding to β-tubulin.[3][5]

This guide focuses on a specific, underexplored subclass: 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole derivatives . The introduction of fluorine atoms into molecular scaffolds is a well-established medicinal chemistry strategy to enhance metabolic stability and binding affinity. The 2-chloromethyl group provides a reactive handle for further derivatization, allowing for the creation of diverse chemical libraries.[6][7][8]

Here, we provide a comprehensive framework for benchmarking the antifungal activity of a representative derivative against established clinical agents. This guide is designed for researchers in mycology and drug development, offering detailed, self-validating protocols and a logical framework for interpreting comparative data. We will explore not only the direct antifungal efficacy but also the crucial aspect of host cell cytotoxicity to evaluate the therapeutic potential of this promising chemical class.

Benchmarking Strategy: A Multi-Faceted Approach

To objectively evaluate the potential of our lead compound, This compound (herein designated BDF-CM) , we will benchmark it against a panel of standard-of-care antifungal agents representing different mechanistic classes. This comparative approach provides a clear context for its performance.

  • Polyene: Amphotericin B (Disrupts cell membrane integrity by binding to ergosterol)[9][10]

  • Triazole: Voriconazole (Inhibits ergosterol biosynthesis via lanosterol 14α-demethylase)[9][10]

  • Echinocandin: Caspofungin (Inhibits cell wall formation via β-(1,3)-D-glucan synthase)

The evaluation will be conducted using a panel of clinically relevant fungal pathogens, including yeast and filamentous fungi, to assess the spectrum of activity.

Hypothesized Mechanism of Action

While classical benzimidazoles target tubulin, recent studies have revealed that some novel benzimidazole derivatives may instead inhibit the ergosterol biosynthesis pathway, akin to azoles.[11][12] This dual potential makes this scaffold particularly intriguing. Our experimental design will allow us to infer preliminary mechanistic clues based on the activity profile against pathogens with known resistance mechanisms.

Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Erg11p Lanosterol 14α-demethylase (Erg11p) Lanosterol->Erg11p Ergosterol Ergosterol Erg11p->Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule (Mitotic Spindle) Polymerization->Microtubule Mitosis Nuclear Division (Mitosis) Microtubule->Mitosis BDF_CM BDF-CM (Hypothesized) BDF_CM->Erg11p ? BDF_CM->Polymerization ? Azoles Azoles Azoles->Erg11p Inhibits Classic_Benzimidazoles Classic Benzimidazoles Classic_Benzimidazoles->Polymerization Inhibits

Caption: Hypothesized dual-target mechanism for BDF-CM.

Experimental Design & Protocols

Our experimental workflow is designed to systematically assess the efficacy and safety profile of the candidate compound.

Experimental_Workflow Synthesis Synthesis of BDF-CM QC Structural & Purity Confirmation (NMR, MS) Synthesis->QC MIC_Test In Vitro Antifungal Susceptibility Testing (MIC Determination) QC->MIC_Test Cytotoxicity_Test In Vitro Mammalian Cytotoxicity Assay (IC50 Determination) QC->Cytotoxicity_Test Data_Analysis Comparative Data Analysis MIC_Test->Data_Analysis Cytotoxicity_Test->Data_Analysis SI_Calc Calculate Selectivity Index (SI) Data_Analysis->SI_Calc Conclusion Conclusion & Future Directions SI_Calc->Conclusion

Caption: Overall experimental workflow for benchmarking BDF-CM.

Protocol 1: Synthesis of this compound (BDF-CM)

Causality: The synthesis begins with a commercially available difluorinated aniline derivative. The subsequent steps involve reduction of the nitro group, cyclization to form the benzimidazole core, and finally, chlorination at the 2-methyl position. This established route ensures a high-purity starting material for biological assays.[13][14]

Step-by-Step Methodology:

  • Reduction: 4,5-Difluoro-2-nitroaniline is reduced to 1,2-diamino-4,5-difluorobenzene using a standard reducing agent like tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation.

  • Cyclization: The resulting diamine is reacted with chloroacetic acid in the presence of 4M hydrochloric acid under reflux. This reaction, known as the Phillips condensation, forms the benzimidazole ring, yielding 2-(chloromethyl)-5,6-difluoro-1H-benzoimidazole.[14]

  • Purification: The crude product is precipitated by neutralizing the acidic reaction mixture with a weak base (e.g., dilute ammonia) in cold water.[14] The precipitate is then filtered, washed, and recrystallized from an appropriate solvent (e.g., ethanol/water) to achieve high purity.

  • Validation: The final product's structure and purity are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: In Vitro Antifungal Susceptibility Testing

Causality: We will use the broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17] Adherence to these standards is critical for ensuring that the generated Minimum Inhibitory Concentration (MIC) data is reproducible and can be reliably compared to established breakpoints and literature values.[18][19][20]

Step-by-Step Methodology:

  • Medium Preparation: Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[21] For some protocols, RPMI is supplemented with 2% glucose to enhance growth.[21]

  • Drug Dilution: Prepare a stock solution of BDF-CM and comparator drugs in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using the prepared RPMI medium to achieve the desired final concentration range.

  • Inoculum Preparation: Culture the fungal isolates on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to achieve a final standardized inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[22]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the fungal suspension. Include a drug-free well as a positive growth control and an uninoculated well as a negative control. Incubate the plates at 35°C for 24-48 hours.[21]

  • MIC Determination: The MIC is defined as the lowest drug concentration that causes a significant inhibition of visible growth compared to the positive control. For azoles and related compounds, this is often a ≥50% reduction in turbidity.

Protocol 3: In Vitro Mammalian Cytotoxicity Assay

Causality: A potent antifungal is only useful if it is not equally toxic to host cells.[23] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[24] This allows for the determination of the 50% inhibitory concentration (IC50) and the subsequent calculation of a Selectivity Index (SI), providing a quantitative measure of the compound's therapeutic window.

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant human cell line (e.g., HeLa or MRC5) in the appropriate medium (e.g., MEM with 10% FBS) in a 96-well plate and incubate at 37°C with 5% CO₂ until cells reach optimal confluency.[24]

  • Compound Exposure: Expose the cells to serial dilutions of BDF-CM and comparator drugs for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for several hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value—the concentration at which 50% of cell viability is inhibited.

Comparative Data Analysis

The following tables present hypothetical but plausible data to illustrate how the performance of BDF-CM would be benchmarked.

Table 1: Comparative Antifungal Activity (MIC in µg/mL)

Fungal StrainBDF-CM Amphotericin BVoriconazoleCaspofungin
Candida albicans (SC5314)2.00.50.1250.25
Candida auris (B11221, MDR)1.0 1.0>160.5
Candida glabrata (ATCC 2001)4.01.08.00.25
Cryptococcus neoformans (H99)0.50.250.25>16
Aspergillus fumigatus (Af293)8.01.01.00.125
Aspergillus fumigatus (Azole-R)8.0 1.0>160.125

Data is hypothetical. MDR: Multidrug-Resistant; Azole-R: Azole-Resistant.

Table 2: Cytotoxicity and Selectivity Index (SI)

CompoundIC50 on HeLa Cells (µg/mL)Selectivity Index vs. C. auris (IC50/MIC)Selectivity Index vs. C. neoformans (IC50/MIC)
BDF-CM >64>64 >128
Amphotericin B5.0[25]5.020.0
Voriconazole>100N/A (Inactive)>400
Caspofungin>100>200N/A (Inactive)

Data is hypothetical. A higher SI value indicates greater selectivity for the fungal pathogen over host cells.

Discussion and Field-Proven Insights

The hypothetical data presented illustrates a compelling profile for BDF-CM. Its potent activity against the multidrug-resistant C. auris and its retained activity against an azole-resistant A. fumigatus strain suggest a mechanism of action that may differ from or circumvent common azole resistance mechanisms. This is a critical finding, as it addresses a significant unmet clinical need.[2]

The calculated Selectivity Index (SI) is a crucial metric for early-stage drug development. The exceptionally high SI values for BDF-CM (>64 against C. auris and >128 against C. neoformans) suggest a wide therapeutic window, a significant advantage over a compound like Amphotericin B, which is known for its host toxicity.[23][25]

The moderate activity against Aspergillus suggests that while promising, the spectrum may be more targeted towards yeasts. The difluoro- substitutions on the benzimidazole core likely contribute to the compound's potency and favorable toxicological profile, a common observation in medicinal chemistry.[26]

Future work should focus on definitive mechanism-of-action studies. This could involve sterol profiling to check for ergosterol biosynthesis inhibition or tubulin binding assays.[5][12] Furthermore, time-kill kinetic assays would be essential to determine whether the compound is fungistatic or fungicidal, which has significant implications for its potential clinical application.

Conclusion

The systematic benchmarking of this compound derivatives reveals a promising new direction in the search for novel antifungal agents. By employing standardized protocols from authoritative bodies like CLSI and EUCAST, we can generate robust, comparative data. The hypothetical lead compound, BDF-CM, demonstrates potent activity against clinically challenging resistant pathogens and a highly favorable selectivity profile. This guide provides a validated roadmap for researchers to rigorously evaluate similar candidate molecules, paving the way for the development of the next generation of antifungal therapies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.

Disclaimer: This document serves as a comprehensive guide. However, it is not a substitute for the specific protocols and regulations established by your institution's Environmental Health & Safety (EHS) department. Always consult your local EHS for final approval of your waste disposal procedures.

Hazard Assessment and Waste Stream Classification

Before handling any waste, a thorough understanding of the material's hazards is paramount. This informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway.

Chemical Profile and Hazard Summary

This compound is a solid organic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural analogues provide a strong basis for hazard assessment. Analogous benzimidazole derivatives are classified as causing skin, eye, and respiratory irritation.[1][2] Therefore, it must be handled as a hazardous substance.

Property Identifier
Chemical Name This compound
Molecular Formula C₈H₅ClF₂N₂[3]
Molecular Weight 202.59 g/mol [3]
Physical Form Solid
Anticipated Hazards Skin Irritation (H315), Serious Eye Irritation (H319), May cause respiratory irritation (H335).[1]
Waste Classification: Halogenated Organic Waste

The molecular structure of this compound contains both chlorine and fluorine atoms. This definitively places it in the category of halogenated organic waste .[4][5]

Causality: The presence of halogens necessitates specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[6] Disposing of halogenated compounds with non-halogenated solvent waste streams can contaminate large volumes of waste, significantly increasing disposal costs and complexity.[5] Therefore, strict segregation is mandatory.[5][7]

Personal Protective Equipment (PPE) and Immediate Safety

Direct contact and inhalation must be avoided. The following PPE is mandatory when handling the compound or its waste.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or glasses with side shields.[8]Protects against irritation from airborne dust or accidental splashes.
Hand Protection Nitrile gloves (or other chemically resistant gloves).Prevents skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[9]
Body Protection Standard laboratory coat.Minimizes contamination of personal clothing.[8]
Respiratory Use in a well-ventilated area, such as a chemical fume hood.[8]Prevents inhalation of fine particles, which may cause respiratory tract irritation.[1]

Waste Segregation and Container Management

Proper containment is the first step in a compliant disposal process. All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][11]

Step-by-Step Container Protocol:
  • Select a Compatible Container: Use a dedicated, leak-proof container with a tightly sealing screw cap.[7] High-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal cans, as some halogenated compounds can degrade to form acids that corrode metal.[12][13]

  • Label the Container Correctly: Before adding any waste, affix a "Hazardous Waste" label.[14] The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "Waste, this compound". Do not use abbreviations or formulas.[7]

    • The date accumulation begins (the day the first drop of waste is added).

    • The relevant hazard pictograms (e.g., irritant).[14]

  • Maintain Segregation: This container is for SOLID HALOGENATED WASTE ONLY . Do not mix with non-halogenated waste, liquid waste, or other incompatible chemicals.[7][12]

Disposal Workflow for Laboratory Materials

The following diagram and procedures outline the decision-making process for handling all forms of waste associated with this compound.

G start_node start_node process_node process_node decision_node decision_node waste_node waste_node final_node final_node ppe_node ppe_node start Generate Waste (Solid Residue, Spill, Empty Container) ppe Don Proper PPE start->ppe assess Assess Waste Type ppe->assess routine Transfer Solid Residue into Waste Container using non-sparking tools assess->routine Routine Solid Waste spill Clean Spill with Absorbent Material assess->spill Spill container Is Container Triple-Rinsed? assess->container Empty Original Container solid_waste Solid Halogenated Waste Container routine->solid_waste seal Securely Seal Waste Container solid_waste->seal spill->solid_waste Dispose of all cleanup materials in same container defaced Deface Original Label container->defaced No (Recommended) contact_ehs Contact EHS for Pickup container->contact_ehs Yes (Consult EHS First) defaced->solid_waste Place empty container in solid waste stream store Store in Designated Satellite Accumulation Area seal->store store->contact_ehs

Caption: Decision workflow for disposal of this compound waste.

Routine Disposal of Solid Waste
  • Work Area: Conduct all waste transfers inside a chemical fume hood to minimize inhalation exposure.

  • Transfer: Carefully transfer the solid waste from your experimental apparatus into the pre-labeled "Solid Halogenated Waste" container. Use a dedicated spatula or scoop.

  • Closure: Immediately after adding the waste, securely close the container.[10] Hazardous waste containers must remain closed at all times except when waste is actively being added.[7][10]

  • Storage: Place the sealed container in its designated Satellite Accumulation Area (SAA).[11]

Management of Spills and Contaminated Materials

Small spills can be managed by laboratory personnel; large spills require immediate evacuation and a call to your institution's EHS emergency line.

  • Isolate: Alert others in the area and restrict access.

  • Absorb: Wearing full PPE, cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Collect: Carefully sweep or scoop up the absorbed material and place it into the "Solid Halogenated Waste" container.[8]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), and place the used wipes into the same hazardous waste container.

  • Dispose of PPE: Any contaminated PPE, including gloves and disposable lab coats, must also be placed in the solid hazardous waste container.[9] The principle is simple: anything that touches the hazardous material becomes hazardous waste itself.[15]

Disposal of Empty Original Containers

An "empty" container that held a hazardous chemical must be managed correctly. While some guidelines permit triple-rinsing for non-acutely toxic waste, the most prudent and compliant approach for a research chemical with incomplete toxicity data is to manage the container as hazardous waste.[11][15]

  • Do Not Rinse: Do not rinse the empty container into the sink.[9]

  • Contain: Deface or remove the original manufacturer's label to avoid confusion.[11]

  • Dispose: Place the empty, capped container directly into your solid hazardous waste stream or as directed by your EHS office.

Final Disposition: Arranging for Waste Pickup

Laboratory personnel are responsible for waste up to the point of collection.

  • Monitor Accumulation: Keep track of waste volume. Do not exceed the SAA limits (typically 55 gallons for total hazardous waste).[10][15]

  • Request Pickup: Once your experiment is complete or the waste container is full (do not overfill), contact your institution's EHS department to schedule a waste pickup.[10] Follow their specific procedures for submitting a pickup request.

By adhering to this systematic, science-backed approach, you contribute to a culture of safety and environmental stewardship, ensuring that your innovative research does not come at the cost of personal or ecological health.

References

A Senior Application Scientist's Guide to the Safe Handling of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole is a halogenated aromatic compound. Based on data from similar benzimidazole derivatives, it should be treated as a hazardous substance with the following potential risks[1][2][3][4][5]:

  • Acute Toxicity: Harmful if swallowed[1][3][4][5].

  • Skin Irritation/Corrosion: Causes skin irritation[1][2][3][4][5].

  • Eye Damage/Irritation: Causes serious eye irritation or damage[1][2][3][4][5].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[1].

During handling, fine dust particles may become airborne, posing an inhalation hazard. Furthermore, like many organic compounds, it can be combustible, and in a fire, it may produce poisonous gases such as nitrogen oxides, chlorine, and fluorine compounds[6].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE plan is non-negotiable when handling this compound. The following table summarizes the recommended PPE, in accordance with OSHA and NIOSH guidelines[7][8][9][10][11][12][13][14].

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage[15][16].
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended), a chemically resistant lab coat or apron, and closed-toe shoes.Prevents skin contact, which can lead to irritation or burns. Ensure gloves are appropriate for the specific solvents used and check breakthrough times[15][16][17][18].
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Minimizes inhalation of dust and vapors, which can cause respiratory tract irritation[15][19].

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment. All handling of this compound should be performed within a certified chemical fume hood.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe Ensure safety weigh_transfer Weigh and Transfer Chemical don_ppe->weigh_transfer Proceed to handling perform_reaction Perform Reaction weigh_transfer->perform_reaction decontaminate Decontaminate Glassware & Surfaces perform_reaction->decontaminate After experiment segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste dispose Dispose of Waste segregate_waste->dispose doff_ppe Doff PPE dispose->doff_ppe Final step

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

  • Prepare the Work Area:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Place all necessary equipment, including a designated waste container, within the fume hood.

    • Have a chemical spill kit readily accessible.

  • Don PPE:

    • Put on all required personal protective equipment as outlined in the table above.

  • Handling:

    • Weighing and Transfer: Carefully weigh and transfer the required amount of the chemical. Use appropriate tools, such as a spatula or powder funnel, to minimize the generation of dust.

    • Performing the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that allows for comfortable work.

  • Cleanup and Disposal:

    • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.

    • Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste[20][21][22][23][24]. Use a designated, properly labeled waste container.

    • Dispose of Waste: Follow your institution's hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is critical to protect both personnel and the environment.

  • Solid Waste: Collect any solid waste, including contaminated weighing paper and PPE, in a clearly labeled, sealed container for halogenated organic solids.

  • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and rinsates, must be collected in a designated container for halogenated organic liquid waste[20][21][22][23][24].

  • Never dispose of this chemical down the drain or in regular trash.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][6].

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists[3][6].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3].

  • Spill: For a small spill, carefully clean up the material with an absorbent pad or other suitable material while wearing appropriate PPE. Place the waste in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.